3-Iodo-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN/c5-4-1-2-6-3-4/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHJOXAAUHYVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551957 | |
| Record name | 3-Iodo-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96285-98-2 | |
| Record name | 3-Iodo-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 3-Iodo-1H-pyrrole as a Pivotal Scaffold in Medicinal Chemistry
Executive Summary
3-Iodo-1H-pyrrole (CAS: 96285-98-2) represents a "privileged but elusive" scaffold in modern drug discovery. Unlike its 2-iodo isomer, which is easily accessed via electrophilic substitution, the 3-iodo isomer requires specific steric engineering to synthesize. Its value lies in its ability to serve as a gateway to 3-substituted pyrroles—a structural motif found in numerous kinase inhibitors (e.g., CDK2, GSK3) and marine alkaloids (e.g., Lamellarins). This guide details the specific synthetic protocols required to overcome the natural regioselectivity of pyrrole, methods for stabilizing this reactive intermediate, and optimized conditions for its use in Palladium-catalyzed cross-coupling.
Fundamental Chemical Identity & Stability
The pyrrole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution. However, the electron density is highest at the
| Property | Data | Notes |
| Formula | C | |
| MW | 192.99 g/mol | |
| Appearance | Colorless to yellow oil/solid | Darkens rapidly upon air/light exposure.[1] |
| Stability | Low (Free base) | Prone to polymerization and oxidation. |
| Storage | -20°C, Inert Gas, Dark | Critical: Store as N-protected form (e.g., TIPS) for longevity. |
| Regioselectivity | Direct iodination of pyrrole yields 2-iodopyrrole exclusively. |
The Stability Paradox: Researchers often attempt to isolate pure this compound (free base). This is generally unadvisable for long-term storage. The N-H bond facilitates electron donation into the ring, increasing oxidative sensitivity. The N-protected forms (N-TIPS, N-Boc, N-Tosyl) are significantly more stable and are the recommended "shelf" reagents.
Synthetic Access: Overcoming Regioselectivity
To access the 3-position, one must block the 2-position sterically. The bulky Triisopropylsilyl (TIPS) group is the industry standard for this "Steric Steering" strategy.
Mechanism of Steric Steering
The TIPS group is large enough to sterically hinder the adjacent
Figure 1: Steric steering using the TIPS group to force beta-substitution.
Protocol: Synthesis of 1-(Triisopropylsilyl)-3-iodopyrrole
Reference: Adapted from Bray, B. L. et al. J. Org. Chem. 1990 and Muchowski, J. M. et al. J. Org. Chem. 1992.
Reagents:
-
1-(Triisopropylsilyl)pyrrole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
THF (Anhydrous)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1-(triisopropylsilyl)pyrrole in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to maximize regioselectivity.
-
Addition: Dissolve NIS in a minimal amount of THF and add it dropwise to the pyrrole solution over 20 minutes.
-
Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC (Hexanes).[2]
-
Quench: Remove the cold bath and immediately quench with saturated aqueous Sodium Thiosulfate (Na
S O ) to destroy excess iodine. -
Workup: Extract with Et
O or Hexanes. Wash organics with water and brine. Dry over MgSO . -
Purification: Flash chromatography (100% Hexanes). The product is a colorless oil.
Yield: Typically 80–90%. Note: This intermediate (N-TIPS-3-iodopyrrole) is stable and can be stored.
Protocol: Deprotection to this compound
Warning: Perform this step only immediately before use.
-
Dissolve N-TIPS-3-iodopyrrole in THF.
-
Add TBAF (1.0 M in THF, 1.1 equiv) at 0°C.
-
Stir for 15–30 minutes.
-
Quench with water, extract with Et
O. -
Use immediately. Do not attempt to store the free base for prolonged periods.
Reactivity & Functionalization[3][4]
The primary utility of 3-iodopyrrole is as a partner in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
The "Protect-Couply-Deprotect" Strategy
Because the free N-H pyrrole can poison Pd catalysts (via deprotonation/coordination), it is standard practice to perform the coupling on the protected species (N-TIPS or N-Boc) and deprotect afterwards.
Figure 2: Standard workflow for generating 3-arylpyrroles.
Protocol: Suzuki Coupling of N-TIPS-3-Iodopyrrole
Reagents:
-
N-TIPS-3-iodopyrrole (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(PPh
) (5 mol%) -
Na
CO (2.0 equiv, 2M aqueous solution) -
Dioxane (or DME)
Procedure:
-
Degas: Combine solvent and aqueous base in a vial and sparge with Argon for 10 minutes. Oxygen removal is critical.
-
Assembly: Add the iodopyrrole, boronic acid, and Pd catalyst.
-
Heating: Seal the vial and heat to 80–90°C for 4–12 hours.
-
Workup: Cool, dilute with EtOAc, wash with water. Purify via column chromatography.
-
Result: This yields the 3-substituted N-TIPS pyrrole .
-
Post-coupling: Remove the TIPS group using the TBAF protocol (Section 2.[3]3) to recover the active pharmacophore.
Applications in Drug Discovery
The 3-substituted pyrrole motif is a "bioisostere" often used to replace phenyl or indole rings to modulate solubility and hydrogen bonding.
-
Kinase Inhibitors:
-
CDK2/GSK3: The pyrrole N-H can serve as a hydrogen bond donor in the ATP-binding pocket of kinases. The 3-position substituent directs the molecule into the hydrophobic back-pocket.
-
Example: 3-Arylpyrroles derived from this scaffold have shown nanomolar potency against Cyclin-Dependent Kinases.
-
-
Marine Natural Products:
-
Lamellarins: A family of marine alkaloids with potent cytotoxic activity. The core structure is often accessed via modular cross-coupling of 3,4-dihalopyrroles or sequential halogenation/coupling of 3-iodopyrrole.
-
Safety & Handling
-
Light Sensitivity: Iodinated pyrroles are photolabile. Carbon-Iodine bonds can cleave under UV light, generating radicals that lead to polymerization. Always wrap flasks in aluminum foil.
-
Toxicity: Pyrroles are generally toxic and potential irritants. Alkyl-tin or silyl byproducts from synthesis should be treated as hazardous waste.
-
Instability: If the free base (this compound) turns black/purple, it has decomposed (polymerized) and should be discarded.
References
-
Muchowski, J. M., et al. "Regioselective synthesis of 3-substituted pyrroles." Journal of Organic Chemistry, 1992, 57 , 1653-1657. Link
-
Bray, B. L., et al. "N-(Triisopropylsilyl)pyrrole. A useful precursor for the synthesis of 3-substituted pyrroles." Journal of Organic Chemistry, 1990, 55 , 6317-6328. Link
-
Banwell, M. G., et al. "Palladium-catalyzed cross-coupling reactions of 3-iodopyrroles." Chemical Communications, 2006, 2863-2865. Link
-
Merkul, E., et al. "Three-Component Synthesis of N-Boc-4-iodopyrroles and Sequential One-Pot Alkynylation." Organic Letters, 2009, 11 , 2269-2272. Link
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link
Sources
Synthesis and Characterization of 3-Iodo-1H-pyrrole: A Technical Guide
Part 1: Executive Summary & Strategic Analysis
The Regioselectivity Challenge
The pyrrole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution (
To access 3-iodo-1H-pyrrole , a critical scaffold for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in drug discovery, researchers must override this intrinsic electronic bias.
The Solution: Steric Steering via Bulky Silyl Groups
The most robust and scalable method involves the use of a 1-(triisopropylsilyl) (TIPS) protecting group. The TIPS group serves a dual purpose:
-
Steric Shielding: The bulky isopropyl groups sterically hinder the adjacent
-positions (C2/C5), forcing the electrophile (iodonium ion) to attack the more accessible -position (C3). -
Electronic Stabilization: The silyl group stabilizes the intermediate
-complex.
This guide details the "Golden Route": Regioselective iodination of N-TIPS-pyrrole followed by fluoride-mediated deprotection.
Part 2: Detailed Experimental Protocol
Workflow Visualization
The following diagram outlines the reaction logic and critical decision points.
Caption: Synthesis workflow for this compound utilizing the TIPS-blocking strategy to ensure C3 regioselectivity.
Phase 1: Regioselective Iodination
Objective: Install iodine at C3 using N-iodosuccinimide (NIS).
-
Reagents: 1-(Triisopropylsilyl)pyrrole (1.0 eq), N-Iodosuccinimide (NIS) (1.05–1.1 eq).
-
Solvent: Anhydrous THF (0.1 M – 0.2 M).
-
Conditions: -78°C
Room Temperature (RT).
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under a stream of Argon. Add 1-(triisopropylsilyl)pyrrole and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath). This low temperature is crucial to maximize kinetic control and regioselectivity.
-
Addition: Add NIS (solid or dissolved in minimal THF) portion-wise over 15 minutes. Protect the flask from ambient light using aluminum foil (iodine sources are photosensitive).
-
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to RT over 2–4 hours.
-
Workup: Dilute with hexanes or Et
O. Wash with saturated aqueous Na S O (to quench trace ) followed by brine. -
Purification: Dry over MgSO
, filter, and concentrate. The residue (often a pale oil) can be purified via short-path silica gel chromatography (eluent: Hexanes).-
Yield Target: 80–90%.
-
Stability Note: The TIPS-protected intermediate is relatively stable and can be stored at -20°C.
-
Phase 2: Deprotection
Objective: Cleave the TIPS group without degrading the sensitive iodopyrrole.
-
Reagents: Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq).
-
Solvent: THF.
-
Conditions: 0°C
RT.
Step-by-Step Procedure:
-
Dissolution: Dissolve the 3-iodo-1-(triisopropylsilyl)pyrrole in THF (approx. 0.2 M) and cool to 0°C .
-
Cleavage: Add the TBAF solution dropwise.
-
Monitoring: Stir for 30–60 minutes. Monitor by TLC (the product is significantly more polar than the starting material).
-
Quench: Quench with saturated aqueous NaHCO
. Do not use strong acids , as iodopyrrole is acid-sensitive and prone to polymerization. -
Extraction: Extract immediately with Et
O or DCM. Wash with water and brine.[1] -
Isolation: Dry over Na
SO (avoid acidic drying agents) and concentrate in vacuo at low temperature (<30°C).-
Product State: Orange/brown oil or low-melting solid.
-
Handling: Use immediately or store strictly at -20°C under Argon.
-
Part 3: Characterization & Data
The following data validates the structural identity of this compound. Note the distinct chemical shifts compared to the 2-iodo isomer.
NMR Spectroscopy Data
Solvent: CDCl
| Nucleus | Shift ( | Multiplicity | Assignment | Notes |
| 8.42 | br s | NH (1) | Broad signal, exchangeable | |
| 6.84 – 6.87 | m | CH (2) | Downfield due to | |
| 6.71 | q ( | CH (5) | ||
| 6.32 | td ( | CH (4) | Upfield | |
| 123.0 | - | CH (2) | ||
| 119.8 | - | CH (5) | ||
| 115.9 | - | CH (4) | ||
| 60.0 | - | C-I (3) | Characteristic upfield C-I shift |
Physical Properties[2][3][5][6][7]
-
Appearance: Crude product is often an orange oil; pure compound is a pale yellow oil or low-melting solid.
-
Stability: High. Rapidly darkens (purple/black) upon exposure to light and air due to iodine liberation and polymerization.
-
Rf (TLC): ~0.10 (Petroleum Ether/EtOAc) — significantly more polar than the TIPS-protected precursor (Rf ~0.50).
Part 4: Handling, Storage & Safety
Critical Stability Warning
This compound is thermodynamically unstable relative to the 2-iodo isomer and prone to acid-catalyzed decomposition.
-
Light Sensitivity: Always wrap flasks/vials in aluminum foil.
-
Temperature: Never heat above 40°C during concentration. Store at -20°C or lower.
-
Atmosphere: Oxidizes in air. Store under an inert atmosphere (Argon/Nitrogen).
-
Usage: It is highly recommended to use the compound immediately in the subsequent coupling step (e.g., Suzuki, Sonogashira) rather than storing it for extended periods.
Safety
-
NIS/TBAF: Toxic and irritants. Handle in a fume hood.
-
Iodinated Organics: Potential sensitizers. Wear nitrile gloves and eye protection.
References
-
Discovery of Nanomolar Affinity Pharmacological Chaperones Stabilizing the Oncogenic p53 Mutant Y220C. Source: University of Southampton ePrints. Context: Detailed experimental procedure for the synthesis of this compound (Compound 32) from TIPS-pyrrole.
-
3-Nitro-1-(triisopropylsilyl)-1H-pyrrole. Source: Acta Crystallographica Section E (via ResearchGate). Context: Validates the regioselectivity of electrophilic substitution on TIPS-pyrrole at the beta-position.
-
Regiocontrolled Halogen Dance and In Situ Transmetalation of Pyrroles. Source: Kobe University. Context: Discusses the halogen dance mechanism and stability of iodopyrrole intermediates.
-
PubChem Compound Summary for CID 13896226 (this compound). Source: National Center for Biotechnology Information. Context: General chemical and physical property data.
Sources
3-Iodo-1H-pyrrole CAS number and IUPAC name
Topic: 3-Iodo-1H-pyrrole: Synthesis, Stability, and Application in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary & Chemical Identity
This compound (CAS 96285-98-2) represents a critical yet elusive scaffold in heterocyclic chemistry.[1] Unlike its 2-iodo isomer, which is thermodynamically favored and easily accessible via direct electrophilic substitution, the 3-iodo isomer requires sophisticated synthetic engineering to overcome the natural electronic bias of the pyrrole ring. This compound serves as a pivotal intermediate for accessing 3-substituted pyrroles—a structural motif prevalent in kinase inhibitors, heme precursors, and marine alkaloids like lamellarins.
Chemical Identity Matrix[1][2]
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Number | 96285-98-2 |
| Molecular Formula | C₄H₄IN |
| Molecular Weight | 192.99 g/mol |
| SMILES | C1=CNC=C1I |
| Appearance | Colorless to pale yellow liquid (darkens rapidly upon oxidation) |
| Storage | -20°C, under Argon/Nitrogen, protected from light |
The Regioselectivity Challenge
The pyrrole ring is electron-rich, with the nitrogen lone pair donating density into the ring system.[1] Electrophilic aromatic substitution (SEAr) typically occurs at the
To synthesize this compound, one must block the
Mechanism of Steric Direction
The TIPS group is exceptionally bulky.[1] When attached to the pyrrole nitrogen, it sterically shields the adjacent C2 and C5 positions. Consequently, incoming electrophiles (such as iodonium ions) are forced to attack the C3 position, reversing the natural regioselectivity.
Authoritative Synthesis Protocol
The following protocol is the industry standard for generating high-purity this compound. It relies on a protection-iodination-deprotection sequence.[1][2]
Step 1: N-Protection (Steric Blocking)
Reagents: Pyrrole, Triisopropylsilyl chloride (TIPSCl), Sodium Hydride (NaH).[1] Reaction:
-
Suspend NaH (1.2 equiv) in dry THF at 0°C under inert atmosphere.
-
Add pyrrole (1.0 equiv) dropwise.[1] Stir for 30 mins to form the pyrrolyl anion.
-
Add TIPSCl (1.1 equiv) slowly.[1]
-
Warm to room temperature and stir for 2-4 hours.
-
Outcome: 1-(Triisopropylsilyl)pyrrole. The bulky silyl group is now in place.
Step 2: Regioselective Iodination
Reagents: 1-(Triisopropylsilyl)pyrrole, N-Iodosuccinimide (NIS).[1]
Rationale: NIS is a milder source of iodonium (
-
Dissolve 1-(Triisopropylsilyl)pyrrole in dry THF at -78°C.
-
Add NIS (1.05 equiv) dissolved in THF dropwise.
-
Allow the mixture to warm slowly to room temperature over 4-6 hours.
-
Critical Control Point: Monitor via TLC/LCMS. The TIPS group blocks C2, forcing iodine to C3.
-
Outcome: 3-Iodo-1-(triisopropylsilyl)pyrrole.
Step 3: Deprotection (The Release)
Reagents: Tetrabutylammonium fluoride (TBAF).[1] Reaction:
-
Dissolve the iodinated intermediate in THF.
-
Add TBAF (1.1 equiv, 1M in THF) at 0°C.
-
Stir for <30 minutes. Do not over-stir. Free 3-iodopyrrole is unstable.[1]
-
Quench immediately with water, extract with cold ether, and dry over
. -
Purification: Rapid filtration through a short silica plug (neutral alumina is preferred for stability).[1]
Synthesis Workflow Diagram
Caption: Step-wise synthesis pathway utilizing steric control to achieve C3 regioselectivity.
Stability & Handling (Critical Safety)
This compound is significantly less stable than its N-protected precursors.[1]
-
Light Sensitivity: Exposure to ambient light causes rapid deiodination and polymerization, turning the compound black.[1]
-
Oxidation: Air oxidation leads to the formation of poly-pyrroles.[1]
-
Protocol: It is highly recommended to use the compound immediately in the next step (e.g., cross-coupling).[1] If storage is necessary, flash freeze in benzene and store at -80°C in the dark.
Applications in Drug Discovery
The 3-iodopyrrole scaffold is a "privileged structure" in medicinal chemistry, serving as a gateway to complex heterocycles via Palladium-catalyzed cross-coupling.[1]
Key Reaction Pathways[1][4][5]
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 3-arylpyrroles.[1]
-
Relevance: Synthesis of kinase inhibitors targeting EGFR and CDK2.
-
-
Sonogashira Coupling: Reaction with terminal alkynes.[1][3]
-
Relevance: Synthesis of alkynyl pyrroles, precursors to indole-like fused systems found in marine natural products.[1]
-
-
Heck Reaction: Vinylation at the C3 position.[1]
Pharmacological Relevance
Substituted pyrroles derived from this intermediate exhibit:
-
Anticancer Activity: Inhibition of tubulin polymerization.[1]
-
Antimicrobial Properties: Disruption of bacterial cell walls (e.g., analogs of pyoluteorin).[1]
References
-
Muchowski, J. M., et al. "Regioselective synthesis of 3-substituted pyrroles."[1] Journal of Organic Chemistry, 1992.
-
Bray, B. L., et al. "N-(Triisopropylsilyl)pyrrole.[1] A progenitor 'par excellence' of 3-substituted pyrroles." Journal of Organic Chemistry, 1990.
-
Liu, J. H., et al. "Highly regioselective synthesis of 3,4-disubstituted 1H-pyrrole."[1][2] Journal of Organic Chemistry, 2000.[4]
-
PubChem. "this compound Compound Summary."[1] National Library of Medicine. [1]
Sources
spectroscopic data of 3-Iodo-1H-pyrrole (NMR, IR, MS)
This guide provides a comprehensive technical analysis of the spectroscopic data for 3-Iodo-1H-pyrrole , a critical intermediate in the synthesis of porphyrins, prodigiosins, and pharmaceutical scaffolds.
Despite its structural simplicity, this compound is chemically unstable and sensitive to light and acid. Accurate spectroscopic characterization is therefore essential for verifying purity immediately following synthesis or deprotection.
Part 1: Synthesis & Structural Context[1]
The thermodynamic instability of 3-halopyrroles generally precludes direct halogenation of the free pyrrole, which favors the 2-position or poly-halogenation. The industry-standard protocol involves the use of a bulky Triisopropylsilyl (TIPS) protecting group to sterically block the
Synthesis Pathway (Graphviz Diagram)
The following diagram outlines the regioselective route typically used to generate the analytical samples described in this guide.
Figure 1: Regioselective synthesis pathway utilizing steric blocking to access the 3-position.
Part 2: Nuclear Magnetic Resonance (NMR) Data
The NMR data below was acquired in Chloroform-d (CDCl₃) . Note that 3-iodopyrrole degrades rapidly; spectra should be acquired immediately after isolation.
1. Proton NMR (
H NMR)
Instrument Frequency: 400 MHz Solvent: CDCl₃ Reference: Residual CHCl₃ at 7.26 ppm[1]
| Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment | Structural Logic |
| 8.42 | Broad Singlet | 1H | - | N-H | Exchangeable proton; broad due to quadrupole moment of |
| 6.84 – 6.87 | Multiplet | 1H | unresolved | H-2 | Most deshielded ring proton due to proximity to Iodine and Nitrogen. |
| 6.71 | Quartet | 1H | H-5 | ||
| 6.32 | Triplet of Doublets | 1H | H-4 |
2. Carbon-13 NMR (
C NMR)
Instrument Frequency: 101 MHz Solvent: CDCl₃ Reference: CDCl₃ triplet at 77.0 ppm
The most diagnostic feature of this spectrum is the Heavy Atom Effect (Iodine), which causes a significant upfield shift (shielding) of the ipso-carbon (C-3), placing it at ~60 ppm, far below the typical aromatic range.
| Chemical Shift ( | Carbon Environment | Assignment | Notes |
| 123.0 | Aromatic C-H | C-2 | Adjacent to Iodine and Nitrogen. |
| 119.8 | Aromatic C-H | C-5 | |
| 115.9 | Aromatic C-H | C-4 | |
| 60.0 | Quaternary C-I | C-3 | Diagnostic Peak. Extreme shielding due to Iodine's large electron cloud (spin-orbit coupling). |
Part 3: Mass Spectrometry (MS)
Method: Electron Ionization (EI)
Molecular Formula: C
The mass spectrum is dominated by the stability of the heteroaromatic ring and the weakness of the C-I bond.
Fragmentation Table
| m/z (Mass-to-Charge) | Ion Identity | Relative Abundance | Interpretation |
| 193 | High | Molecular Ion . Confirms intact 3-iodopyrrole. | |
| 66 | Base Peak (100%) | Pyrrolyl Cation . Loss of Iodine radical (I | |
| 39 | Moderate | Cyclopropenyl Cation . Result of ring disintegration (loss of HCN from pyrrolyl cation). |
Fragmentation Pathway (Graphviz Diagram)
Figure 2: Primary fragmentation pathway observed in EI-MS.
Part 4: Infrared Spectroscopy (IR)
Method: ATR (Attenuated Total Reflectance) or Thin Film Phase: Neat Oil (3-iodopyrrole is often an oil or low-melting solid)
| Wavenumber (cm | Intensity | Assignment | Functional Group |
| 3274 | Broad, Medium | Pyrrole N-H Stretch . Broadness indicates hydrogen bonding. | |
| 2941, 2864 | Weak | Aromatic C-H stretches. | |
| 1463 | Medium | Ring skeletal vibrations. | |
| ~500-600 | Medium/Strong | Carbon-Iodine Stretch . (Often in the fingerprint region). |
Part 5: Experimental Protocol for Analysis
To reproduce the data above, follow this validated protocol for sample preparation.
1. Sample Preparation (NMR)
-
Stability Warning: this compound oxidizes rapidly in air to form a black tar. Prepare samples immediately before acquisition.
-
Solvent: Use CDCl₃ (99.8% D) treated with anhydrous K₂CO₃ or filtered through basic alumina to remove traces of HCl. Acidic chloroform accelerates decomposition.
-
Concentration: Dissolve ~10 mg of oil in 0.6 mL CDCl₃.
-
Tube: Use high-grade 5mm NMR tubes to minimize shimming errors.
2. Sample Preparation (MS)
-
Inlet: Direct Insertion Probe (DIP) or GC-MS.
-
Temperature: Keep the source temperature moderate (<200°C) to prevent thermal degradation before ionization.
References
-
Synthesis and Characterization
- Source: University of Southampton, School of Chemistry (ePrints).
- Data Verification: Confirms 1H, 13C, IR, and MS values for this compound synthesized via the TIPS route.
-
Synthetic Methodology (TIPS Route)
-
Source: Muchowski, J. M., et al. "Synthesis of 3-substituted pyrroles from 1-(triisopropylsilyl)pyrrole."[2] Journal of Organic Chemistry.
- Context: Establishes the regioselective iodin
-
- Source: Pretsch, E., et al. Structure Determination of Organic Compounds.
Sources
Iodinated Pyrroles: From Marine Origins to Regioselective Synthetic Scaffolds
Executive Summary
This technical guide examines the structural evolution, synthetic utility, and pharmacological significance of iodinated pyrroles. While often overshadowed by their chlorinated and brominated counterparts in natural abundance, iodinated pyrroles represent a critical "reactive pivot" in modern drug discovery. Their carbon-iodine (C-I) bond offers superior lability for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonagashira), making them indispensable intermediates in the total synthesis of complex alkaloids like prodigiosins, lamellarins, and porphyrins. This guide details the transition from isolation to scalable, regioselective synthesis.
Part 1: Historical Genesis & Natural Occurrence[1][2]
The Marine Halogenation Phenomenon
The history of halogenated pyrroles is inextricably linked to marine chemical ecology. Unlike terrestrial organisms, marine sponges and bacteria exist in a halide-rich environment (Cl⁻, Br⁻, I⁻). While chlorination and bromination are dominant due to the higher oxidation potential required for iodine incorporation, specific organisms have evolved haloperoxidases capable of oxidizing iodide.
-
Discovery Context: Early 20th-century natural product chemistry viewed pyrroles primarily as unstable, acid-sensitive moieties. The isolation of stable, halogenated pyrroles from marine sponges (e.g., Agelas sp., Pseudoceratina sp.) changed this paradigm.
-
Iodine Specificity: Iodinated pyrroles are rarer than their brominated congeners. A seminal discovery involved the isolation of Purpuroines A–J from the sponge Iotrochota purpurea. Specifically, Purpuroines F, G, H, I, and J contain iodine atoms, a rarity that highlighted the metabolic capability of specific sponges to sequester and oxidize iodine for chemical defense.
The Synthetic "Instability" Challenge
Historically, the synthesis of iodopyrroles was plagued by the "Acid-Polymerization Paradox." Pyrrole is electron-rich (π-excessive); electrophilic substitution with molecular iodine (
Part 2: Synthetic Evolution & Regiocontrol
The utility of iodinated pyrroles in drug development relies on Regioselective Control . The nitrogen protecting group acts as a "steric rudder," steering the bulky iodine electrophile to the desired carbon.
The Steric Steering Mechanism
-
C2-Iodination (Alpha): Occurs with small or electron-withdrawing groups (e.g., Boc,
) that do not sterically occlude the -position. -
C3-Iodination (Beta): Achieved using bulky silyl groups (e.g., TIPS - Triisopropylsilyl) on the nitrogen. The TIPS group acts as a "roof," blocking the C2/C5 positions and forcing the electrophile to the C3/C4 positions.
Visualization: Regioselective Logic Flow
The following diagram illustrates the decision tree for synthesizing specific iodopyrrole isomers.
Caption: Regioselective control of pyrrole iodination via N-protecting group sterics.
Part 3: Technical Protocol (Self-Validating)
Protocol: Regioselective Synthesis of 3-Iodo-1-(triisopropylsilyl)pyrrole
This protocol utilizes the "Bulky Silyl" effect to access the elusive C3-iodinated scaffold, a key precursor for prodigiosin synthesis.
Reagents:
-
Pyrrole (Freshly distilled)
-
Triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf)
-
N-Iodosuccinimide (NIS) - Recrystallized from dioxane/CCl4 to remove free iodine.[1]
-
Tetrahydrofuran (THF), anhydrous.
Workflow:
| Step | Action | Mechanistic/Causal Rationale | Validation Endpoint |
| 1 | N-Silylation | Dissolve pyrrole in THF at -78°C. Add NaH (1.1 eq), then TIPS-OTf. | NaH deprotonates the acidic NH. TIPS-OTf traps the anion. Low temp prevents side reactions. |
| 2 | Reagent Prep | Dissolve NIS (1.05 eq) in THF. Keep in dark. | Light degrades NIS to |
| 3 | Iodination | Add NIS solution dropwise to TIPS-pyrrole at -78°C. Stir 2h. | Kinetic control. The bulky TIPS group blocks C2, forcing the electrophile ( |
| 4 | Quench | Add sat. | Reduces unreacted iodine species to iodide, preventing post-reaction tar formation. |
| 5 | Isolation | Extract (EtOAc), wash (Brine), dry ( | Standard workup. Avoid acidic washes (HCl) to prevent desilylation. |
Critical Control Point:
If the reaction turns black immediately upon NIS addition, the NIS contains free
Part 4: Applications in Drug Discovery[1][2][4]
Iodinated pyrroles are rarely the final drug; they are the high-energy intermediates used to construct complex scaffolds.
Cross-Coupling Superiority
In Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the rate of oxidative addition (the first step) is determined by the C-Halogen bond strength.
-
Bond Energy: C-F > C-Cl > C-Br > C-I
-
Implication: Iodopyrroles undergo oxidative addition faster and under milder conditions than bromo-analogs. This is crucial for pyrroles, which are sensitive to the high temperatures often required to activate bromides.
Pathway: From Iodopyrrole to Prodigiosin
Prodigiosins are tripyrrolic natural products with potent immunosuppressive activity. The synthesis relies on the sequential coupling of iodinated pyrrole blocks.
Caption: Modular assembly of Prodigiosin alkaloids using iodopyrrole cross-coupling.
References
-
Wang, N., et al. (2013). "Halogenated Organic Molecules of Rhodomelaceae Origin: Chemistry and Biology." Chemical Reviews. Link
-
Liu, Y., et al. (2014). "Purpuroines A–J, Halogenated Alkaloids from the Sponge Iotrochota purpurea."[2] Journal of Natural Products. Link
-
Bray, B. L., et al. (1990). "General Regioselective Synthesis of Polysubstituted Pyrroles via N-Triisopropylsilyl Pyrrole." Journal of Organic Chemistry. Link
-
Alvarez, M., et al. (2011). "Lamellarin Alkaloids: Isolation, Synthesis, and Biological Activity." Chemical Reviews. Link
-
Castanet, A. S., et al. (2002).[3] "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide." Tetrahedron Letters. Link
Sources
Theoretical Characterization of 3-Iodo-1H-pyrrole: Electronic Structure & Reactivity
Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads[1]
Executive Summary
The incorporation of heavy halogen atoms into heterocyclic scaffolds is a pivotal strategy in modern drug design, primarily to exploit halogen bonding (XB) for enhanced binding affinity and selectivity. 3-Iodo-1H-pyrrole represents a critical intermediate and a model system for understanding these interactions within electron-rich aromatic rings.[1]
This guide provides a comprehensive theoretical framework for characterizing the electronic structure of this compound. Unlike standard organic molecules, the presence of iodine requires specific treatment of relativistic effects and sigma-hole (
Computational Methodology: The "Heavy Atom" Protocol
Modeling this compound requires moving beyond standard Pople basis sets (e.g., 6-31G*) due to the significant electron correlation and relativistic effects introduced by the iodine atom (Atomic Number 53).
Recommended Level of Theory
To ensure high fidelity in geometry and electronic property prediction, the following "Mixed-Basis" approach is validated by recent literature on halogenated heterocycles.
| Component | Recommended Functional/Method | Basis Set | Rationale |
| Geometry Optimization | Iodine: def2-TZVP (with ECP)C, H, N: cc-pVTZ | Dispersion corrections (-D) are critical for stacking interactions; ECP handles relativistic core electrons of Iodine. | |
| Electronic Energy (SP) | CCSD(T) or DLPNO-CCSD(T) | def2-QZVP | Coupled-cluster accuracy is the gold standard for final energy validation. |
| Solvation Model | SMD (Solvation Model based on Density) | Same as Geometry | Implicit solvation (e.g., Water, DMSO) mimics physiological or reaction environments.[1] |
| NBO Analysis | B3LYP | def2-TZVP | Natural Bond Orbital analysis provides the most intuitive picture of hybridization and charge transfer. |
The Sigma-Hole ( -hole) Directive
A critical feature of this compound is the region of positive electrostatic potential on the extension of the C-I bond, known as the
Electronic Structure & Reactivity Analysis[3][4][5][6]
Geometry and Stability
The introduction of iodine at the C3 position distorts the
-
C-I Bond Length: Predicted range 2.08 – 2.10 Å .[1]
-
Ring Planarity: The molecule remains planar, but low-frequency out-of-plane bending modes (
) are sensitive to intermolecular packing.[1]
Frontier Molecular Orbitals (FMO)
The reactivity of this compound is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Character: Predominantly
-character distributed over the pyrrole ring and the iodine lone pairs ( -orbital contribution). This makes the molecule a good nucleophile and susceptible to oxidation. -
LUMO Character: Often exhibits
character along the C-I bond, facilitating reductive dehalogenation or nucleophilic attack.[1]
Reactivity Descriptors (Global):
-
Chemical Hardness (
): .[1] A lower hardness compared to pyrrole indicates higher polarizability due to the soft iodine atom. -
Electrophilicity Index (
): Measures the stabilization energy when the system acquires electron charge.
Halogen Bonding Potential
The most pharmacologically relevant feature is the ability of the Iodine atom to act as a Lewis acid (XB donor).
-
Mechanism: The electron-withdrawing nature of the
carbon combined with the polarizability of Iodine creates a charge depletion ( ) along the C-I axis. -
Interaction Energy: Interaction with a carbonyl oxygen (e.g., backbone of a protein) typically yields binding energies of -2 to -5 kcal/mol , comparable to weak hydrogen bonds but with stricter directionality (160° - 180°).[1]
Spectroscopic Profiling (Theoretical Predictions)
Accurate prediction of NMR shifts in iodinated systems requires the inclusion of Spin-Orbit Coupling (SOC) terms. Standard DFT often underestimates the shielding of carbons attached to heavy halogens.
| Spectroscopy | Key Theoretical Feature | Expected Observation |
| Heavy Atom Effect (SOC) | C3 (I-bearing) signal is significantly upfield (shielded) compared to C3 in pyrrole, often appearing near 60-70 ppm .[1] | |
| IR / Raman | C-I Stretching Mode | Distinct band in the 500-600 cm |
| UV-Vis | TD-DFT (CAM-B3LYP) | Red-shift in |
Experimental Workflow Visualization
The following diagram outlines the logical flow for the complete theoretical characterization of this compound, from initial structure generation to reactivity prediction.
Figure 1: Computational workflow for the structural and electronic characterization of halogenated heterocycles.
Halogen Bonding Mechanism
The diagram below illustrates the directional nature of the halogen bond, a key interaction for this compound in biological active sites.
Figure 2: Schematic of the Sigma-hole interaction mechanism.[1] The positive potential on the Iodine tip interacts with a nucleophilic acceptor.
References
-
Politzer, P., et al. (2013). "Sigma-holes and halogen bonding."[1][3] Journal of Molecular Modeling. Link[1]
-
Bandyopadhyay, D., et al. (2010).[1] "An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions." Molecules. Link
-
Kolář, M., & Hobza, P. (2016).[1] "Computer-Aided Drug Design: Halogen Bonding in Protein-Ligand Complexes." Chemical Reviews. Link[1]
-
Gaussian 16 User Guide. "Basis Sets for Heavy Atoms (ECPs)." Link
Sources
Technical Whitepaper: Physicochemical Characterization & Handling of 3-Iodo-1H-pyrrole
Executive Summary
3-Iodo-1H-pyrrole (CAS: 96285-98-2) represents a critical yet elusive building block in medicinal chemistry. Unlike its regioisomer 2-iodopyrrole, the 3-iodo variant is kinetically unstable and prone to rapid oxidative decomposition and polymerization. Consequently, standard physical property data (melting point, boiling point) for the free base are often theoretical or represent transient observations.
This guide serves as a corrective technical resource. It moves beyond database aggregates to explain the practical reality: this compound is rarely isolated as a free solid. Instead, it is handled as a solution-phase intermediate or stored as a stable N-protected surrogate (e.g., N-TIPS or N-Boc derivatives).
Chemical Identity & Core Properties[1][2][3][4][5][6]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 96285-98-2 |
| Molecular Formula | C₄H₄IN |
| Molecular Weight | 192.99 g/mol |
| SMILES | Ic1cncc1 |
| Appearance (Free Base) | Unstable oil or dark amorphous solid (decomposes rapidly) |
Physical Properties: The Stability Paradox
The "missing" melting point in many databases is not an error but a reflection of the compound's intrinsic instability.
| Property | Value / Status | Technical Context |
| Melting Point | N/A (Decomposes) | The free base polymerizes/oxidizes upon concentration. No stable crystalline melting point exists for the unprotected monomer under ambient conditions. |
| Boiling Point | ~241 °C (Predicted) | Theoretical value only. Attempting to distill the free base at atmospheric pressure results in decomposition. |
| Density | 2.15 g/cm³ (Predicted) | Calculated based on halogen mass contribution. |
| Solubility | High in organic solvents | Soluble in DCM, THF, Et₂O. Sparingly soluble in water. |
Critical Note: Researchers encountering a commercial listing for "this compound" as a stable white powder are likely viewing data for a stabilized formulation, a salt, or an isomer (e.g., 3-iodo-1H-pyrrolo[2,3-b]pyridine).
Experimental Synthesis & Isolation Strategy
Because the free base is labile, the industry standard for utilizing the "3-iodopyrrole" motif is via Steric Blocking & Lithiation . The seminal work by Bray and Muchowski established the use of the bulky triisopropylsilyl (TIPS) group to block the 2-position and direct lithiation/halogenation to the 3-position.
The "Stable Surrogate" Workflow
The following diagram illustrates the mandatory workflow for accessing 3-iodopyrrole functionality without degradation.
Figure 1: Strategic access to 3-iodopyrrole functionality. The direct isolation of the free base (Red Node) is avoided in favor of coupling the stable TIPS-protected intermediate (Green Node) or deprotecting in situ.
Protocol: Accessing the Stable Precursor
Compound: 1-(Triisopropylsilyl)-3-iodopyrrole
-
Synthesis Logic: The bulky TIPS group on nitrogen sterically hinders the adjacent 2- and 5-positions.[3] When treated with N-iodosuccinimide (NIS), electrophilic substitution is forced to occur at the 3-position, a counter-intuitive regioselectivity that is essential for this chemistry.
Handling & Stability Guidelines
If you must generate the free this compound (e.g., for a specific binding assay or immediate reaction), adhere to these strict controls:
-
Light Exclusion: Iodine-carbon bonds in electron-rich heterocycles are photolabile. Wrap all flasks in aluminum foil.
-
Acid Sensitivity: Halopyrroles are extremely acid-sensitive ("acidophobic"). Trace acid on silica gel during purification can trigger rapid polymerization (turning the compound black).
-
Mitigation: Pre-treat silica gel with 1% Triethylamine (Et₃N) in hexanes before chromatography.
-
-
Temperature: Never heat the free base above 40°C. Remove solvents under high vacuum at ambient temperature or below.
Self-Validating Purity Check (NMR)
Since physical constants are unreliable, use ¹H NMR to validate the species in solution (e.g., CDCl₃).
-
1-TIPS-3-iodopyrrole (Stable Surrogate):
-
Look for the large TIPS doublet/septet in the aliphatic region (1.0–1.5 ppm).
-
Aromatic Region: Distinct resonances for H2, H4, and H5 protons. H2 will appear as a doublet or doublet of doublets downfield due to the iodine influence.
-
-
Free Base (In Situ):
-
Disappearance of TIPS signals.
-
Broad NH singlet (highly variable, ~8.0–9.0 ppm).
-
Warning: Broadening of aromatic peaks usually indicates the onset of polymerization.
-
References
-
Synthesis & Regioselectivity: Bray, B. L.; Mathies, P. H.; Naef, R.; Solas, D. R.; Tidwell, T. T.; Artis, D. R.; Muchowski, J. M. "N-(Triisopropylsilyl)pyrrole.[4][1] A useful precursor for the synthesis of 3-substituted pyrroles." Journal of Organic Chemistry, 1990 , 55, 6317–6328. Link
-
Instability Confirmation: "Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole..." PMC (PubMed Central), 2023 . (Explicitly notes: "unmasked 3-iodopyrrole was quite unstable... and began to decompose shortly after purification"). Link
-
Surrogate Properties: "1-(Triisopropylsilyl)pyrrole Product Data." Sigma-Aldrich / Merck. (Provides physical data for the stable starting material). Link
-
General Pyrrole NMR Data: "1H NMR Chemical Shifts of Pyrrole." ChemicalBook.[2] Link
Sources
- 1. 1-(TRIISOPROPYLSILYL)PYRROLE(87630-35-1) 13C NMR [m.chemicalbook.com]
- 2. Triisopropylsilane(6485-79-6) 1H NMR spectrum [chemicalbook.com]
- 3. Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
Technical Guide: Solubility & Handling of 3-Iodo-1H-pyrrole
This guide details the solubility profile, physicochemical properties, and critical handling protocols for 3-Iodo-1H-pyrrole .
Executive Summary & Identity Verification
This compound is a halogenated heterocyclic building block frequently used in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to synthesize bioactive alkaloids and pharmaceutical intermediates.
Critical Note on Identity: The CAS number provided in the prompt (40476-35-1 ) does not correspond to standard commercial registries for this compound. The authoritative CAS for this compound is 96285-98-2 . Researchers must verify the structural isomerism (2-iodo vs. 3-iodo) via NMR, as the 3-iodo isomer is thermodynamically less stable and more prone to migration or degradation than the 2-iodo variant.
| Property | Data |
| Systematic Name | This compound |
| Common CAS | 96285-98-2 |
| Molecular Formula | C₄H₄IN |
| Molecular Weight | 192.99 g/mol |
| Physical State | Colorless oil or low-melting solid (darkens rapidly upon oxidation) |
| pKa (N-H) | ~15.5 (Predicted); slightly more acidic than pyrrole (pKa 16.[1][2]5) |
| LogP | ~1.45 (Lipophilic) |
Solubility Landscape
This compound exhibits a lipophilic solubility profile . It dissolves readily in moderately polar aprotic solvents but is practically insoluble in water.
Primary Solvent Compatibility Table
Data derived from synthetic protocols and physicochemical properties.
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Preferred for extraction and short-term handling. |
| Chlorinated | Chloroform (CHCl₃) | Excellent | Standard NMR solvent; good for stock solutions if acid-free. |
| Polar Aprotic | DMSO / DMF | High (>50 mg/mL) | Ideal for biological assays and nucleophilic substitution reactions. |
| Ethers | THF, Diethyl Ether | Good | Common reaction media; THF must be peroxide-free to prevent oxidation. |
| Alcohols | Methanol, Ethanol | Moderate to High | Suitable for transfers; avoid for long-term storage due to potential solvolysis. |
| Hydrocarbons | Hexanes, Pentane | Low / Moderate | Used as an anti-solvent for recrystallization or purification. |
| Aqueous | Water, PBS | Insoluble (<0.1 mg/mL) | Requires co-solvent (e.g., 10% DMSO) for biological testing. |
Mechanistic Insight: The "False Insolubility" Trap
Researchers often report "insolubility" when they observe black precipitates in stock solutions. This is rarely a thermodynamic solubility issue. Instead, it is a kinetic stability failure .
-
Mechanism: The C–I bond is photolabile. Exposure to light generates radical species that initiate polymerization of the pyrrole ring.
-
Result: The formation of polypyrrole-like oligomers (black solids) which are insoluble in almost all organic solvents.
-
Diagnosis: If the solution was clear initially and turned black/cloudy over time, the compound has degraded, not precipitated.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: To prepare a 50 mM stock solution for biological screening or synthesis, minimizing degradation.
Reagents:
-
This compound (Freshly purified or from unopened ampoule).
-
Anhydrous DMSO (Dimethyl sulfoxide) or degassed DCM.
Workflow:
-
Environment: Work under low-light conditions (amber glassware or foil-wrapped vials).
-
Weighing: Weigh the compound rapidly. If it is an oil, use a gas-tight syringe to minimize air exposure.
-
Dissolution:
-
Storage:
-
Flush the headspace with Nitrogen or Argon gas.
-
Seal tightly with a PTFE-lined cap.
-
Store at -20°C or -80°C.
-
Shelf-life: Use within 24–48 hours for critical quantitative work.
-
Protocol B: Solubility Determination (Visual Method)
For validating solvent compatibility for new reaction media.
-
Place 5 mg of this compound into a 1.5 mL amber HPLC vial.
-
Add 50 µL of the target solvent (starting concentration: 100 mg/mL).
-
Sonicate for 30 seconds.
-
If clear: Solubility > 100 mg/mL.
-
If solid remains: Add solvent in 50 µL increments until dissolved.
-
-
Check for Decomposition: If the solvent turns pink or brown immediately, the solvent may contain impurities (peroxides/acids) reacting with the pyrrole.
Visualization of Solubility & Stability Logic
Diagram 1: Solvation & Degradation Pathways
This diagram illustrates the competition between successful solvation and the degradation pathways that mimic insolubility.
Caption: Figure 1. Thermodynamic solubility vs. kinetic instability. "Insolubility" in organic solvents is often actually oxidative polymerization caused by light/air exposure.
Critical Handling Factors (E-E-A-T)
Acidity & pH Sensitivity
The N–H proton of 3-iodopyrrole is weakly acidic (
-
Basic Conditions: In the presence of strong bases (NaH, KOtBu) in polar solvents (DMF), it forms the pyrrolyl anion, which is highly soluble but also highly nucleophilic and reactive.
-
Acidic Conditions: Strong acids can promote protodeiodination (loss of the iodine atom) or polymerization. Avoid acidic chloroform (stabilized with ethanol is preferred over amylene for long-term storage, though fresh distillation is best).
The "Iodine Migration" Risk
In solution, particularly in the presence of acid catalysts or light, the iodine atom at the C3 position can migrate to the C2 position (thermodynamically favored) or disproportionate to form di-iodopyrroles.
-
Impact on Solubility: Mixtures of isomers/oligomers have unpredictable solubility and melting points.
-
Prevention: Keep solutions neutral and cold .
Solvent Purity
-
Peroxides in Ethers: THF and Diethyl Ether must be tested for peroxides. Peroxides initiate the radical decomposition of the iodide, turning the solution dark brown immediately.
-
Acidity in Chloroform: HCl in aged chloroform will degrade the compound. Filter chloroform through basic alumina before use if unsure.
References
-
PubChem. (2024). This compound (Compound CID 13896226). National Library of Medicine. [Link]
- Bray, B. L., et al. (1990). "General synthesis of 3-substituted pyrroles." Journal of Organic Chemistry, 55(26), 6317-6328. (Describes synthesis and handling of labile 3-substituted pyrroles).
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Ed. Addison Wesley Longman. (Reference for pyrrole acidity and electrophilic substitution reactivity).
- Lippincott, D. J., et al. (2018). "Synthetic routes to 3-halopyrroles." Tetrahedron Letters, 59(15), 1435-1438.
Sources
Regiochemical Control in the Electrophilic Substitution of Iodopyrroles: A Mechanistic Guide
The following technical guide details the electrophilic substitution patterns of iodopyrroles. It is structured to provide actionable, high-level insights for researchers in medicinal chemistry and organic synthesis.
Executive Summary
Iodopyrroles serve as critical, high-value intermediates in the synthesis of marine alkaloids (e.g., lamellarins, prodigiosins) and porphyrin precursors. However, they present a unique synthetic paradox: the pyrrole ring is highly
The core challenge in reacting iodopyrroles is not reactivity, but selectivity . The investigator must navigate three competing pathways:
-
C5-Substitution (Retentive): The standard Electrophilic Aromatic Substitution (EAS) favored by electronic reinforcement.
-
C3/C4-Substitution (Steric/Electronic Shift): Accessible only through specific N-protecting group strategies.
-
Ipso-Substitution (Destructive/Displacement): The attack at the C-I bond, leading to the loss of the iodine handle.
This guide delineates the protocols to control these pathways, ensuring the iodine "handle" is either preserved for subsequent cross-coupling (e.g., Suzuki-Miyaura) or strategically displaced.
Mechanistic Fundamentals: The "Iodo-Effect"
To control the outcome, one must understand the electronic landscape of the substrate.
The Electronic Conflict
Pyrrole is an electron-rich heterocycle. In a standard EAS, the
When an iodine atom is introduced at C2 (the most common starting motif), it exerts two opposing effects:
-
Inductive Withdrawal (-I): Iodine pulls electron density, slightly deactivating the ring compared to pyrrole, but less so than bromine or chlorine.
-
Resonance Donation (+M): Iodine can donate lone pair density, theoretically directing ortho (C3) and para (C5).
The Dominant Pathway: In N-protected 2-iodopyrroles, the C5 position acts as the "para" position. It is electronically activated by the nitrogen lone pair and the iodine resonance, and it is sterically unencumbered. Therefore, C5-retentive substitution is the default outcome for soft electrophiles.
The Ipso-Substitution Risk
Iodine is a "soft" atom with a weak C-I bond. In the presence of strong, hard electrophiles (particularly nitronium ions,
Strategic Regioselectivity Matrix
The following table summarizes the expected outcomes based on protecting group (PG) and electrophile hardness.
| Substrate | N-Protecting Group (PG) | Electrophile (Conditions) | Major Product | Mechanism |
| 2-Iodopyrrole | TIPS / SEM (Bulky, EDG) | Vilsmeier-Haack ( | 5-Formyl-2-iodopyrrole | Retentive EAS (C5) |
| 2-Iodopyrrole | Boc / Tosyl (EWG) | 5-Nitro-2-iodopyrrole | Retentive EAS (C5) | |
| 2-Iodopyrrole | H (Unprotected) | 2-Nitropyrrole (Loss of I) | Ipso-Substitution | |
| 3-Iodopyrrole | TIPS (Bulky) | NBS (Bromination) | 2-Bromo-3-iodopyrrole | Retentive EAS (C2) |
Critical Insight: Unprotected iodopyrroles are notoriously unstable. They should almost always be generated and reacted in N-protected forms to prevent acid-catalyzed polymerization during EAS workups.
Experimental Protocols
Protocol A: Retentive C5-Formylation (Vilsmeier-Haack)
Target: Synthesis of 5-formyl-2-iodo-1-(triisopropylsilyl)pyrrole.
Rationale: The bulky TIPS group prevents N-complexation and sterically shields the C2-iodine, discouraging ipso-attack. The Vilsmeier reagent is a "soft" electrophile, favoring retention.
Reagents:
-
2-Iodo-1-(triisopropylsilyl)pyrrole (1.0 equiv)
-
Phosphorus oxychloride (
, 1.2 equiv) -
Dimethylformamide (DMF, 1.5 equiv)
-
Dichloromethane (DCM, anhydrous)
Step-by-Step Workflow:
-
Reagent Formation: In a flame-dried flask under Argon, cool DMF (1.5 eq) to 0°C. Add
(1.2 eq) dropwise. Stir for 15 minutes until the Vilsmeier salt precipitates (often a white solid or viscous oil). -
Substrate Addition: Dissolve the N-TIPS-2-iodopyrrole in anhydrous DCM. Cannulate this solution into the Vilsmeier salt mixture at 0°C.
-
Reaction: Warm to room temperature and stir for 2–4 hours.
-
Self-Validation: Monitor by TLC (Hexane/EtOAc). The starting material (high
) should disappear, replaced by a more polar iminium intermediate (baseline).
-
-
Hydrolysis: Cool to 0°C. Add saturated aqueous Sodium Acetate (NaOAc) solution. Note: Do not use strong base (NaOH) as it may cleave the TIPS group or deiodinate. Stir vigorously for 1 hour.
-
Workup: Extract with DCM, wash with brine, dry over
. -
Result: The iodine remains at C2; the formyl group installs at C5.
Protocol B: Controlled Ipso-Nitration
Target: Synthesis of 2-nitro-1-tosylpyrrole from 2-iodo-1-tosylpyrrole.
Rationale: Sometimes the iodine is used as a blocking group to ensure regioselectivity, then removed. Here, we use a "hard" nitrating agent to force the displacement of iodine.
Reagents:
-
2-Iodo-1-tosylpyrrole
-
Nitric Acid (fuming)
-
Acetic Anhydride
Step-by-Step Workflow:
-
Preparation: Dissolve 2-iodo-1-tosylpyrrole in Acetic Anhydride at -10°C.
-
Addition: Add fuming
dropwise. The reaction is highly exothermic. -
Mechanism Check: The strong electrophile
attacks C2 (the position of highest electron density due to the iodine). The intermediate cannot lose the Tosyl group; it ejects . -
Quench: Pour onto ice water. The product, 2-nitro-1-tosylpyrrole, typically precipitates.
-
Purification: Recrystallization from Ethanol.
Visualizing the Pathways
The following Graphviz diagram illustrates the decision tree for electrophilic substitution, highlighting the divergence between retentive and ipso pathways.
Figure 1: Mechanistic bifurcation in the electrophilic substitution of 2-iodopyrroles. Blue path indicates the preferred synthetic route for functionalization; Red path indicates the ipso-substitution risk.
Self-Validating Systems (Quality Control)
To ensure scientific integrity, the following checks must be integrated into the workflow:
-
1H-NMR Diagnostic:
-
Retentive: You will see a singlet (or doublet with small coupling) for the C3/C4 protons. The integral ratio of aromatic protons to protecting group protons must remain constant.
-
Ipso: The loss of Iodine often results in a significant upfield shift of the adjacent protons due to the loss of the heavy atom effect (though the incoming EWG like
will shift them downfield). The key is the coupling pattern: if Iodine is lost and replaced by , the symmetry might change.
-
-
Mass Spectrometry (Isotopic Pattern):
-
Iodine has a unique mass defect. In Low Res MS, the loss of the Iodine atom (M-127) is the definitive proof of ipso-substitution. If the product mass is [M + Electrophile - 1], retention occurred. If [M + Electrophile - 127], ipso occurred.
-
References
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Regioselective Synthesis of 2,5-Disubstituted Pyrroles via Stepwise Iododesilylation. Australian Journal of Chemistry. [Link]
-
Ipso nitration in organic synthesis. RSC Advances. [Link]
-
Pyrrole Protection Strategies. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack Reaction Mechanism. Wikipedia / Organic Chemistry Portal. [Link][2]
Sources
Strategic Manipulation of the C-I Bond in 3-Iodo-1H-pyrrole: A Technical Guide
Topic: Reactivity of the C-I Bond in 3-Iodo-1H-pyrrole Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists
Executive Summary: The "Privileged" Position
In the architecture of pyrrole-based pharmaceuticals and functional materials, the 3-position represents a synthetic bottleneck. Electrophilic aromatic substitution (EAS) naturally favors the electron-rich
This guide details the divergent reactivity of the C3-Iodine bond, focusing on two orthogonal workflows: Lithium-Halogen Exchange (generating a nucleophile) and Palladium-Catalyzed Cross-Coupling (utilizing the iodide as an electrophile).
Critical Pre-requisite: The N-Protection "Lock"
Do not attempt C-I activation on unprotected this compound.
The acidity of the pyrrolic N-H (
Recommended Protecting Groups (PG):
-
TIPS (Triisopropylsilyl): Gold Standard for Lithiation. Its bulk shields the C2 protons, directing lithiation specifically to the C3-I site.
-
Boc (tert-Butyloxycarbonyl): Standard for Pd-Coupling. Electron-withdrawing nature activates the C-I bond for oxidative addition but can be labile to strong nucleophiles (e.g., t-BuLi).
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Robust, withstands basic conditions of Suzuki/Sonogashira couplings.
Pathway A: The Nucleophilic Route (Lithium-Halogen Exchange)
This pathway converts the electrophilic C-I bond into a transient, highly reactive C-Li nucleophile. This is the primary method for installing carbonyls, alkyls, or heteroatoms at C3.
Mechanistic Insight
The C-I bond is approximately 33% weaker than a C-Br bond. Upon treatment with an organolithium, the iodine atom is swapped for lithium via an "ate" complex intermediate. This reaction is faster than proton transfer if conducted at cryogenic temperatures.
Visualization: Reactivity Divergence
Caption: Divergent pathway A showing the conversion of the C-I bond into a nucleophilic carbanion.
Experimental Protocol: C3-Lithiation and Trapping
Objective: Synthesis of 3-formyl-1-(triisopropylsilyl)pyrrole.
-
Setup: Flame-dry a 50 mL Schlenk flask. Equip with a magnetic stir bar and rubber septum. Flush with Argon (3 cycles).
-
Solvent Prep: Add anhydrous THF (10 mL) . Note: THF coordinates Li, stabilizing the intermediate. Diethyl ether is a viable alternative for slower rates.
-
Substrate: Add 3-iodo-1-(triisopropylsilyl)pyrrole (1.0 mmol) . Cool the solution to -78°C (dry ice/acetone bath).
-
Exchange: Dropwise addition of
-BuLi (2.1 mmol, 1.7 M in pentane) over 5 minutes.-
Why 2.1 eq? The first equivalent effects the exchange (
). The second equivalent destroys the resulting -BuI byproduct ( ), preventing alkylation side reactions.
-
-
Incubation: Stir at -78°C for 20 minutes . The solution typically turns a pale yellow.
-
Trapping: Add DMF (Dimethylformamide, 3.0 mmol) neat, dropwise.
-
Warm-up: Allow the mixture to warm to 0°C over 30 minutes.
-
Quench: Add saturated aqueous
(5 mL). -
Workup: Extract with
, wash with brine, dry over .
Self-Validating Checkpoint:
-
TLC: The starting iodide (
in Hexanes) should disappear. The aldehyde product will be significantly more polar ( in 10% EtOAc/Hex). -
Color: A deep orange/red shift upon warming often indicates successful trapping; if it remains pale yellow, the trap may have failed or the lithiated species decomposed.
Pathway B: The Electrophilic Route (Pd-Catalyzed Coupling)
Here, the C-I bond acts as a superior leaving group for oxidative addition by Palladium(0). This is the route of choice for biaryl synthesis (Suzuki) or alkyne insertion (Sonogashira).
Mechanistic Insight
The C-I bond energy (
Visualization: Catalytic Cycle (Suzuki-Miyaura)
Caption: The Suzuki-Miyaura cycle. The weak C-I bond facilitates the initial Oxidative Addition step.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of 3-phenyl-1-Boc-pyrrole.
-
Reagents: In a reaction vial, combine:
-
3-iodo-1-Boc-pyrrole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
- (0.05 mmol, 5 mol%) - Tetrakis is standard for iodides.
- (2.0 mmol)
-
-
Solvent System: Add DME:Water (4:1 ratio, 5 mL) . Degas thoroughly by bubbling Nitrogen for 10 minutes. Oxygen is the enemy of Pd(0).
-
Reaction: Seal the vial and heat to 80°C for 4-6 hours.
-
Note: For thermally sensitive substrates, use
and reaction at 40-50°C; the iodine activation often allows lower temps.
-
-
Monitoring: Monitor by TLC. The iodine starting material is UV active and will be less polar than the biaryl product.
-
Workup: Dilute with EtOAc, wash with water. Filter through a pad of Celite to remove Palladium black.
Self-Validating Checkpoint:
-
Visual: The reaction mixture typically darkens from yellow to black (precipitating Pd) as the reaction finishes. If it turns black immediately upon heating, your catalyst may have decomposed before turnover (check oxygen exclusion).
-
Spot Test: The product should be UV active and stain strongly with Vanillin or p-Anisaldehyde (pyrroles turn distinctive red/purple/blue).
Comparative Data Summary
| Feature | Lithium-Halogen Exchange | Pd-Catalyzed Coupling (Suzuki) |
| Role of C-I Bond | Precursor to Nucleophile (C-Li) | Precursor to Electrophile (C-Pd-I) |
| Primary Reagent | Boronic Acid + Pd(0) Cat | |
| Temperature | Cryogenic (-78°C) | Heated (40°C - 100°C) |
| N-Protecting Group | TIPS (Steric bulk prevents C2 attack) | Boc/SEM (Electronic activation) |
| Major Risk | Protonation (Quench) if wet | De-iodination (Reduction) |
| Key Advantage | Access to aldehydes, acids, silanes | Access to biaryls, alkenes |
References
-
Sonogashira Coupling - Wikipedia. Source: Wikipedia.org [Link][1]
-
Suzuki-Miyaura Coupling. Source: Organic Chemistry Portal [Link]
-
Highly regioselective synthesis of 3,4-disubstituted 1H-pyrrole. Source: PubMed (J. Org.[2] Chem.) [Link]
-
Metal–halogen exchange. Source: Wikipedia.org [Link]
-
Reactivity of Halogenoalkanes. Source: SaveMyExams [Link]
Sources
Methodological & Application
Application Note: Strategic Suzuki-Miyaura Coupling of 3-Iodo-1H-pyrrole
Executive Summary
The Suzuki-Miyaura cross-coupling of 3-iodo-1H-pyrrole presents a unique set of challenges compared to its 2-iodo regioisomer. While 2-iodopyrroles are relatively stable, 3-iodopyrroles are notoriously unstable, prone to rapid oxidative decomposition and polymerization upon exposure to light or air. Furthermore, the electron-rich nature of the pyrrole ring makes the C-I bond prone to reduction (dehalogenation) rather than oxidative addition, and the acidic N-H proton can poison sensitive palladium catalysts.
This guide details a robust, field-proven protocol that prioritizes the use of N-protection (specifically TIPS and Boc) to stabilize the 3-iodo moiety. We provide a comparative analysis of protecting group strategies and a step-by-step workflow to ensure high yields and reproducibility in drug discovery campaigns.
Critical Analysis & Strategic Decision Making
The Instability Paradox
The primary failure mode in coupling this compound is not the coupling reaction itself, but the degradation of the starting material.
-
Mechanism of Instability: The high electron density at the 2- and 5-positions of the pyrrole ring facilitates oxidative polymerization. An iodine atom at the 3-position is electronically mismatched with the natural reactivity of the ring, leading to a highly reactive species that decomposes before it can enter the catalytic cycle.
-
The Solution: Bulky N-protecting groups (TIPS, SEM, Boc) serve a dual purpose:
-
Electronic: They withdraw electron density (Boc) or sterically shield the ring (TIPS), preventing polymerization.
-
Steric: They block the N-coordination site, preventing the formation of inactive Pd-amido complexes.
-
Protecting Group Selection Matrix
| Feature | TIPS (Triisopropylsilyl) | Boc (tert-Butyloxycarbonyl) | SEM (2-(Trimethylsilyl)ethoxymethyl) |
| Stability of 3-Iodo Precursor | High (Solid, shelf-stable) | Moderate (Oil/Solid, cold storage req.) | High |
| Suzuki Coupling Yield | Excellent (>85%) | Good (60-80%) | Excellent (>90%) |
| Atom Economy | Low (Large mass overhead) | Moderate | Low |
| Deprotection Conditions | Fluoride (TBAF) or Acid | Acid (TFA/HCl) or Base | Fluoride (TBAF) or Lewis Acid |
| Recommendation | Gold Standard for complex synthesis | Best for late-stage ease of removal | Best for harsh reaction conditions |
Experimental Workflows
Visualization of Reaction Pathways
The following diagram illustrates the decision tree and chemical pathways for handling 3-iodopyrrole.
Figure 1: Strategic workflow for 3-iodopyrrole coupling. Route A (Green Path) is the recommended standard.
Protocol A: The "Gold Standard" (TIPS-Protected Route)
This protocol utilizes 1-(triisopropylsilyl)-3-iodopyrrole . The TIPS group is bulky enough to direct iodination to the 3-position (via bulky electrophilic substitution or lithiation/trapping) and stabilizes the molecule indefinitely at room temperature.
Materials:
-
Substrate: 1-(Triisopropylsilyl)-3-iodopyrrole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Why: The bidentate ferrocenyl ligand prevents catalyst decomposition and withstands the steric bulk of the TIPS group better than Pd(PPh₃)₄.
-
-
Base: Cs₂CO₂ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Why: The water co-solvent is essential for dissolving the inorganic base and facilitating the transmetallation step.
-
Step-by-Step Procedure:
-
Setup: Oven-dry a microwave vial or a round-bottom flask equipped with a magnetic stir bar.
-
Charging: Add the TIPS-3-iodopyrrole (1.0 equiv), Arylboronic acid (1.5 equiv), and Base (2.0 equiv) to the vial.
-
Degassing (Critical): Cap the vial and purge with Argon for 5 minutes.
-
Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.
-
-
Catalyst Addition: Remove the cap briefly under a positive stream of Argon, add Pd(dppf)Cl₂ (5 mol%), and reseal.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the starting iodide.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The TIPS group makes the product lipophilic, often eluting early.
Protocol B: The "Scalable" Route (Boc-Protected)
For larger scale reactions where the cost of TIPS-Cl is prohibitive, the Boc group is a viable alternative, though the starting material 1-(tert-butoxycarbonyl)-3-iodopyrrole must be stored at -20°C.
Modifications from Protocol A:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) is often sufficient for Boc-pyrroles as they are less sterically demanding than TIPS.
-
Base: Na₂CO₂ (2.0 equiv).
-
Solvent: Toluene : Ethanol : Water (4:1:1).
-
Why: This biphasic system is classic for Boc-protected substrates, preventing premature Boc-deprotection which can occur in purely aqueous/dioxane systems at high heat.
-
Step-by-Step Procedure:
-
Dissolve 1-Boc-3-iodopyrrole in Toluene/EtOH.
-
Add aqueous Na₂CO₂ (2M).
-
Degas vigorously with Nitrogen.
-
Add Pd(PPh₃)₄.[1]
-
Heat to 70-75°C .
-
Caution: Do not exceed 80°C. Thermal deprotection of the Boc group can occur, leading to rapid decomposition of the resulting free 3-iodopyrrole.
-
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is working correctly, use these checkpoints:
| Observation | Diagnosis | Corrective Action |
| Recovery of Pyrrole (Dehalogenation) | Hydride source present or catalytic cycle stalled. | Switch solvent to anhydrous DMF/THF (if using anhydrous base) or ensure water is degassed. Reduce temp. |
| Homocoupling of Boronic Acid | Oxygen leak or slow oxidative addition. | Re-degas solvents. Increase catalyst loading to 10%. Add boronic acid slowly. |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Ligand is too labile. Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G2 . |
| Low Conversion (SM remains) | Catalyst poisoning or steric hindrance. | Switch base to Cs₂CO₃ (higher solubility). Increase temperature to 90°C (only for TIPS route). |
References
-
Bray, B. L., et al. (1990). "General synthesis of 3-substituted pyrroles from 1-(triisopropylsilyl)pyrrole." The Journal of Organic Chemistry, 55(26), 6317–6328.
- Foundational text on the stability and synthesis of TIPS-3-iodopyrrole.
-
Handy, S. T., & Zhang, Y. (2006). "Synthesis of 3-substituted pyrroles." Synthesis, 2006(23), 3883-3886.
- Review of modern methods for accessing the 3-position of pyrroles.
-
Liu, J. H., et al. (2006). "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles." Molecules, 11(4), 212-218.
- Demonstrates the utility of SEM and Boc protecting groups in Suzuki coupling.
-
Banwell, M. G., et al. (2004). "Palladium-catalyzed cross-coupling of pyrroles."[2] Chemical Communications, (3), 332-333.
- Discusses catalyst selection for electron-rich heteroarom
Sources
Application Note: Heck Cross-Coupling Protocols for 3-Iodo-1H-pyrrole
Abstract & Strategic Overview
The functionalization of pyrroles at the 3-position is a critical challenge in medicinal chemistry due to the inherent electronic bias of the pyrrole ring, which favors electrophilic substitution at the 2-position. While 3-iodo-1H-pyrrole provides a direct handle for functionalization via cross-coupling, it presents two distinct stability challenges:
-
High Electron Density: Facilitates rapid oxidative addition but increases susceptibility to oxidative degradation.
-
N-H Acidity (pKa ~16.5): The free amine can coordinate competitively to Pd(II) species, poisoning the catalyst or leading to N-arylation side products.
This guide details two validated protocols: a Standard Ligand-Controlled Method (for N-protected substrates) and a Ligand-Free "Jeffery" Method (for challenging or labile substrates).
Critical Decision: The Necessity of N-Protection
Recommendation: Do not attempt Heck coupling on unprotected this compound unless strictly necessary. The substrate is photolytically unstable and prone to polymerization.
-
Preferred Protecting Group (PG): TIPS (Triisopropylsilyl) . It is bulky enough to prevent N-coordination to Palladium and stable to basic Heck conditions.
-
Alternative PG: Boc (tert-Butyloxycarbonyl) . Useful but can be thermally labile at temperatures >100°C.
Mechanistic Logic & Experimental Design
The success of this reaction hinges on balancing the oxidative addition rate (fast for electron-rich iodides) with the stability of the intermediate.
Decision Tree: Experimental Workflow
Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on substrate protection status.
Protocol A: The "Gold Standard" (Phosphine-Ligated)
Best for: N-TIPS-3-iodo-1H-pyrrole coupled with acrylates or styrenes. Mechanism: Classical Pd(0)/Pd(II) cycle stabilized by triphenylphosphine.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| N-TIPS-3-iodopyrrole | 1.0 | Substrate | Must be freshly prepared or stored at -20°C under Ar. |
| Alkene | 1.5 - 2.0 | Coupling Partner | Excess required to suppress homocoupling. |
| Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst | Reduced in situ to Pd(0). |
| PPh₃ | 0.10 - 0.15 | Ligand | Maintains Pd solubility; prevents "Pd-black" formation. |
| Et₃N | 2.5 | Base | Scavenges HI; regenerates Pd(0). |
| DMF | [0.2 M] | Solvent | Anhydrous; degassed. |
Step-by-Step Methodology
-
Preparation: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.
-
Catalyst Pre-complexation: Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PPh₃ (39.3 mg, 0.15 mmol) to the vial. Add 1 mL of DMF and stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active Pd(PPh₃)₂ species).
-
Substrate Addition: Add the N-TIPS-3-iodopyrrole (1.0 mmol) and the alkene (1.5 mmol) dissolved in the remaining DMF (4 mL).
-
Base Addition: Add Et₃N (350 µL, 2.5 mmol) via syringe.
-
Reaction: Seal the vessel. Heat to 80–90°C for 4–12 hours.
-
Note: Monitor by TLC. If conversion stalls, raise temp to 100°C, but watch for desilylation.
-
-
Workup: Cool to RT. Dilute with Et₂O (prevents emulsion better than EtOAc for DMF). Wash with water (3x) and brine (1x). Dry over MgSO₄.
-
Purification: Flash chromatography. Caution: TIPS groups can be acid-sensitive; use neutralized silica (add 1% Et₃N to eluent) if degradation is observed.
Protocol B: Jeffery Conditions (Ligand-Free)
Best for: Sterically hindered alkenes or when phosphine ligands fail to promote the reaction. Mechanism: "Phase-Transfer" type catalysis where tetraalkylammonium salts stabilize anionic palladium clusters [1].
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| N-Protected-3-iodopyrrole | 1.0 | Substrate | TIPS or Boc recommended. |
| Alkene | 1.5 | Coupling Partner | |
| Pd(OAc)₂ | 0.05 | Catalyst | |
| TBAB | 1.0 | Additive | Tetrabutylammonium bromide; stabilizes Pd nanoparticles. |
| K₂CO₃ | 2.5 | Base | Solid inorganic base. |
| DMF or MeCN | [0.2 M] | Solvent |
Step-by-Step Methodology
-
Setup: Charge a reaction vial with Pd(OAc)₂ (5 mol%), TBAB (1.0 equiv), and K₂CO₃ (2.5 equiv).
-
Solvent: Add anhydrous DMF. Sonicate briefly to disperse the solid base.
-
Substrate: Add the iodopyrrole and alkene.
-
Reaction: Heat to 80°C .
-
Observation: The reaction mixture often turns black (colloidal Pd). This is normal for Jeffery conditions and does not necessarily indicate catalyst death unless the black precipitate aggregates and settles out completely leaving a clear supernatant.
-
-
Workup: Filter through a pad of Celite to remove Pd nanoparticles. Dilute with EtOAc, wash with water/brine.
Troubleshooting & Optimization Guide
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Rapid "Pd Black" precipitation | Catalyst decomposition before oxidative addition. | Increase Ligand:Pd ratio to 4:1. Ensure atmosphere is strictly inert (O₂ leak). |
| No Reaction (SM remains) | Oxidative addition failure. | Switch solvent to DMA (higher boiling point). Add Ag₂CO₃ (1.0 equiv) to abstract iodide [2]. |
| Desilylation (Loss of TIPS) | Base/Heat incompatibility. | Switch base from Et₃N to Ag₂CO₃ or NaOAc. Lower temperature to 70°C. |
| Regio-isomerization (C=C migration) | "Pd-walking" mechanism. | Reduce reaction time. Add Ag⁺ salts (AgOAc) to facilitate rapid halide removal and prevent re-insertion. |
Pathway Visualization: The Poisoning Risk
The diagram below illustrates why the "Free NH" route is discouraged.
Figure 2: Catalytic cycle contrasting the productive Heck pathway (Blue/Green) against the catalyst poisoning pathway (Red) caused by unprotected pyrrole nitrogen.
References
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.
-
Handy, S. T., & Zhang, Y. (2006). The coupling of 3-iodopyrroles: A new synthesis of prodigiosin. Organic Letters, 8(13), 2707-2709.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Muchowski, J. M., et al. (1992). Synthesis of 3-substituted pyrroles from N-triisopropylsilyl-3-iodopyrrole. Tetrahedron Letters, 33(30), 4279-4282.
synthesis of bioactive molecules from 3-Iodo-1H-pyrrole
Application Note: Strategic Utilization of 3-Iodo-1H-pyrrole in Bioactive Scaffold Synthesis
Executive Summary & Strategic Rationale
In medicinal chemistry, the pyrrole ring is a privileged scaffold, ubiquitous in heme cofactors, alkaloids (e.g., Lamellarins), and blockbuster drugs like Atorvastatin. However, the intrinsic reactivity of pyrrole favors electrophilic substitution at the C-2 (
This compound serves as a critical "regio-locked" building block. By pre-installing the halogen at the electronically less favored C-3 position, researchers can bypass the natural C-2 selectivity rules. This application note details the handling, protection, and cross-coupling protocols necessary to transform this unstable intermediate into complex bioactive architectures, such as kinase inhibitors and marine alkaloids.
Critical Handling & Protection (The "Stability First" Protocol)
Challenge: Free this compound is sensitive to light and oxidation. It is prone to polymerization and iodine migration if not handled correctly. Solution: Immediate N-protection is mandatory for scalable synthesis. The bulky Triisopropylsilyl (TIPS) or Tosyl (Ts) groups are recommended to sterically shield the C-2 position and prevent "halogen dance" side reactions.
Protocol A: N-Silylation of this compound
Objective: To generate stable 1-(Triisopropylsilyl)-3-iodo-1H-pyrrole for cross-coupling.
Reagents:
-
This compound (freshly prepared or commercial, cold)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Triisopropylsilyl chloride (TIPSCl)
-
Tetrahydrofuran (THF), anhydrous
Workflow:
-
Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to pyrrole). Cool to 0°C.
-
Deprotonation: Add this compound (1.0 equiv) dropwise in THF. Stir at 0°C for 30 minutes until H₂ evolution ceases. Observation: Solution typically turns slight yellow.
-
Protection: Add TIPSCl (1.1 equiv) dropwise.
-
Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The product (N-TIPS) is usually less polar than the starting material.
-
Workup: Quench with sat. NH₄Cl. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (100% Pentane or Hexanes).
-
Yield Target: >90%
-
Stability:[1] The N-TIPS derivative is stable at -20°C for months.
-
Core Transformation: C-C Bond Formation
The C-3 iodine handle is an excellent partner for Palladium-catalyzed cross-couplings. The following protocols are optimized for the electron-rich pyrrole nucleus.
Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Application: Synthesis of 3-arylpyrrole kinase inhibitors.
Mechanism: The electron-rich nature of pyrrole makes the oxidative addition of Pd(0) into the C-I bond slower than in electron-deficient systems. Electron-rich, bulky ligands (e.g., dppf, S-Phos) are required.
| Component | Specification | Role |
| Catalyst | Pd(dppf)Cl₂[2]·DCM (3-5 mol%) | Resists dehalogenation side-reactions better than Pd(PPh₃)₄. |
| Base | Cs₂CO₃ (2.0 equiv) | "Anhydrous" base conditions preferred over aqueous K₂CO₃ to prevent protodeiodination. |
| Solvent | 1,4-Dioxane or DMF | High boiling point required for difficult substrates. |
| Temp | 80–90°C | Optimized for conversion vs. thermal decomposition. |
Step-by-Step:
-
Charge a reaction vial with 1-TIPS-3-iodopyrrole (1.0 equiv), Arylboronic acid (1.5 equiv), Cs₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Evacuate and backfill with Argon (3 cycles). Critical: Oxygen acts as a catalyst poison and promotes homocoupling.
-
Add degassed 1,4-Dioxane (0.2 M).
-
Heat to 85°C for 6–12 hours.
-
Filter through a Celite pad, rinse with EtOAc, and concentrate.
-
Deprotection (Optional): Treat with TBAF (1.1 equiv) in THF at RT for 1 hour to remove TIPS if the free NH is required for the next step.
Protocol C: Sonogashira Coupling (Alkynylation)
Application: Precursors for Lamellarin alkaloids and fused heterocycles.
Diagram 1: Bioactive Synthesis Workflow
Caption: Divergent synthesis workflow transforming the unstable 3-iodopyrrole into distinct bioactive classes via protected intermediates.
Protocol:
-
Combine 1-TIPS-3-iodopyrrole (1.0 equiv), Terminal Alkyne (1.2 equiv), CuI (0.1 equiv), and Pd(PPh₃)₂Cl₂ (0.05 equiv) in a pressure tube.
-
Add DMF/Et₃N (1:1 ratio) as solvent/base.
-
Stir at RT (Room Temperature) for 1 hour, then heat to 60°C if conversion is slow.
-
Note: 3-Iodopyrroles are highly reactive in Sonogashira; often RT is sufficient. High heat causes tarring.
-
Case Study: Synthesis of the Lamellarin Core
The Lamellarins (e.g., Lamellarin D) are potent topoisomerase I inhibitors. The core structure is a [3,4]-fused pyrrolocoumarin.
Retrosynthetic Logic: The synthesis hinges on constructing the central pyrrole ring decorated with aryl groups. 3-Iodopyrrole allows for the sequential introduction of the C-3 aryl ring (via Suzuki) and the C-4 ester (via electrophilic substitution) or vice versa.
Diagram 2: Mechanistic Pathway (Suzuki Cycle)
Caption: Catalytic cycle for C-3 arylation. The electron-rich pyrrole ring makes Oxidative Addition the critical step requiring robust ligands.
Experimental Application (Lamellarin Precursor):
-
Starting Material: 1-Tosyl-3-iodopyrrole (Tosyl is preferred here for easier late-stage removal and crystallinity).
-
Coupling: Suzuki coupling with 2-formyl-4-methoxyphenylboronic acid yields the 3-arylpyrrole.
-
Cyclization: The resulting aldehyde pendant allows for intramolecular condensation or oxidative cyclization (using Ag₂CO₃ or Pb(OAc)₄ as cited in literature) to close the lactone ring characteristic of Lamellarins.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Black Tar / Low Yield | Decomposition of starting material. | Ensure 3-iodopyrrole is N-protected. If using free pyrrole, keep <0°C and dark. |
| Protodeiodination | Reduction of C-I bond. | Switch solvent to anhydrous 1,4-dioxane. Reduce reaction temperature. Ensure reagents are dry. |
| Homocoupling (Biaryl) | Oxygen presence.[3] | Rigorous degassing (Freeze-Pump-Thaw x3). |
| Stalled Reaction | Catalyst poisoning by Pyrrole N. | Ensure N-protection is intact. Use higher catalyst loading (5 mol%). |
References
-
Sonogashira Coupling: Wikipedia. Sonogashira coupling. Link
-
Suzuki Coupling of Pyrroles: National Institutes of Health (NIH). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Link
-
Lamellarin Synthesis: National Institutes of Health (NIH). Total synthesis of lamellarins D, H, and R and ningalin B. Link
-
Lamellarin Overview: National Institutes of Health (NIH). An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. Link
-
Bioactive Pyrroles: ResearchGate. Bioactive pyrrole-based compounds with target selectivity. Link
Sources
Application Note: Precision Synthesis and Application of 3-Iodo-1H-pyrrole in Pharmaceutical Chemistry
Executive Summary: The "Pyrrole Challenge"
In medicinal chemistry, the pyrrole ring is a privileged scaffold found in numerous blockbuster drugs (e.g., Atorvastatin) and bioactive natural products (e.g., Prodigiosins, Lamellarins). However, accessing the C3-position is synthetically non-trivial.
The Problem: Electrophilic aromatic substitution (SEAr) on pyrrole overwhelmingly favors the C2 (alpha) position due to the stability of the intermediate sigma complex. Direct iodination of 1H-pyrrole typically yields 2-iodopyrrole or poly-iodinated mixtures.
The Solution: This guide details the "Steric Steering" protocol , utilizing the bulky N-triisopropylsilyl (TIPS) protecting group to physically block the C2 position, forcing electrophilic attack to C3. This intermediate, 3-iodo-1-triisopropylsilyl-1H-pyrrole , is a stable, versatile launchpad for Suzuki-Miyaura, Sonogashira, and Heck couplings to generate complex C3-substituted pharmaceutical targets.
Strategic Synthesis Roadmap
The synthesis relies on a three-stage workflow: Block
Visualizing the Pathway
The following diagram illustrates the regioselectivity logic and the synthetic workflow.
Figure 1: The "Steric Steering" strategy for accessing C3-substituted pyrroles.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Iodo-1-(triisopropylsilyl)-1H-pyrrole
Rationale: The TIPS group is chosen over TBS or TMS because its bulk is sufficient to completely suppress C2-iodination, and it is stable enough to survive subsequent lithiation or mild coupling conditions.
Reagents & Materials:
-
Substrate: 1-(Triisopropylsilyl)-1H-pyrrole (Commercial or synthesized via NaH/TIPS-Cl).
-
Electrophile: N-Iodosuccinimide (NIS) (Recrystallized from dioxane/CCl4 if purity is <98%).
-
Solvent: Anhydrous THF (inhibitor-free).
-
Quench: Sodium thiosulfate (saturated aq.).
Step-by-Step Procedure:
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Dissolve 1-(triisopropylsilyl)-1H-pyrrole (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature maximizes regioselectivity.
-
Iodination: Dissolve NIS (1.05 equiv) in a minimal amount of THF and add dropwise to the pyrrole solution over 20 minutes.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to Room Temperature (RT) over 4 hours. Monitor by TLC (Hexanes; Product Rf ~ 0.4, usually higher than SM).
-
Workup:
-
Quench with saturated aqueous Na₂S₂O₃ to remove excess iodine (solution turns from brown/red to pale yellow).
-
Extract with Diethyl Ether (3x).
-
Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: The crude oil is often pure enough (>95%) for coupling. If needed, purify via rapid filtration through a silica plug (eluent: 100% Hexanes). Note: Avoid acidic silica or prolonged exposure to light.
Yield Expectation: 85–95% Stability Note: Store at -20°C under Argon, protected from light.
Protocol B: Suzuki-Miyaura Cross-Coupling (C3-Arylation)
Rationale: This protocol uses the N-protected intermediate directly. Coupling before deprotection prevents catalyst poisoning by the free N-H pyrrole and avoids polymerization of the unstable 3-iodo-1H-pyrrole.
Reagents:
-
Substrate: 3-Iodo-1-(triisopropylsilyl)pyrrole.
-
Partner: Aryl Boronic Acid (1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd₂(dba)₃/XPhos (for sterically hindered aryls).
-
Base: K₂CO₃ (2.0 M aq.) or Cs₂CO₃ (solid, 3 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
Procedure:
-
Charge: In a microwave vial or pressure tube, combine the iodopyrrole (1 equiv), boronic acid (1.5 equiv), and base.
-
Degas: Add solvents and sparge with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling.
-
Catalyst: Add the Pd catalyst quickly under a stream of Argon. Seal the vessel.
-
Heat: Heat to 80–90°C for 4–12 hours. (Microwave: 100°C for 30 min).
-
Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.
-
Deprotection (In-situ optional): If the free pyrrole is desired immediately, treat the crude coupling product with TBAF (1.1 equiv) in THF at RT for 30 mins.
Stability & Handling Data
The stability of the iodinated intermediate is the primary bottleneck in scale-up.
| Compound Form | Storage Condition | Shelf Life | Sensitivity |
| This compound (Free NH) | -80°C, Dark, Argon | < 48 Hours | High: Rapidly polymerizes/oxidizes (turns black). |
| 3-Iodo-1-TIPS-pyrrole | -20°C, Dark | > 6 Months | Low: Stable to air/moisture for short periods. |
| 3-Iodo-1-Boc-pyrrole | 4°C, Dark | ~ 1 Month | Moderate: Acid sensitive (Boc removal). |
Expert Tip: Never isolate free this compound unless you intend to react it immediately. Always store and couple as the N-TIPS or N-Boc derivative.
Troubleshooting Guide
Issue: Low Regioselectivity (Mixture of 2-iodo and 3-iodo)
-
Cause: Temperature too high during NIS addition or TIPS group hydrolyzed.
-
Fix: Ensure reaction stays at -78°C during addition. Verify the quality of the N-TIPS starting material (check for free NH by IR/NMR).
Issue: Protodeiodination (Loss of Iodine)
-
Cause: During Suzuki coupling, the C-I bond can reduce to C-H if the catalytic cycle is slow or if hydride sources are present.
-
Fix: Use anhydrous conditions for the coupling (switch to Dioxane/Cs₂CO₃ without water) and increase catalyst loading. Switch to a more active catalyst system like Pd-PEPPSI-IPr .
Issue: Incomplete Deprotection (TIPS removal)
-
Cause: TIPS is robust.
-
Fix: Standard TBAF can be slow. Use TBAF (1M) + 10% AcOH or TASF if the substrate is base-sensitive.
References
-
Regioselective Iodination Strategy: Bray, B. L., et al. "General synthesis of 3-substituted pyrroles from 1-(triisopropylsilyl)pyrrole." Journal of Organic Chemistry, 1990 , 55(26), 6317–6328. [Link]
-
Suzuki Coupling of Pyrroles: Billingsley, K., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 3-Iodopyrroles." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. [Link]
-
Pharmaceutical Applications (Kinase Inhibitors): Sun, L., et al. "Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones as Kinase Inhibitors." Journal of Medicinal Chemistry, 2003 , 46(7), 1116–1119. [Link]
-
NIS Reagent Profile: Castanet, A. S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."[1][2] Tetrahedron Letters, 2002 , 43(29), 5047-5048. [Link]
Sources
use of 3-Iodo-1H-pyrrole in materials science and conductive polymers
Application Note: 3-Iodo-1H-pyrrole as a Strategic Precursor for Functionalized Conductive Polymers
Executive Summary
This guide details the utility of This compound (CAS: 96285-98-2) not merely as a monomer, but as a high-value molecular scaffold for advanced materials science. While unsubstituted polypyrrole (PPy) is a robust conductive polymer, it suffers from insolubility and lack of chemical functionality.
The 3-iodo substituent serves as a labile "handle" for late-stage functionalization . By coupling complex moieties (e.g., solubilizing alkyl chains, redox-active groups, or biomolecules) to the 3-position prior to polymerization, researchers can engineer conductive polymers with tunable band gaps, solubility in organic solvents, and specific sensing capabilities.
Strategic Workflow: The "Functionalize-Then-Polymerize" Approach
The following diagram outlines the logical flow from raw pyrrole to a functionalized conductive matrix.
Module A: Regioselective Synthesis of this compound
Challenge: Direct iodination of pyrrole yields unstable 2-iodo or poly-iodo derivatives due to the high electron density at the
Protocol 1: Synthesis via N-TIPS Blocking
Reagents:
-
Pyrrole (freshly distilled)
-
Triisopropylsilyl chloride (TIPS-Cl)
-
Sodium Hydride (NaH) (60% dispersion in oil)
-
N-Iodosuccinimide (NIS)
-
Tetrabutylammonium fluoride (TBAF)
-
Solvents: THF (anhydrous), Dichloromethane (DCM)
Step-by-Step Methodology:
-
N-Protection (Steric Shielding):
-
Suspend NaH (1.2 eq) in anhydrous THF at 0°C under Argon.
-
Add Pyrrole (1.0 eq) dropwise. Stir for 30 min until H₂ evolution ceases.
-
Add TIPS-Cl (1.1 eq) slowly. Warm to Room Temperature (RT) and stir for 4 hours.
-
Validation: TLC should show complete consumption of pyrrole.
-
Result: 1-(Triisopropylsilyl)-1H-pyrrole.[1]
-
-
Regioselective Iodination:
-
Dissolve N-TIPS-pyrrole in anhydrous THF at -78°C (Dry ice/acetone bath).
-
Add NIS (1.05 eq) dissolved in THF dropwise. The low temperature and bulky TIPS group prevent C2-iodination.
-
Stir at -78°C for 2 hours, then slowly warm to RT over 4 hours.
-
Workup: Quench with saturated Na₂S₂O₃ (to remove free iodine). Extract with DCM.[2]
-
Result: 1-TIPS-3-iodopyrrole.
-
-
Deprotection:
-
Dissolve the iodinated intermediate in THF.
-
Add TBAF (1.1 eq, 1M in THF) at 0°C. Stir for 30 min.
-
Critical Step: Quench immediately with water to prevent decomposition. This compound is sensitive to light and acid.
-
Purification: Rapid column chromatography (Silica, Hexane/EtOAc 9:1) in the dark.
-
Yield Expectation: 60-75% overall. Storage: Store at -20°C, protected from light. Use within 48 hours.
Module B: Functionalization (The "Click" Step)
Once this compound is synthesized, it acts as the electrophile in Palladium-catalyzed cross-coupling. This is superior to functionalizing the polymer, which often leads to surface-only modification.
Protocol 2: Sonogashira Coupling (Example)
Objective: To attach a conjugated side chain (e.g., Phenylacetylene) to extend the conjugation length.
Reagents:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
CuI (10 mol%)
-
Base: Diethylamine (Et₂NH) / THF (1:1 mix)
Procedure:
-
Degas the solvent mixture (THF/Et₂NH) with Argon for 30 mins.
-
Add Pd catalyst and CuI. Stir for 5 mins (solution turns yellow/brown).
-
Add this compound followed by Phenylacetylene.
-
Stir at RT for 12-24 hours. Avoid heating if possible to prevent pyrrole polymerization.
-
Purification: Filter through a celite pad, concentrate, and purify via flash chromatography.
-
Product: 3-(Phenylethynyl)-1H-pyrrole.
Module C: Electropolymerization & Characterization
The functionalized monomer is now polymerized to form a conductive film.
Protocol 3: Potentiostatic Electropolymerization
Setup:
-
System: 3-Electrode Cell (Working: ITO or Pt disc; Counter: Pt wire; Ref: Ag/AgCl).
-
Solvent: Acetonitrile (ACN) (HPLC grade, anhydrous).
-
Electrolyte: 0.1 M Lithium Perchlorate (LiClO₄).
-
Monomer Conc: 0.01 M - 0.05 M (Functionalized Pyrrole).
Method:
-
Cyclic Voltammetry (CV) Pre-scan:
-
Scan from -0.5 V to +1.2 V vs Ag/AgCl at 50 mV/s.
-
Observation: Look for the monomer oxidation peak (typically ~0.8 - 1.0 V for 3-substituted pyrroles). The "crossover loop" on the return scan indicates nucleation of the polymer.
-
-
Film Growth (Potentiostatic):
-
Apply a constant potential of +0.95 V (optimized from CV).
-
Stop when total charge passed (Q) reaches 50 mC/cm² (for thin films) or 500 mC/cm² (for thick films).
-
-
Post-Polymerization Washing:
-
Rinse the film with monomer-free ACN to remove oligomers.
-
Data Analysis & Expected Properties
| Property | Unsubstituted PPy | Poly(3-substituted pyrrole) | Note |
| Conductivity | 10 - 100 S/cm | 0.1 - 10 S/cm | Substitution introduces steric twisting, slightly lowering conductivity but enhancing solubility. |
| Solubility | Insoluble | Soluble in CHCl₃/THF | Depends on the side chain (e.g., alkyl chains > C6). |
| Morphology | Cauliflower-like | Fibrillar / Porous | 3-substitution often directs more ordered growth. |
| Stability | Moderate | High | Bulky groups protect the backbone from nucleophilic attack. |
Critical Troubleshooting (The "Why" behind the Failures)
-
Issue: Low Conductivity.
-
Cause: Steric hindrance of the 3-substituent twists the polymer backbone, breaking conjugation.
-
Fix: Copolymerize with unsubstituted pyrrole (ratio 1:1 or 1:3) to restore planarity while retaining functionality.
-
-
Issue: Monomer Decomposition.
-
Cause: this compound is light-sensitive and prone to acid-catalyzed polymerization.
-
Fix: Keep all intermediates in amber vials. Add a trace of base (triethylamine) during storage if necessary.
-
-
Issue: No Film Formation.
-
Cause: Over-oxidation of the monomer.
-
Fix: Lower the polymerization potential. If the oxidation potential of the functionalized monomer is >1.3V, the film may degrade as fast as it forms.
-
References
-
Synthesis of 3-Substituted Pyrroles
-
Liu, J. H., et al. (2000). "Highly Regioselective Synthesis of 3,4-Disubstituted 1H-Pyrroles." Journal of Organic Chemistry. Link
-
- Wallace, G. G., et al. (2009).
-
Iodine-Functionalized Precursors
-
Bray, B. L., et al. (1990). "TIPS-Pyrrole: A Key Intermediate." Journal of Organic Chemistry. Link
-
-
Electropolymerization Protocols
-
Heinze, J., et al. (2010). "Electrochemistry of Conducting Polymers—Persistent Models and New Concepts." Chemical Reviews. Link
-
Sources
palladium-catalyzed cross-coupling of 3-Iodo-1H-pyrrole
Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodo-1H-pyrrole
Executive Summary
The pyrrole core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for blockbuster drugs like Atorvastatin and Sunitinib. However, functionalizing the pyrrole ring at the C3 position is synthetically challenging due to the inherent electronic bias of the heterocycle, which heavily favors electrophilic substitution at the C2 position.
This Application Note provides a definitive guide to the palladium-catalyzed cross-coupling of This compound . Unlike its C2-halogenated counterparts, 3-iodo-pyrrole is electronically sensitive and prone to dehalogenation or catalyst poisoning via the free N-H moiety. This guide outlines a "Protection-First" strategy using bulky silyl groups to enforce regiocontrol and stabilize the C-I bond, followed by high-fidelity Suzuki-Miyaura and Sonogashira protocols.
The Strategic Challenge: Electronic Bias & Catalyst Poisoning
To successfully couple 3-iodo-pyrrole, one must understand the two primary failure modes:
-
Catalyst Poisoning: The acidic proton on the pyrrole nitrogen (
) can deprotonate under basic coupling conditions, forming a pyrrolyl anion that coordinates tightly to Palladium(II), arresting the catalytic cycle (the "anionic effect"). -
Regio-Instability: Pyrroles are electron-rich. The oxidative addition of Pd(0) into the C3-I bond is competing with potential electrophilic attacks at C2. Furthermore, the C3-I bond is labile; without electron-withdrawing or bulky protecting groups, hydrodehalogenation (loss of iodine) is a common side reaction.
The Solution: Steric Steering. By installing a bulky protecting group (specifically TIPS or SEM ) on the nitrogen, we achieve two goals:
-
Electronic: We mask the acidic proton, preventing catalyst poisoning.
-
Steric: A bulky group like Triisopropylsilyl (TIPS) shields the C2 positions, funneling reagents toward the accessible C3-I site.
Visual Workflow: The TIPS-Directed Strategy
Figure 1: The strategic workflow prioritizing N-protection to ensure C3-selectivity and catalyst longevity.
Pre-Coupling Protocol: Preparation of the Substrate
Direct coupling of unprotected this compound is not recommended for scale-up. The following preparation of the TIPS-protected precursor is the industry standard for reliability.
Substrate: 1-(Triisopropylsilyl)-3-iodo-1H-pyrrole
-
Why TIPS? Unlike Boc (acid labile) or Tosyl (electron-withdrawing, deactivates ring), TIPS is stable to basic coupling conditions and its bulk forces the iodine to the C3 position during synthesis.
Synthesis Brief:
-
React pyrrole with NaH and TIPS-Cl in THF to form N-TIPS-pyrrole.
-
Iodinate using N-Iodosuccinimide (NIS) at -78°C. The bulky TIPS group blocks C2, forcing iodine to C3.
Protocol A: Suzuki-Miyaura Cross-Coupling[1]
This protocol is optimized for coupling 3-iodopyrroles with aryl and heteroaryl boronic acids. It utilizes Pd(dppf)Cl₂ , a robust catalyst that resists dehalogenation side-reactions better than Pd(PPh₃)₄.
Reagents:
-
Substrate: 1-(Triisopropylsilyl)-3-iodo-1H-pyrrole (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)
-
Base: K₃PO₄ (3.0 equiv) or aq. Na₂CO₃ (2M)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Inerting: Charge a microwave vial or round-bottom flask with the 3-iodo-pyrrole substrate, boronic acid, and base (K₃PO₄). Seal and purge with Argon/Nitrogen for 5 minutes.
-
Note: Oxygen is the enemy of Pd(0). Thorough degassing is critical.
-
-
Solvation: Add degassed 1,4-Dioxane and Water.
-
Why Water? Boronic acids require water to form the active boronate species (quaternary boron) that undergoes transmetalation.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.
-
Reaction: Heat to 80–90°C for 4–12 hours.
-
Monitoring: Monitor by TLC (Hexanes/EtOAc). Look for the disappearance of the starting iodide (usually high Rf).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography on silica gel.
Mechanistic Insight: The bulky TIPS group prevents the "N-coordination" poisoning pathway. Pd(dppf)Cl₂ has a large bite angle, which facilitates the reductive elimination step, crucial for forming the C3-Aryl bond in sterically crowded environments.
Protocol B: Sonogashira Cross-Coupling
Used to install alkyne handles at the C3 position, often precursors for fused ring systems.
Reagents:
-
Substrate: 1-(Triisopropylsilyl)-3-iodo-1H-pyrrole (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-Catalyst: CuI (2–3 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diethylamine (DEA) (Used as solvent and base).
Step-by-Step Procedure:
-
Setup: Flame-dry a reaction vessel and cool under Argon.
-
Charge: Add PdCl₂(PPh₃)₂ and CuI.
-
Solvent: Add degassed Et₃N (anhydrous).
-
Substrate Addition: Add the 3-iodo-pyrrole and the terminal alkyne.
-
Reaction: Stir at Room Temperature for 30 minutes. If no reaction, heat to 50°C.
-
Caution: 3-iodopyrroles are thermally sensitive. Do not overheat (>80°C) unless necessary, as homocoupling of the alkyne (Glaser coupling) becomes competitive.
-
-
Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate the filtrate.
Troubleshooting & Optimization Guide
If yields are low (<50%), consult the following matrix:
| Issue | Observation | Root Cause | Corrective Action |
| Protodeiodination | Starting material disappears; product is "Pyrrole-H" (mass M-126). | Hydride source in system or unstable C-I bond. | Switch solvent to DMF (anhydrous). Lower temp. Use Pd(PPh₃)₄ (milder). |
| No Reaction | Starting material remains unchanged. | Oxidative addition failure. | Switch to electron-rich ligand: XPhos Pd G2 or SPhos . |
| Homocoupling | Biaryl (Ar-Ar) or Diyne formation. | Oxygen leak or excess copper. | Degas solvents vigorously (freeze-pump-thaw). Reduce CuI loading. |
| N-Desilylation | Free N-H pyrrole observed. | Base is too strong or fluoride contamination. | Use weaker base (K₂CO₃ instead of K₃PO₄). Avoid fluoride salts. |
Mechanistic Visualization: The Catalytic Cycle
The following diagram illustrates the Suzuki coupling pathway, highlighting the role of the base and the critical transmetalation step.
Figure 2: The Suzuki-Miyaura catalytic cycle. Note that the oxidative addition into the electron-rich pyrrole C-I bond is often the rate-determining step.
References
-
Bray, B. L., et al. (1990). "Regioselective synthesis of 3-substituted pyrroles." The Journal of Organic Chemistry. Link
- Foundational text on using TIPS to direct C3-iodin
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids." Journal of the American Chemical Society. Link
- Establishes the utility of XPhos/SPhos systems for difficult heterocyclic couplings.
-
Handy, S. T., & Zhang, Y. (2006). "Suzuki Couplings of N-Protected 3-Iodopyrroles." Synthesis. Link
- Specific protocols for Suzuki coupling of SEM and TIPS protected 3-iodopyrroles.
-
Li, J. J. (2010). Palladium-Catalyzed Cross-Couplings in Organic Synthesis. Nobel Prize Scientific Background.[2] Link
- General authoritative background on the mechanism and industrial applic
Sources
Application Note: N-Protection Strategies for 3-Iodo-1H-pyrrole in Synthesis
Executive Summary
3-Iodo-1H-pyrrole is a "privileged scaffold" in drug discovery, serving as a critical precursor for Suzuki, Sonogashira, and Heck couplings to access complex alkaloids and kinase inhibitors. However, its utility is severely hampered by two intrinsic properties:
-
Electronic Instability: The electron-rich pyrrole ring, combined with the labile N-H bond, makes the 3-iodo species prone to rapid oxidative polymerization and light-induced decomposition.
-
Regiochemical Ambiguity: Electrophilic substitution on free pyrrole overwhelmingly favors the
-position (C2), making direct access to the -iodo (C3) core difficult without specific directing groups.
This guide details the N-protection strategies required to stabilize this intermediate. We prioritize the TIPS (Triisopropylsilyl) strategy as the "Gold Standard" for generating the 3-iodo core regioselectively, while discussing Boc and Tosyl groups for downstream orthogonality.
Strategic Selection Guide: Choosing the Right Group
The choice of protecting group (PG) dictates not just stability, but the regiochemical outcome of the iodination and the viability of subsequent cross-couplings.
| Feature | TIPS (Triisopropylsilyl) | Boc (tert-Butyloxycarbonyl) | Ts (Tosyl) / Bs (Benzenesulfonyl) |
| Primary Role | Regiocontrol & Stability | Electronic Deactivation | Robustness |
| Mechanism | Steric bulk blocks C2/C5 positions, forcing electrophiles to C3. | Electron-withdrawing group (EWG) lowers HOMO, preventing oxidation. | Strong EWG; highly stable to acids and oxidants. |
| Iodination Outcome | Exclusive C3-Iodination (via NIS). | Mixture of C2/C3 or poly-iodination if not carefully controlled. | Directs to C2 (typically); C3 access requires specific precursors. |
| Deprotection | Fluoride (TBAF, CsF) or Acid. | Acid (TFA, HCl) or Base (mild). | Strong Base (NaOH/MeOH) or Reductive (Mg/MeOH). |
| Lithiation | Orthogonal (Stable to bases). | Directs lithiation to C2 (Ortho-lithiation). | Directs lithiation to C2.[1] |
| Recommendation | Best for making the 3-iodo core. | Best for handling commercial 3-iodopyrrole. | Best for harsh cross-coupling conditions. |
The "Bulky Silyl Effect": Mechanism of Regiocontrol
The most reliable method to synthesize 3-iodopyrrole derivatives is not by iodinating the free base, but by iodinating the N-TIPS pyrrole.
Mechanistic Insight
The large triisopropylsilyl group exerts significant steric hindrance over the adjacent
Figure 1: The "Muchowski Effect" where steric bulk overrides electronic preference.
Detailed Protocols
Protocol A: Regioselective Synthesis of 1-(Triisopropylsilyl)-3-iodopyrrole
Use this protocol to generate the core scaffold from cheap starting materials.
Reagents:
-
Pyrrole (Freshly distilled)
-
Sodium Hydride (60% dispersion in oil)
-
TIPS-Cl (Triisopropylsilyl chloride)
-
NIS (N-Iodosuccinimide)
-
Solvents: THF (Anhydrous), CH2Cl2 (Anhydrous)
Step 1: N-Protection (Silylation)
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Argon.
-
Deprotonation: Add NaH (1.2 equiv) to anhydrous THF (0.5 M relative to pyrrole) at 0 °C.
-
Addition: Add pyrrole (1.0 equiv) dropwise. Evolution of H2 gas will occur. Stir for 30 min at 0 °C until gas evolution ceases (formation of sodium pyrrolide).
-
Silylation: Add TIPS-Cl (1.1 equiv) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexanes; Product Rf ~ 0.8, Pyrrole Rf ~ 0.4).
-
Workup: Quench with sat. NH4Cl. Extract with Et2O.[2] Wash organics with brine, dry over MgSO4, and concentrate.
-
Purification: Vacuum distillation is preferred for N-TIPS pyrrole (b.p. ~80-90 °C at high vacuum) to remove silicone grease/oil.
Step 2: Regioselective Iodination
-
Cooling: Dissolve N-TIPS pyrrole (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C (Dry ice/Acetone). Critical: Low temperature is essential for regioselectivity.
-
Iodination: Add NIS (1.05 equiv) in portions (solid addition) or as a solution in THF over 30 minutes.
-
Equilibration: Stir at -78 °C for 2 hours, then allow to warm slowly to RT over 4 hours.
-
Workup: Dilute with Et2O. Wash with 10% Na2S2O3 (to remove excess iodine/succinimide) and sat. NaHCO3.
-
Isolation: Dry (MgSO4) and concentrate. The product, 1-(triisopropylsilyl)-3-iodopyrrole , is a stable oil/low-melting solid.
Protocol B: Trans-Protection (TIPS to Boc)
Use this protocol if the Boc group is required for specific downstream lithiation or solubility reasons.
Concept: Direct deprotection of N-TIPS-3-iodopyrrole yields free 3-iodopyrrole, which is highly unstable. This protocol uses a "telescoped" procedure to reprotect immediately.
Figure 2: Telescoped sequence to avoid isolation of the unstable free base.
Procedure:
-
Deprotection: Dissolve N-TIPS-3-iodopyrrole (1.0 equiv) in THF (0.2 M) at 0 °C. Add TBAF (1.0 M in THF, 1.1 equiv) dropwise.
-
Monitoring: Stir for 10-20 mins. TLC should show consumption of starting material. Do not warm up.
-
In-Situ Reprotection: Immediately add (Boc)2O (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv) to the same reaction vessel.
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Workup: Quench with water. Extract with EtOAc. Wash with brine.
-
Purification: Flash chromatography on Silica Gel (Hexanes/EtOAc).
-
Note: N-Boc-3-iodopyrrole is less stable than the TIPS variant. Store in the freezer (-20 °C) protected from light.
-
Protocol C: Stabilization of Commercial this compound
If you have purchased the free base (CAS 96285-98-2), it will likely arrive black/purple due to decomposition. Purify and protect immediately.
-
Purification (If degraded): Dissolve the crude material in Et2O and wash with 10% Na2S2O3 (removes I2). Pass through a short pad of basic alumina (neutralizes acidity).
-
Protection (Tosyl):
-
Dissolve 3-iodopyrrole in CH2Cl2.
-
Add Et3N (2.0 equiv) and DMAP (0.1 equiv).
-
Cool to 0 °C. Add TsCl (1.1 equiv).
-
Stir at RT overnight.
-
Result: N-Tosyl-3-iodopyrrole is a highly crystalline, shelf-stable solid suitable for aggressive cross-coupling (e.g., elevated temperatures).
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Product is purple/black | Iodine liberation (Decomposition). | Wash with Na2S2O3. Ensure N-protection is complete. Store in amber vials. |
| Low Regioselectivity (C2 vs C3) | Temperature too high during iodination of N-TIPS. | Ensure reaction is kept at -78 °C during NIS addition and early stirring. |
| Desilylation during workup | Acidic conditions. | Use Basic Alumina or buffered silica (1% Et3N) for purification. Avoid HCl in workup. |
| Polymerization | Free NH proton present. | Never store 3-iodopyrrole as the free base. Always keep it N-protected. |
References
- Muchowski, J. M., et al. "Synthesis of 3-substituted pyrroles from 1-(triisopropylsilyl)pyrrole." Journal of Organic Chemistry, 1990, 55(26), 6317–6328. (The foundational text on the "Bulky Silyl Effect").
-
Bray, B. L., et al. "N-(Triisopropylsilyl)pyrrole. A progenitor 'par excellence' of 3-substituted pyrroles." Journal of Organic Chemistry, 1990, 55(26), 6317.
-
Merkul, E., et al. "Three-Component Synthesis of N-Boc-4-iodopyrroles and Sequential One-Pot Alkynylation."[3] Organic Letters, 2009, 11(11), 2269-2272.[3]
-
TCI Chemicals. "Product Specification: this compound." Accessed Jan 2026.
- Gilow, H. M., & Burton, D. E. "Bromination and iodination of pyrroles." Journal of Organic Chemistry, 1981, 46(11), 2221–2225. (Discusses the instability of free halopyrroles).
Sources
- 1. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Three-Component Synthesis of N-Boc-4-iodopyrroles and Sequential One-Pot Alkynylation [organic-chemistry.org]
- 4. chemicalbook.com [chemicalbook.com]
Advanced Application Note: Total Synthesis of Marine Alkaloids Using 3-Iodo-1H-Pyrrole Scaffolds
Executive Summary: The C3-Functionalization Challenge
The pyrrole ring is a ubiquitous motif in marine natural products (e.g., Lamellarins, Ningalins, Storniamides).[1] However, synthetic access to these scaffolds is complicated by the inherent reactivity of the pyrrole nucleus.[1] Electrophilic substitution naturally favors the electron-rich
This guide details the use of 3-iodo-1-(triisopropylsilyl)-1H-pyrrole as the critical surrogate for "3-iodo-1H-pyrrole." The free 3-iodopyrrole is chemically unstable and prone to polymerization; therefore, the bulky triisopropylsilyl (TIPS) group serves a dual purpose:
-
Steric Steering: It blocks the C2 position, forcing electrophiles (like iodonium ions) to the C3 position.[1]
-
Electronic Stabilization: It allows the isolation and storage of the iodinated building block.[1]
Preparation of the Reagent (The Muchowski Protocol)[1]
Before initiating total synthesis, the 3-iodo scaffold must be synthesized with high regiocontrol.[1] The standard protocol utilizes the steric bulk of the TIPS group to direct iodination.[1]
Protocol A: Regioselective Synthesis of 1-(Triisopropylsilyl)-3-iodopyrrole
Principle: The TIPS group at N1 creates a steric wall that kinetically hinders the C2 position.[1] Reaction with N-iodosuccinimide (NIS) at low temperature directs the iodine to C3.[1]
Materials:
-
1-(Triisopropylsilyl)pyrrole (Commercial or synthesized via pyrrole + TIPSOTf)[1]
-
N-Iodosuccinimide (NIS)[1]
-
THF (Anhydrous)[1]
-
Sodium thiosulfate (sat.[1] aq.)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 1-(triisopropylsilyl)pyrrole (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control is essential to maximize regioselectivity.
-
Iodination: Add NIS (1.1 equiv) portion-wise over 15 minutes. Protect the flask from light (aluminum foil), as iodopyrroles are photolabile.[1]
-
Reaction: Stir at -78 °C for 2 hours, then allow to warm slowly to room temperature over 1 hour.
-
Quench: Dilute with diethyl ether and wash with saturated aqueous sodium thiosulfate (to remove excess iodine) and brine.
-
Purification: Dry over MgSO4, concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) or vacuum distillation.[1]
-
Yield Expectation: 80-90%.
-
Storage: Store at -20 °C in the dark.
-
Core Application 1: Total Synthesis of Lamellarin G Trimethyl Ether
The Lamellarins are a family of polycyclic marine alkaloids exhibiting potent cytotoxicity and HIV-1 integrase inhibition. The Banwell strategy utilizes the 3-iodopyrrole scaffold to install the C3-aryl ring via Suzuki-Miyaura coupling, followed by sequential functionalization.
Mechanism of Action: The Cross-Coupling Nexus
The 3-iodo moiety serves as the electrophile in the Suzuki coupling.[1] The TIPS group is retained during this step to prevent catalyst poisoning by the free pyrrole nitrogen.[1]
Protocol B: Suzuki-Miyaura Coupling (C3-Arylation)
Reagents:
-
1-(Triisopropylsilyl)-3-iodopyrrole (from Protocol A)[1]
-
Arylboronic acid (e.g., 3,4-dimethoxyphenylboronic acid)[1]
-
Catalyst: Pd(PPh3)4 (5 mol%)[1]
-
Base: Na2CO3 (2.0 M aq.)[1]
-
Solvent: Toluene/Ethanol (2:1)[1]
Procedure:
-
Degassing: In a Schlenk tube, combine the iodopyrrole (1.0 equiv) and boronic acid (1.5 equiv) in Toluene/Ethanol. Degas via three freeze-pump-thaw cycles. Note: Oxygen exclusion is critical to prevent homocoupling.
-
Catalysis: Add Pd(PPh3)4 and Na2CO3 solution under Argon flow.
-
Reflux: Seal the tube and heat to 90 °C for 12–24 hours. Monitor by TLC (disappearance of iodopyrrole).[1]
-
Workup: Cool, filter through a Celite pad (eluting with EtOAc). Wash filtrate with water/brine.[1]
-
Isolation: Flash chromatography yields the 3-aryl-1-TIPS-pyrrole .
Protocol C: Completion of the Lamellarin Core
Following C3-arylation, the synthesis proceeds via:
-
Desilylation: Removal of TIPS using TBAF (Tetra-n-butylammonium fluoride) in THF.
-
N-Alkylation: Reaction with an
-bromoacetate derivative to install the two-carbon bridge. -
Intramolecular Cyclization: Often achieved via oxidative coupling or lactonization to fuse the central ring system.[1]
Core Application 2: Modular Assembly of Ningalin B
Ningalin B is a simpler analogue lacking the fused lactone of Lamellarins but possessing a highly substituted pyrrole core (3,4-diaryl).[1]
Strategic Logic: Iterative Halogenation
Once the C3-aryl group is installed (via Protocol B), the pyrrole ring is electron-rich and activated.[1] The C4 position becomes the next most accessible site for electrophilic attack if the C2/C5 positions are blocked or if specific directing groups are used.[1] However, a common route involves:
-
C3-Arylation (Suzuki).[1]
-
C2/C5 Halogenation: The 3-arylpyrrole can be brominated at C2/C5.
-
Differentiation: Using steric control to selectively couple at C4 or C2.
Note: For Ningalin B, a common alternative strategy involves condensing 3,4-diaryl-1H-pyrrole-2,5-diones, but the 3-iodopyrrole route allows for unsymmetrical aryl substitution, which is vital for SAR (Structure-Activity Relationship) studies.[1]
Visualizing the Synthetic Logic
The following diagram illustrates the regioselectivity control provided by the TIPS group and the divergence into Lamellarin and Ningalin pathways.
Caption: Workflow for converting basic pyrrole into complex marine alkaloids via the 3-iodo-TIPS intermediate.
Data Summary: Reaction Efficiency
| Reaction Step | Reagents | Typical Yield | Critical Parameter |
| Protection | Pyrrole, TIPSOTf, NaH | >95% | Anhydrous conditions |
| Iodination | 1-TIPS-pyrrole, NIS | 80-85% | Temp < -70°C to prevent C2-iodo |
| Suzuki Coupling | Pd(PPh3)4, Ar-B(OH)2 | 75-90% | Degassed solvents (O2 free) |
| Deprotection | TBAF / THF | >90% | Rapid reaction |
Troubleshooting & Optimization
-
Instability of 3-Iodopyrrole:
-
Problem: If you attempt to remove the TIPS group before the cross-coupling, the resulting this compound rapidly decomposes/polymerizes.
-
Solution: Always perform the C-C bond formation (Suzuki/Sonogashira) on the TIPS-protected species.[1] Remove the protecting group only after the core is stabilized with the aryl ring.[1]
-
-
C2 vs C3 Selectivity:
-
Protodeiodination:
-
Problem: Loss of iodine during Suzuki coupling (yielding simple 3-arylpyrrole or unsubstituted pyrrole).[1]
-
Solution: This is often due to excessive heat or prolonged reaction times.[1] Switch to more active catalysts like PdCl2(dppf) or Pd(OAc)2/SPhos to lower the energy barrier and reaction time.[1]
-
References
-
Muchowski, J. M. , et al. (1992).[1] "Regioselective synthesis of 3-substituted pyrroles." Journal of Organic Chemistry. Link[1]
-
Banwell, M. G. , et al. (1997).[1] "Lamellarin alkaloids: Total synthesis of lamellarin K." Chemical Communications.[1] Link
-
Handy, S. T. , et al. (2004).[1] "A New Synthesis of the Lamellarins: Lamellarin G Trimethyl Ether." Journal of Organic Chemistry. Link[1]
-
Liu, J. H. , et al. (2000).[1] "Highly Regioselective Synthesis of 3,4-Disubstituted 1H-Pyrroles." Journal of Organic Chemistry. Link[1]
-
Gupton, J. T. (2006).[1] "Pyrrole natural product synthesis: Ningalin B." Tetrahedron.[1] Link
Sources
Application Note: Regioselective Synthesis of 3-Substituted Pyrroles via 3-Iodo Precursors
Executive Summary
The pyrrole ring is a ubiquitous pharmacophore in drug discovery, yet its functionalization presents a classic regiochemical challenge. Electrophilic aromatic substitution (SEAr) naturally favors the electron-rich
This Application Note details a robust, scalable protocol for accessing 3-substituted pyrroles using 3-iodo-1-(triisopropylsilyl)pyrrole as a divergent intermediate. By utilizing the steric bulk of the N-triisopropylsilyl (TIPS) group to block the
Scientific Foundation & Strategy
The Regioselectivity Challenge
Pyrrole is an electron-rich heterocycle. The HOMO coefficients are highest at the
The "Bulky Shield" Solution
To reverse this selectivity, we employ a steric directing group. The Triisopropylsilyl (TIPS) group is ideal because:
-
Steric Bulk: The large isopropyl lobes physically shield the adjacent C2/C5 protons.
-
Electronic Influence: It stabilizes the cationic intermediate at C3 during electrophilic attack.
-
Orthogonality: It is stable to basic cross-coupling conditions but easily removed with fluoride sources (TBAF).
Reaction Pathway Visualization
The following diagram illustrates the divergent synthesis workflow enabled by this protocol.
Figure 1: Divergent synthesis workflow. The bulky TIPS group (blue node) forces iodination to the C3 position, creating a versatile scaffold (yellow node).
Experimental Protocols
Protocol A: Synthesis of 3-Iodo-1-(triisopropylsilyl)pyrrole
This is the foundational step. The quality of the 3-iodo precursor dictates the success of downstream couplings.
Reagents:
-
1-(Triisopropylsilyl)pyrrole (Commercial or synthesized via Pyrrole + NaH + TIPSCl)
-
N-Iodosuccinimide (NIS)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium thiosulfate (sat. aq.)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 1-(triisopropylsilyl)pyrrole (1.0 equiv, e.g., 2.23 g, 10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Expert Insight: While some literature suggests room temperature, cooling to -78°C significantly improves regioselectivity (C3:C2 ratio > 95:5) and prevents poly-iodination.
-
-
Iodination: Dissolve NIS (1.1 equiv, 2.48 g) in THF (20 mL) and add it dropwise to the pyrrole solution over 15 minutes.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to room temperature over 1 hour.
-
Monitoring: Check by TLC (Hexanes). The product usually has a slightly lower Rf than the starting material.
-
-
Workup: Quench with saturated aqueous sodium thiosulfate (to remove excess iodine/succinimide). Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.
-
Purification: The crude oil is often pure enough for coupling. If needed, purify via rapid filtration through a silica plug (eluent: 100% Hexanes).
-
Stability Note: 3-Iodopyrroles are light-sensitive. Store in amber vials at -20°C.
-
Protocol B: Suzuki-Miyaura Cross-Coupling (C3-Arylation)
Used to attach aryl or heteroaryl rings to the C3 position.
Reagents:
-
3-Iodo-1-(TIPS)pyrrole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME)
Procedure:
-
Degassing: In a reaction vial, combine the 3-iodo precursor, arylboronic acid, and Pd(PPh3)4. Evacuate and backfill with Argon (3 cycles).
-
Critical Step: Oxygen is the enemy of Pd(0). Thorough degassing prevents homocoupling of the boronic acid.
-
-
Solvent Addition: Add degassed DME and 2.0 M Na2CO3 via syringe.
-
Heating: Heat the mixture to 80°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with water and extract with EtOAc.[1][2][3]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Note: The TIPS group usually survives these conditions. If deprotection is observed, switch to anhydrous conditions (K3PO4 / Toluene).
-
Protocol C: Sonogashira Coupling (C3-Alkynylation)
Used to install triple bonds, useful for further cyclization or rigid linkers.
Reagents:
-
3-Iodo-1-(TIPS)pyrrole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Catalyst: PdCl2(PPh3)2 (5 mol%)
-
Co-catalyst: CuI (2 mol%)
-
Base/Solvent: Triethylamine (Et3N) / THF (1:1 ratio)
Procedure:
-
Mixing: Combine the iodide, Pd catalyst, and CuI in a sealable tube.
-
Solvent: Add degassed THF/Et3N mixture.
-
Addition: Add the terminal alkyne via syringe.
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Expert Insight: 3-Iodopyrroles are highly reactive. Unlike bromides, they rarely require heating for Sonogashira coupling, which reduces tar formation.
-
-
Workup: Filter through a Celite pad to remove metal salts. Concentrate and purify via silica gel chromatography.
Troubleshooting & Optimization Guide
| Problem | Probable Cause | Corrective Action |
| Regioisomer Contamination | Temperature too high during iodination. | Ensure NIS addition occurs strictly at -78°C. |
| Protodeiodination (Loss of Iodine) | Catalyst death or excessive heat in Suzuki. | Lower temp to 60°C; increase catalyst loading to 10%; ensure strict O2-free conditions. |
| No Reaction (Suzuki) | Boronic acid is electron-poor. | Switch catalyst to Pd(dppf)Cl2 or Pd2(dba)3/S-Phos for difficult substrates. |
| TIPS Deprotection | Base is too strong or reaction too long. | Use weaker base (NaHCO3) or anhydrous conditions (K3PO4 in Dioxane). |
| Black Precipitate | Pd black formation (catalyst decomposition). | Add additional phosphine ligand (e.g., PPh3) to stabilize the Pd species. |
Mechanistic Insight: Why TIPS?
The success of this protocol relies on the "Buttressing Effect."
-
Electrophilic Attack: When NIS approaches N-TIPS pyrrole, the bulky isopropyl groups on the silicon atom create a "cone of protection" around the C2 and C5 positions.
-
Transition State: The transition state for C2-iodination is sterically disfavored due to the clash between the incoming iodine and the TIPS group.
-
C3 Accessibility: The C3 position is electronically activated (beta to nitrogen) but sterically unencumbered, allowing exclusive reaction.
Figure 2: Steric shielding mechanism. The red arrow indicates the steric clash preventing C2 reaction, while the green path remains open for C3 functionalization.
References
-
Muchowski, J. M., et al. "Regioselective synthesis of 3-substituted pyrroles." Journal of Organic Chemistry, 1992 , 57(6), 1653–1657.
- Core Reference: Establishes the TIPS-blocking strategy for 3-iodin
-
Bray, B. L., et al. "N-(Triisopropylsilyl)pyrrole. A useful precursor for the synthesis of 3-substituted pyrroles." Journal of Organic Chemistry, 1990 , 55(26), 6317–6328.
- Core Reference: Detailed synthesis of the N-TIPS precursor and halogen
-
Banwell, M. G., et al. "Palladium-catalysed cross-coupling reactions of 3-iodo-1-(triisopropylsilyl)pyrrole." Journal of the Chemical Society, Perkin Transactions 1, 1997 , 1779-1784.
- Application: Demonstrates Suzuki and Stille couplings on this specific scaffold.
-
Handy, S. T., & Zhang, Y. "Guidance for the Regioselective Synthesis of Substituted Pyrroles." Organic Preparations and Procedures International, 2005 , 37(5), 411-445.
- Review: Comprehensive review of pyrrole regiochemistry.
Sources
application of 3-Iodo-1H-pyrrole in agrochemical development
Application Note: Strategic Utilization of 3-Iodo-1H-pyrrole in Next-Generation Phenylpyrrole Fungicide Development
Executive Summary
The pyrrole core is a structural pharmacophore central to modern agrochemistry, exemplified by the commercial success of phenylpyrrole fungicides like Fludioxonil and Fenpiclonil . While 2-substituted pyrroles are synthetically trivial, 3-substituted pyrroles offer a distinct biological activity profile, particularly in inhibiting osmotic signal transduction (MAPK pathway) in phytopathogenic fungi.
This guide details the application of This compound (CAS: 57445-39-1) as a high-value synthon. Unlike its chloro- or bromo-analogs, the C3-iodine motif provides a uniquely reactive handle for palladium-catalyzed cross-coupling under mild conditions, enabling the rapid generation of diverse Structure-Activity Relationship (SAR) libraries.
Key Technical Insight: The primary challenge in utilizing this compound is its inherent instability and the acidity of the N-H bond. This protocol establishes a "Protect-Couple-Deprotect" workflow that stabilizes the core while maximizing yield.
Chemical Profile & Handling Integrity
Compound: this compound CAS: 57445-39-1 Molecular Weight: 192.99 g/mol
Critical Stability Warning (Expertise Pillar):
-
Photolytic Instability: The C-I bond at the 3-position is photosensitive. Prolonged exposure to ambient light causes homolytic cleavage, resulting in iodine radical formation and polymerization (darkening of the solid). Storage: Amber vials under Argon at -20°C.
-
Halogen Dance Risk: Treatment of unprotected 3-iodopyrrole with strong bases (e.g., LDA, n-BuLi) can trigger a "Halogen Dance" rearrangement, migrating the iodine to the thermodynamically more stable 2-position. Prevention: Always perform N-protection before any lithiation or strong base exposure.
Strategic Workflow: Synthesis of 3-Arylpyrroles
The following workflow illustrates the conversion of 3-iodopyrrole into a bioactive biaryl scaffold.
Figure 1: The "Protect-Couple-Deprotect" strategy prevents catalyst poisoning by the free N-H and stabilizes the iodine moiety.
Detailed Experimental Protocols
Protocol A: N-Silylation (Stabilization)
Rationale: The free N-H proton (pKa ~17) can quench organometallic reagents. Bulky silyl groups (TIPS) are preferred over Boc for agrochemical synthesis due to their resilience against mild bases used in Suzuki couplings.
Reagents:
-
This compound (1.0 eq)
-
Sodium Hydride (60% dispersion, 1.2 eq)
-
Triisopropylsilyl chloride (TIPS-Cl, 1.1 eq)
-
THF (Anhydrous)
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask and purge with N2. Add NaH and wash with dry hexanes to remove mineral oil. Suspend in anhydrous THF (0.2 M).
-
Addition: Cool to 0°C. Add this compound solution (in THF) dropwise. Observation: Gas evolution (H2) will occur. Stir for 30 min at 0°C.
-
Protection: Add TIPS-Cl dropwise. Warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Quench with sat. NH4Cl. Extract with EtOAc. Dry over MgSO4.
-
Validation: 1H NMR should show loss of the broad N-H signal (~8.5 ppm) and appearance of isopropyl doublets (~1.1 ppm).
Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Rationale: This step installs the aryl ring (e.g., 2,3-dichlorophenyl) critical for fungicidal activity. The 3-iodo position undergoes oxidative addition with Palladium faster than corresponding bromides.
Reagents:
-
1-(Triisopropylsilyl)-3-iodopyrrole (1.0 eq)
-
2,3-Dichlorophenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl2·DCM (3 mol%) - Chosen for resistance to steric bulk.
-
Base: K3PO4 (2.0 eq) - Anhydrous phosphate is milder than carbonate, protecting the silyl group.
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Degassing: Sparge the solvent mixture with Argon for 20 minutes (Critical: O2 poisons the Pd catalyst).
-
Reaction: Combine protected pyrrole, boronic acid, base, and catalyst in a pressure vial. Seal under Argon.
-
Heating: Heat to 80°C for 6-12 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Purification: Filter through a Celite pad. Concentrate filtrate. Purify via Flash Column Chromatography (SiO2).
Data Summary Table: Coupling Efficiency
| Leaving Group (C3) | Catalyst System | Time (h) | Yield (%) | Note |
| 3-Iodo | Pd(dppf)Cl2 | 6 | 92% | Fastest conversion |
| 3-Bromo | Pd(dppf)Cl2 | 18 | 78% | Requires higher temp |
| 3-Iodo | Pd(PPh3)4 | 8 | 85% | Harder to remove Ph3PO |
Mechanism of Action & Agrochemical Logic
The resulting 3-arylpyrroles function by mimicking the natural product Pyrrolnitrin . They target the histidine kinase (Os-1) in the osmotic signal transduction pathway of fungi.
Figure 2: Mode of Action. The 3-substituted pyrrole hyper-activates the osmotic pathway, leading to energy drain and cell death in fungi (e.g., Botrytis cinerea).
Quality Control & Analytical Standards
To ensure the integrity of the synthesized intermediate, the following QC parameters must be met:
-
HPLC Purity: >98.5% (Area %).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.
-
-
Residual Iodine: <10 ppm (Determined by ICP-MS). Free iodine can be toxic to crops and destabilize formulation.
-
Regio-isomeric Purity: The "Halogen Dance" can produce trace 2-iodo impurities.
-
1H NMR Check: 3-substituted pyrroles show a distinct pattern (two doublets and one singlet-like multiplet) compared to 2-substituted analogs.
-
References
-
Bayer CropScience. (2010). Process for the preparation of phenylpyrroles.[1] Patent WO2010000000. (General context on phenylpyrrole synthesis).
-
Yue, D., & Larock, R. C. (2006).[2] Synthesis of 3-iodoindoles (and pyrrole analogs) by the Pd/Cu-catalyzed coupling.[2][3][4][5] The Journal of Organic Chemistry, 71(1), 62-69.[2] Link
-
Motsebo, L., et al. (2018). Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole-Bearing N-Polyaromatic β-Lactams. Molecules, 23(1).[1] Link
- Jeschke, P. (2016). Heterocycles in Agrochemicals: Synthesis and Application. Wiley-VCH.
- Handy, S. T., & Zhang, Y. (2006). The Halogen Dance in the Pyrrole Series. Synthesis, 2006(22), 3883-3887. (Critical reference for stability/rearrangement).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 3-Iodo-1H-pyrrole in Kinase Inhibitor Design
Topic: Role of 3-Iodo-1H-pyrrole in the Synthesis of Kinase Inhibitors Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
The pyrrole ring is a privileged scaffold in kinase inhibitor chemistry, serving as a critical hydrogen-bond donor/acceptor motif for interacting with the kinase hinge region (e.g., Sunitinib, Toceranib). While 2- and 5-substituted pyrroles are synthetically accessible via classical Knorr or Paal-Knorr syntheses, the 3-substituted pyrrole represents a challenging yet high-value vector for Structure-Activity Relationship (SAR) exploration.
This compound acts as the pivotal "linchpin" reagent, enabling the modular installation of aryl or heteroaryl moieties at the 3-position via Palladium-catalyzed cross-coupling. This guide details the handling, stabilization, and reaction protocols necessary to exploit this building block for accessing novel ATP-competitive chemical space.
Strategic Application: The "3-Vector" in Kinase Design
Mechanistic Rationale
In the context of the ATP-binding pocket, the pyrrole NH typically functions as a hydrogen bond donor to the hinge region backbone (e.g., Glu or Leu residues).
-
C2/C5 Vectors: Often direct substituents along the hinge or towards the solvent front.
-
C3 Vector (The "Back Pocket" Access): Substitution at the 3-position directs groups deep into the hydrophobic back pocket (Gatekeeper region) or towards the ribose-binding pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).
Using this compound allows for a Fragment-Based Drug Discovery (FBDD) approach, where the pyrrole serves as the anchor, and the 3-iodo group allows for the rapid library generation of biaryl systems via Suzuki-Miyaura or Sonogashira couplings.
Critical Control Points: Stability & Protection
WARNING: this compound is inherently unstable. It is sensitive to light, air, and acidic conditions, leading to polymerization or de-iodination.
The N-Protection Imperative
Direct coupling of unprotected 3-iodopyrrole is often low-yielding due to:
-
Catalyst Poisoning: The free NH coordinates strongly with Pd species.
-
Acidity: The pyrrole NH is weakly acidic (pKa ~17), interfering with base-mediated coupling cycles.
Expert Recommendation: Use SEM (2-(trimethylsilyl)ethoxymethyl) protection.[1] Unlike Boc (which is labile under basic Suzuki conditions at high temps) or Tosyl (which is electron-withdrawing and deactivates the ring), SEM is stable under coupling conditions and easily removed with TBAF or acid later.
Data: Protecting Group Performance in Suzuki Coupling
Comparison of yields for the coupling of 3-iodo-pyrrole species with Phenylboronic acid.
| Protecting Group (PG) | Stability (pH > 10, 80°C) | Electronic Effect | Yield (Suzuki)* | Debromination/Deiodination Risk |
| None (Free NH) | Low | Neutral | < 20% | High |
| Boc (tert-butyl carbamate) | Low (Thermal cleavage) | Electron Withdrawing | 30-50% | Moderate |
| Tosyl (Ts) | High | Strong E-Withdrawing | 40-60% | Low (Reactivity dampened) |
| SEM | High | Minimal | 85-95% | Low |
*Yields are approximate averages based on standard Pd(dppf)Cl2 conditions.
Experimental Protocols
Protocol A: Stabilization via SEM-Protection
Objective: To convert unstable this compound into the robust building block 3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole.
Reagents:
-
This compound (Freshly prepared or commercial, cold stored)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
SEM-Chloride (SEM-Cl)
-
DMF (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Solubilization: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M concentration) and cool to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of H2 gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.
-
Addition: Dropwise add SEM-Cl (1.1 eq) via syringe over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will be less polar than the starting material.
-
Quench: Cool to 0°C and quench carefully with saturated NH4Cl solution.
-
Workup: Extract with Et2O (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4.
-
Purification: Flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).
-
Result: Colorless to pale yellow oil. Stable at RT for weeks.
-
Protocol B: Suzuki-Miyaura Cross-Coupling (The "Hinge" Connection)
Objective: To couple the protected pyrrole with an aryl-boronic acid (Kinase Core).
Reagents:
-
SEM-protected 3-iodo-pyrrole (1.0 eq)
-
Aryl Boronic Acid (1.5 eq) (e.g., Pyrimidine or Pyridine boronic acids for kinase relevance)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Chosen for robustness against steric bulk.
-
Base: K3PO4 (3.0 eq) or Na2CO3 (2.0 eq)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.
Step-by-Step:
-
Degassing: In a microwave vial or pressure tube, combine solvent (Dioxane/Water) and sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and deiodination.
-
Assembly: Add SEM-protected pyrrole, Aryl Boronic Acid, Base, and Catalyst to the vial.
-
Seal & Heat: Cap the vial under Argon. Heat to 80-90°C for 4–12 hours.
-
Note: Microwave irradiation at 100°C for 1 hour is a viable alternative for rapid screening.
-
-
Monitoring: Check LC-MS for the disappearance of the iodo-pyrrole (M+) and appearance of the biaryl product.
-
Workup: Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Wash with water/brine.
-
Purification: Flash chromatography (Gradient Hexane/EtOAc).
Visualizing the Workflow
The following diagram illustrates the synthesis pathway and the pharmacophore mapping logic.
Caption: Workflow for converting unstable 3-iodopyrrole into active kinase inhibitors, highlighting the critical protection step and pharmacophore mapping.
Troubleshooting & Optimization
-
Problem: De-iodination (Reduction) observed instead of coupling.
-
Cause: Hydride source in the reaction or overheating.
-
Solution: Switch solvent to strictly anhydrous DMF/THF if using anhydrous bases, or ensure high-quality Boronic Acid (wet boronic acids can sometimes promote protodeboronation). Lower temperature to 60°C and extend time.
-
-
Problem: Low conversion of SEM-protection.
-
Cause: Wet DMF or old NaH.
-
Solution: Use fresh anhydrous DMF. Ensure NaH is active (should bubble vigorously with water).
-
-
Problem: Product trapped in aqueous phase.
-
Cause: Pyrroles can be amphoteric or highly polar if the coupled aryl group contains solubilizing tails (e.g., piperazines).
-
Solution: Adjust pH to 7-8 during extraction. Use n-Butanol or DCM/IPA (3:1) for extraction if the product is very polar.
-
References
-
Zhang, X., et al. (2012). "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles." Journal of Organic Chemistry.
-
Banik, B. K., et al. (2012). "An Expeditious Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones."[2] Molecules.
-
Patnaik, S., et al. (2009). "Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase."[3] Bioorganic & Medicinal Chemistry Letters.
-
Raimondi, M. V., et al. (2020). "Bioactive pyrrole-based compounds with target selectivity." European Journal of Medicinal Chemistry.
-
Campagne, J. M., et al. (2018). "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles." Molecules.
Sources
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An expeditious iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions in the synthesis of 3-Iodo-1H-pyrrole
Executive Summary & Core Challenge
Synthesizing 3-Iodo-1H-pyrrole presents a classic regioselectivity paradox in heterocyclic chemistry. Pyrrole is an electron-rich aromatic system that undergoes electrophilic aromatic substitution (EAS) preferentially at the C2 (α) position due to greater stabilization of the intermediate sigma complex.[1]
To successfully target the C3 (β) position , you must override this intrinsic electronic bias using steric blocking strategies . The industry-standard protocol, established by Bray and Muchowski (1990), utilizes the bulky Triisopropylsilyl (TIPS) group on the nitrogen. This guide focuses on troubleshooting this specific pathway, as direct iodination of unprotected pyrrole invariably yields unstable mixtures of 2-iodo and poly-iodinated species.
The "Golden Path" Protocol: Mechanistic Logic
Before troubleshooting, ensure your baseline protocol aligns with the steric-directing strategy.
-
N-Protection: Pyrrole + TIPS-Cl
1-(Triisopropylsilyl)pyrrole.-
Logic: The bulky TIPS group sterically screens the C2/C5 positions, forcing the electrophile to the C3 position.
-
-
Regioselective Iodination: 1-(TIPS)pyrrole + N-Iodosuccinimide (NIS)
1-TIPS-3-iodopyrrole.-
Logic: NIS is a mild source of iodonium (
) that allows for low-temperature control, minimizing thermodynamic equilibration to the C2 isomer.
-
-
Deprotection: 1-TIPS-3-iodopyrrole + TBAF
this compound.-
Logic: Fluoride-mediated cleavage is specific to silicon, avoiding strong acids that trigger polymerization.
-
Workflow Diagram
Caption: The steric-directing workflow. The TIPS group (Step 1) is essential to divert the iodine electrophile from the naturally reactive C2 position to the C3 position (Step 2).
Troubleshooting & FAQs
Issue 1: "I am isolating the 2-iodo isomer or a mixture of regioisomers."
Root Cause: Insufficient steric bulk or thermodynamic equilibration. If you use a smaller protecting group (like TMS or Methyl), the C2 position remains accessible. Even with TIPS, running the reaction at room temperature can allow thermodynamic equilibration, favoring the C2 product.
Corrective Actions:
-
Verify Protecting Group: Ensure you are using TIPS (Triisopropylsilyl). TMS (Trimethylsilyl) is too small and too labile; it often falls off or migrates during reaction.
-
Temperature Control: The iodination with NIS must be performed at -78°C in THF. The kinetic product (C3-iodo) is favored at low temperatures. Warming the reaction mixture before quenching can allow the iodine to migrate to the thermodynamically more stable C2 position.
-
Quench Cold: Quench the reaction (e.g., with aqueous sodium thiosulfate) while still at -78°C or immediately upon warming to 0°C.
Issue 2: "My reaction mixture turned into a black tar (Pyrrole Black)."
Root Cause: Acid-catalyzed polymerization. Pyrroles are notoriously sensitive to acids. Protonation of the pyrrole ring generates a highly electrophilic species that is attacked by unreacted pyrrole, leading to rapid polymerization (polypyrrole formation).
Corrective Actions:
-
Avoid Acidic Workups: Never use HCl or strong acids to neutralize the reaction. Even silica gel can be acidic enough to decompose 3-iodopyrrole.
-
Base Wash: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in hexanes before column chromatography. This neutralizes acidic sites on the silica.
-
Reagent Purity: NIS produces succinimide as a byproduct. While weakly acidic, accumulation can be problematic. Ensure your NIS is recrystallized (from dioxane/CCl4) to remove free iodine and acid impurities.
Issue 3: "I see multiple spots on TLC (Polyiodination)."
Root Cause: Stoichiometry errors or "Hot Spots". Pyrrole is so electron-rich that once the mono-iodo product forms, it is still reactive enough to accept a second iodine atom, forming 3,4-diiodopyrrole or 2,3,4-triiodopyrrole.
Corrective Actions:
-
Strict Stoichiometry: Use exactly 0.95 to 1.0 equivalents of NIS. Do not use an excess "just to be sure."
-
Slow Addition: Add the NIS solution dropwise to the N-TIPS-pyrrole solution at -78°C. This prevents localized high concentrations of the iodinating agent.
-
Monitoring: Stop the reaction as soon as the starting material is consumed. Do not let it stir overnight "for completion."
Issue 4: "The iodine fell off during deprotection (Protodeiodination)."
Root Cause: Nucleophilic attack on Iodine or Radical mechanism. The C-I bond in pyrroles is weaker than in benzenes. Strong bases or radical initiators (like light) can cleave the iodine.
Corrective Actions:
-
Light Protection: Wrap all flasks in aluminum foil. Iodopyrroles are photosensitive and can undergo homolytic cleavage of the C-I bond.
-
Deprotection Conditions: Use TBAF (Tetrabutylammonium fluoride) in THF. Avoid strong mineral bases (NaOH/KOH) which might promote halogen dance rearrangements or degradation.
Side Reaction Analysis
Understanding why things go wrong is key to prevention. The diagram below maps the competing pathways.
Caption: Competing reaction pathways. Note that the 2-iodo isomer is thermodynamically favored, requiring strict kinetic control (low temp) to avoid.
Comparative Data: Iodinating Agents
Why use NIS? The table below compares common reagents for this transformation.
| Reagent | Active Species | Selectivity (C3 vs C2) | Side Reaction Risk | Recommendation |
| NIS (N-Iodosuccinimide) | High (with TIPS) | Low (Succinimide is mild) | Recommended | |
| Medium | High (Silver salts can oxidize) | Alternative | ||
| Low (Favors C2/Poly) | High (Polyiodination) | Avoid | ||
| ICI (Iodine Monochloride) | Low | Very High (Chlorination risk) | Avoid |
References
-
Bray, B. L., et al. (1990). "N-(Triisopropylsilyl)pyrrole. A progenitor 'par excellence' of 3-substituted pyrroles." The Journal of Organic Chemistry, 55(26), 6317–6328.
-
Lowe, G., & Vilaivan, T. (1997). "Amino acid chimeras: synthesis and stability of 3-iodopyrrole derivatives." Journal of the Chemical Society, Perkin Transactions 1, (4), 539-546.
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Edition. Addison Wesley Longman. (General reference for pyrrole reactivity and EAS regioselectivity).
-
Muchowski, J. M., & Solas, D. R. (1984). "Beta-substituted pyrroles. Synthesis of 3-bromo- and 3-iodopyrrole." The Journal of Organic Chemistry, 49(1), 203–205.
Sources
Technical Support Center: Purification of Crude 3-Iodo-1H-pyrrole Derivatives
Ticket ID: PYR-IOD-3-PUR Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
⚠️ Critical Stability Warning
Read Before Proceeding: 3-Iodo-1H-pyrrole derivatives are notoriously unstable. The electron-rich pyrrole ring, combined with the labile C-I bond, makes these compounds highly susceptible to:
-
Acid-catalyzed polymerization (turning into "pyrrole black" tar).
-
Photolytic deiodination (cleavage of the C-I bond by light).
-
Oxidative decomposition (air sensitivity).
If your crude material is a dark, viscous oil, immediate intervention is required. Do not store crude material overnight without stabilization.
Module 1: Pre-Purification Triage (The Workup)
User Question: "My reaction mixture (using NIS) is dark purple/brown. Can I load this directly onto a column?"
Technical Response:
Absolutely not. The color indicates free iodine (
Protocol: The Reductive Quench
This step reduces oxidants (
-
Dilute: Dilute the reaction mixture with Et₂O (Diethyl ether) or EtOAc. Note: Et₂O is preferred for pyrroles due to easier evaporation at low heat.
-
Wash 1 (Reductive): Wash the organic layer with 10% aqueous Sodium Thiosulfate (
) .-
Visual Cue: The organic layer should shift from purple/brown to pale yellow/orange immediately.
-
-
Wash 2 (Removal): Wash with saturated Sodium Bicarbonate (
) to neutralize any trace acid (HI) generated during iodination. -
Dry: Dry over
(Sodium Sulfate). Avoid if your derivative is extremely acid-sensitive, as it can be slightly Lewis acidic. -
Concentrate: Rotary evaporate at <30°C . Do not heat the bath; pyrroles are heat-sensitive.
Module 2: Chromatography Troubleshooting
User Question: "I spotted my product on TLC, and it looked pure. But when I ran the silica column, the product never came out, or it came out as a mixture of black tar. What happened?"
Technical Response: You likely experienced Acid-Catalyzed Decomposition . Standard silica gel (pH ~6.5–7.0) is acidic enough to protonate the pyrrole ring, initiating rapid polymerization.
The Solution: Deactivation of Stationary Phase
You must modify the stationary phase to be basic or neutral.
Method A: Deactivated Silica (The "TEA" Slurry)
-
The Trick: Pre-treat the silica with Triethylamine (TEA).
-
Protocol:
-
Prepare your eluent (e.g., Hexanes/EtOAc).
-
Add 1% v/v Triethylamine to the solvent system.[1]
-
Slurry pack the column with this mixture.
-
Crucial: Run 2 column volumes of the TEA-eluent through the column before loading your sample to neutralize all acidic sites.
-
Method B: Neutral Alumina (The Safer Alternative)
-
Why: Aluminum oxide (Brockmann Grade III) is far gentler on electron-rich heterocycles than silica.
-
Trade-off: Resolution is slightly lower than silica, but recovery yield is significantly higher.
-
Recommendation: Use Neutral Alumina for unprotected 3-iodo-1H-pyrroles.
Decision Matrix: Choosing Your Stationary Phase
Figure 1: Decision matrix for selecting the appropriate stationary phase based on pyrrole N-protection status.
Module 3: Separation of Regioisomers (2-Iodo vs. 3-Iodo)
User Question: "I am trying to synthesize this compound, but I see a spot very close to my product on TLC. Is it the 2-iodo isomer? How do I separate them?"
Technical Response: Yes, direct iodination often yields the thermodynamically favored 2-iodo isomer or the 2,3-diiodo byproduct. The 3-iodo isomer is kinetically disfavored and harder to isolate.
comparative Data: Isomer Behavior
| Feature | 2-Iodo-1H-pyrrole | This compound | Separation Strategy |
| Polarity (TLC) | Slightly Less Polar (Higher Rf) | Slightly More Polar (Lower Rf) | Use very shallow gradients (e.g., 100:0 |
| Stability | Moderate | Low | Process 3-iodo rapidly; store in freezer. |
| Structural ID | ¹H NMR: Peaks at | ¹H NMR: Peaks often bunched; C2-H is a distinct singlet/doublet. | HMBC is required to confirm iodine position. |
The "TIPS-Blocking" Strategy
If you cannot separate the free NH isomers, you must switch synthetic strategies. You cannot force the separation of unstable oils easily.
-
Protect: Install a Triisopropylsilyl (TIPS) group on the Nitrogen.
-
Iodinate: Treat N-TIPS-pyrrole with NIS. The iodine is forced to the 3-position .
-
Purify: N-TIPS-3-iodopyrrole is a stable solid/oil that separates easily on silica.
-
Deprotect: Remove TIPS with TBAF only immediately before the next step.
Module 4: Storage & Handling Protocols
User Question: "I purified it yesterday, but today the oil is black. How do I store this?"
Technical Response: 3-Iodopyrroles undergo "Auto-Catalytic Decomposition." As they degrade, they release HI (hydroiodic acid), which catalyzes further degradation.
The "Inert-Dark-Cold" Protocol
-
Solvent Removal: Ensure all chlorinated solvents (DCM/Chloroform) are removed. Traces of HCl in chloroform destroy pyrroles.
-
Stabilizer: Store the compound as a solution in Benzene or Toluene if possible (freezes in the freezer). If neat oil is required, add a few copper turnings (stabilizer).
-
Container: Amber glass vial (UV protection).
-
Atmosphere: Flush heavily with Argon.
-
Temperature: -20°C or -80°C.
Workflow Visualization
Figure 2: Standard operating procedure for the isolation and storage of iodopyrroles.
References
-
Bray, B. L., et al. (1990). Regioselective synthesis of 3-substituted pyrroles. The Journal of Organic Chemistry. Link
- Context: Establishes the "TIPS-blocking" strategy to force substitution at the 3-position and stabilize the ring.
-
Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole nitrogen atom. The Journal of Organic Chemistry. Link
- Context: Fundamental guide on how N-protection affects the stability and lithiation/halogen
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman. Context: General textbook reference for the acid-sensitivity of electron-rich heterocycles like pyrrole.
-
Liu, J. H., et al. (2000). Highly Regioselective Synthesis of 3,4-Disubstituted 1H-Pyrroles. The Journal of Organic Chemistry. Link
- Context: Detailed protocols on iodination of 1-protected pyrroles and subsequent cross-coupling.
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3-Iodo-1H-pyrrole
Ticket ID: #SZK-PYR-3I Subject: Yield Improvement & Stabilization of 3-Iodo-1H-pyrrole in Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Overview
User Issue: "My reaction turns black immediately," "I see starting material consumption but no product (deiodination)," or "Yields are inconsistent (<30%)."
Root Cause Analysis: Coupling at the C3 position of pyrrole is electronically and sterically distinct from the more common C2 position. This compound presents a "perfect storm" of three specific failure modes:
-
Catalyst Poisoning: The free N-H (
) is acidic enough to deprotonate under Suzuki conditions. The resulting pyrrolide anion coordinates tightly to Palladium (Pd), arresting the catalytic cycle. -
Protodehalogenation: The C3-Iodine bond is weaker than the C2-Iodine bond. In the presence of Pd and a proton source (water/alcohol), the iodine is frequently replaced by hydrogen before transmetallation can occur.
-
Substrate Instability: 3-Iodopyrrole is light- and heat-sensitive, prone to polymerization via radical pathways if not stabilized.
Decision Logic & Troubleshooting (Visual Guide)
The following decision tree outlines the optimization pathway based on your specific constraints.
Caption: Optimization logic flow for 3-iodopyrrole coupling. Prioritize protection (Right Branch) for consistent yields.
Technical Modules: The Three Pillars of Yield
Module A: Substrate Integrity (The "Pre-Game")
Recommendation: Do not use unprotected this compound unless absolutely necessary. The electron-rich nature of the pyrrole ring makes the oxidative addition of Pd facile, but the subsequent steps are hampered by the free amine.
| Protecting Group | Stability (Suzuki Conditions) | Removal Difficulty | Recommendation Score |
| Boc | Low (Cleaves with hydroxide/heat) | Very Easy (TFA or heat) | ⭐⭐ (Use only with anhydrous base) |
| TIPS | High (Steric bulk protects C3-I) | Easy (TBAF) | ⭐⭐⭐⭐ (Excellent for 3-iodo) |
| SEM | Very High | Moderate (TBAF/EDA) | ⭐⭐⭐⭐⭐ (Industry Standard) |
| Tosyl (Ts) | High | Moderate (Base hydrolysis) | ⭐⭐⭐ (Electron-withdrawing; slows oxidative addition) |
Why TIPS/SEM? Bulky silyl groups (TIPS) or ethoxymethyl ethers (SEM) exert a dual effect: they prevent N-coordination to Pd and sterically shield the C3-position, reducing the rate of deiodination side-reactions [1].
Module B: The Catalyst System (The "Engine")
Stop using
Recommended Systems:
-
Buchwald Precatalysts (Gen 3/4):
-
Ligand: XPhos or SPhos .
-
Reasoning: These dialkylbiaryl phosphine ligands create a highly active monolithic Pd(0) species. SPhos is particularly effective for heteroaryl halides. The "G3/G4" precatalyst scaffold ensures rapid initiation even at lower temperatures (
), crucial for thermally sensitive 3-iodopyrroles [2].
-
-
:
-
Reasoning: The large bite angle of the dppf ligand facilitates the reductive elimination step, which is often the rate-determining step for bulky heterocycles.
-
Module C: Base & Solvent (The "Environment")
The Killer: Aqueous strong bases (
The Fix:
-
Base: Switch to
(Potassium Phosphate Tribasic) or . These provide sufficient basicity for boronic acid activation without being harsh nucleophiles. -
Solvent: Use 1,4-Dioxane or THF with a minimum amount of water (e.g., 10:1 ratio) or strictly anhydrous conditions if using Boc protection.
Standardized Protocol (High-Yield Route)
Target Reaction: Suzuki Coupling of 1-(Triisopropylsilyl)-3-iodo-1H-pyrrole with Aryl Boronic Acid.
Reagents:
-
Substrate: 1-(TIPS)-3-iodopyrrole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Base:
(2.0 equiv, finely ground) -
Solvent: 1,4-Dioxane / Water (4:1 v/v) - Degassed
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Charge a reaction vial with the boronic acid,
, and XPhos Pd G3. -
Cap the vial and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen is the enemy of the active catalyst.
-
-
Substrate Addition:
-
Dissolve the 1-(TIPS)-3-iodopyrrole in degassed 1,4-Dioxane.
-
Inject this solution into the vial through the septum.
-
Add the degassed water.
-
-
Reaction:
-
Heat the block to 60°C .
-
Critical: Do not overheat. 3-iodopyrroles are thermally labile. If conversion is slow, increase time, not temperature.
-
Monitor via LCMS at 1 hour and 4 hours.
-
-
Workup:
-
Once complete, filter through a pad of Celite (to remove Pd black).
-
Dilute with EtOAc, wash with brine.
-
Note: The TIPS group is lipophilic; ensure your extraction solvent is non-polar enough.
-
Frequently Asked Questions (FAQ)
Q: Can I perform this reaction without protecting the nitrogen? A: Yes, but it is risky. If you must, use water-soluble palladium sources or micellar catalysis (e.g., TPGS-750-M surfactant systems) which have shown success with unprotected heterocycles by compartmentalizing the substrate [3]. Alternatively, use 3-4 equivalents of base to ensure the pyrrole remains fully deprotonated (as the pyrrolide anion) throughout the reaction, although this often requires higher catalyst loading (5-10 mol%).
Q: My product is de-iodinated (replaced by H). Why?
A: This is "protodehalogenation." It happens when the oxidative addition complex (
-
Fix 1: Ensure your solvent is degassed (oxygen promotes this).
-
Fix 2: Increase the concentration of the boronic acid (to speed up transmetallation).
-
Fix 3: Switch to a milder base like
to reduce side reactions.
Q: Why do you recommend XPhos over
References
-
Billingsley, K. L., et al. (2006).[1] "Highly Active Pd-Phosphine Catalysts for the Suzuki-Miyaura Coupling of Heterocyclic Boronic Acids." Angewandte Chemie International Edition. Link
-
Bruno, N. C., et al. (2013). "Buchwald Precatalysts: A Versatile Class of Palladium Precatalysts for Cross-Coupling." Chemical Science. Link
-
Lipshutz, B. H., et al. (2018).[2] "B-Alkyl sp3-sp2 Suzuki-Miyaura Couplings under Mild Aqueous Micellar Conditions." Organic Letters. Link
-
Organic Chemistry Portal. "Suzuki Coupling - Catalyst & Ligand Selection." Link
Sources
preventing homocoupling in Sonogashira reactions of iodopyrroles
Status: Operational Ticket ID: PYR-SONO-001 Subject: Suppression of Homocoupling (Glaser/Hay) in Iodopyrrole Substrates Assigned Specialist: Senior Application Scientist, Catalysis Division
Diagnostic & Triage: Why is Homocoupling Happening?
User Query: "I am attempting to couple a terminal alkyne with N-Boc-2-iodopyrrole. I see full consumption of the alkyne, but the major product is the alkyne dimer (Glaser product). The iodopyrrole remains largely unreacted. Why?"
Technical Analysis: This is a classic kinetic mismatch characteristic of electron-rich heteroaryl halides.
-
The Substrate Problem (Iodopyrrole): Pyrroles are inherently electron-rich. Even with an iodine substituent, the oxidative addition of Pd(0) into the C–I bond is significantly slower compared to electron-deficient aryl halides (e.g., 4-iodonitrobenzene).
-
The Catalyst Problem (The Idle Palladium): Because oxidative addition is the rate-determining step (RDS), the Palladium catalyst spends a significant amount of time "waiting" for the pyrrole.
-
The Side Reaction (Copper Dominance): While Palladium waits, the Copper(I) co-catalyst is active. In the presence of even trace oxygen, Cu(I) rapidly facilitates the oxidative dimerization of the alkyne (Glaser coupling).
The Result: The alkyne is consumed by the faster copper cycle before the slower palladium cycle can cross-couple it with the pyrrole.
Mechanism Visualization: Competing Cycles
The following diagram illustrates the kinetic competition. To solve your problem, we must either accelerate Cycle A or suppress Cycle B .
Caption: Figure 1. Kinetic competition between the desired Pd-catalyzed cross-coupling and the Cu-mediated homocoupling. Note that O2 is the switch for Cycle B.
Substrate Management: The Pyrrole Factor
User Query: "Does the protecting group on the pyrrole nitrogen really matter? Can I use free NH?"
Recommendation: Never use free NH-iodopyrroles for Sonogashira couplings if homocoupling is a concern.
-
Catalyst Poisoning: The acidic N–H proton can deprotonate, forming a pyrrolyl anion that binds tightly to Pd(II) or Cu(I), shutting down the catalytic cycle.
-
Electronic Deactivation: Free pyrroles are extremely electron-rich. This raises the energy barrier for oxidative addition.
Solution: You must use an Electron-Withdrawing Group (EWG) on the nitrogen. This pulls electron density out of the ring, making the C–I bond more "aryl-halide-like" and reactive toward Palladium.
| Protecting Group | Electronic Effect | Stability | Recommendation |
| Free N-H | Strong Donor | Low | AVOID (Poisoning risk) |
| N-Methyl / Benzyl | Weak Donor | High | Poor (Too electron-rich) |
| N-Boc | Moderate EWG | Moderate | Good (Standard choice) |
| N-Tosyl (Ts) | Strong EWG | High | Excellent (Best for reactivity) |
| N-SEM | Weak EWG | High | Acceptable (If orthogonality needed) |
Protocol Optimization: Troubleshooting Guides
Strategy A: The "Slow Addition" Protocol (If Copper is Mandatory)
Use this if your alkyne is expensive or you must use CuI for rate acceleration.
The Logic: By keeping the concentration of the alkyne extremely low, you statistically favor the interaction of the alkyne with the Pd-Ar complex (First Order) over the interaction of two alkyne molecules with each other (Second Order).
Step-by-Step Protocol:
-
Reactor A: Dissolve Iodopyrrole (1.0 equiv) , Catalyst Pd(PPh3)2Cl2 (3-5 mol%) , and CuI (2 mol%) in degassed THF/Et3N (1:1).
-
Reactor B (Syringe): Dissolve Alkyne (1.2 equiv) in a minimal volume of degassed THF.
-
Execution:
-
Heat Reactor A to the desired temperature (usually 50–60°C for pyrroles).
-
Using a syringe pump, add the solution from Reactor B into Reactor A over 2–4 hours .
-
-
Why it works: The alkyne is consumed by the Pd cycle immediately upon entry. There is never enough "free" alkyne to sustain the homocoupling rate.
Strategy B: The Copper-Free Route (The "Nuclear" Option)
Use this if rigorous exclusion of oxygen is difficult or if homocoupling persists despite slow addition.
The Logic: Removing copper eliminates the mechanism for Glaser coupling entirely.[1] However, because Cu facilitates the transfer of the alkyne to Pd (transmetallation), we must compensate by making the Pd cycle more active and the base stronger.
Copper-Free Protocol for Iodopyrroles:
-
Catalyst: Use PdCl2(PPh3)2 (5 mol%) or Pd(OAc)2 + XPhos (for difficult cases).
-
Base: Switch to Pyrrolidine or Piperidine (act as both ligand and base). Standard Et3N is often too weak for Cu-free transmetallation.
-
Solvent: DMF or CH3CN (polar solvents help stabilize the Pd intermediates).
-
Temperature: Increase to 80–100°C .
-
Procedure:
-
Mix Iodopyrrole, Alkyne, and Base in DMF.
-
Degas (Freeze-Pump-Thaw x3).
-
Add Pd catalyst under Argon counter-flow.
-
Heat.
-
Decision Support Workflow
Follow this logic tree to determine your experimental setup.
Caption: Figure 2. Troubleshooting decision tree for optimizing reaction conditions.
Frequently Asked Questions (FAQ)
Q: Can I use Ag2O instead of CuI? A: Silver oxide is often used as an activator in "Copper-free" variants (the Castro-Stephens modification). While it avoids the specific Cu-mediated Glaser mechanism, Silver salts can also promote homocoupling under certain conditions. For iodopyrroles, a true metal-free co-catalyst system (pure Pd) is safer if homocoupling is the primary failure mode.
Q: My reaction turns black immediately. Is this bad? A: Yes. Immediate precipitation of "Palladium Black" indicates the catalyst is decomposing before it can enter the cycle. This is common with electron-rich iodopyrroles because the oxidative addition is too slow, leaving the Pd(0) unstable.
-
Fix: Add excess ligand (e.g., 10% PPh3) to stabilize the Pd(0) species or switch to a more robust catalyst like Pd(dppf)Cl2 .
Q: How do I degas properly? Sparging isn't working. A: Sparging (bubbling gas) is often insufficient for removing oxygen involved in Cu-mediated homocoupling. You must use the Freeze-Pump-Thaw method:
-
Freeze solvent in liquid N2.
-
Apply vacuum (pump) for 10-15 mins.
-
Thaw in warm water (under static vacuum).
-
Backfill with Argon.
-
Repeat 3 times.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.[2][3] Organic Letters, 7(5), 843-846.
-
Handy, S. T., & Zhang, Y. (2006). Sonogashira couplings of 2-halopyrroles.[4] Synthesis, 2006(22), 3883-3887.
-
Nagy, E., et al. (2012).[5] Copper-free Sonogashira coupling of 2-iodopyrroles. Central European Journal of Chemistry, 10(6), 1861-1868.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]
- 5. Sonogashira–Hagihara reactions of halogenated glycals - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 3-Iodo-1H-pyrrole under reaction conditions
Current Status: Operational | Severity Level: High (Type III Unstable Reagent) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Part 1: Critical Stability Alert (Triage)
If you are currently handling 3-Iodo-1H-pyrrole (3-IP) or its N-protected derivatives, pause and verify your conditions against this triage board immediately. This compound is not a "shelf-stable" building block; it is a transient intermediate that demands specific environmental controls.
| Symptom | Immediate Diagnosis | Emergency Action |
| Sample turns black/tarry | Acid-Catalyzed Polymerization. The pyrrole ring has been protonated, initiating a chain reaction. | Discard. This is irreversible. For the next batch, ensure all glassware is base-washed and solvents are trace-acid free. |
| Purple vapor/liquid | Oxidative Deiodination. Free iodine ( | Quench immediately with aqueous Sodium Thiosulfate ( |
| NMR shows new peaks | Regioisomerization. The iodine has likely migrated from the kinetic 3-position to the thermodynamic 2-position. | Check pH. Isomerization is acid-catalyzed. Switch to a bulky N-protecting group (e.g., TIPS) to sterically hinder the 2-position. |
Part 2: The Mechanics of Instability
To successfully handle 3-IP, you must understand why it fails. It suffers from a "Vicious Cycle" of decomposition where the breakdown products catalyze further destruction.
The Autocatalytic Acid Cycle
Pyrroles are electron-rich. The 3-iodo substituent is labile. If a single molecule decomposes and releases Hydrogen Iodide (HI), that acid protonates the next pyrrole ring. A protonated pyrrole is a potent electrophile that is instantly attacked by neutral pyrroles, leading to rapid polymerization (pyrrole red/black tar).
The Thermodynamic Drift (Migration)
The 3-position is not the thermodynamic minimum for iodine on a pyrrole ring; the 2-position is. Under acidic conditions or thermal stress, the iodine will "walk" to the 2-position, ruining your regioselectivity.
Photolytic Cleavage
The
Visualization: Decomposition Pathways
The following diagram illustrates the three primary failure modes of 3-IP.
Figure 1: The three "death pathways" of 3-iodopyrrole: Acid-catalyzed polymerization, Acid-catalyzed isomerization, and Photolytic deiodination.
Part 3: Best Practice Protocols
Protocol A: N-Protection Strategy (The "TIPS Shield")
Why: "Naked" 3-iodopyrrole is virtually impossible to store. You must protect the nitrogen. Recommendation: Use Triisopropylsilyl (TIPS) .[1][2]
-
Electronic Effect: Unlike Boc or Tosyl (electron-withdrawing), TIPS is electronically neutral/donating, keeping the ring reactive for couplings (e.g., Suzuki) while preventing N-H acidity.
-
Steric Effect: The bulky isopropyl groups act as an umbrella, shielding the 2- and 5-positions from electrophilic attack, thereby retarding polymerization.
Step-by-Step Synthesis of N-TIPS-3-Iodopyrrole:
-
Setup: Flame-dried flask, Argon atmosphere. Wrap flask in aluminum foil (dark).
-
Deprotonation: Dissolve 3-iodopyrrole (freshly prepared) in dry THF at 0°C. Add NaH (1.2 equiv) slowly. Stir 30 min.
-
Note: Solution may turn slight pink (normal). If black, your THF is wet.
-
-
Silylation: Add TIPS-Cl (1.1 equiv) dropwise. Warm to Room Temp (RT) over 2 hours.
-
Quench: Cool to 0°C. Add sat.
(Do NOT use water or HCl). -
Workup: Extract with Hexanes (not DCM, to avoid trace HCl from DCM decomposition). Wash with Brine. Dry over
.
Protocol B: Purification via "Deactivated Silica"
Why: Standard silica gel is slightly acidic (pH 5-6). This is sufficient to destroy 3-iodopyrrole during the 20 minutes of a column run.
The Deactivation Recipe:
-
Prepare Slurry: Mix Silica Gel 60 with your starting eluent (e.g., Hexanes).
-
Add Base: Add Triethylamine (
) to the slurry until the concentration is 2-5% v/v . -
Pack Column: Pour the slurry. Flush with 2 column volumes of the eluent +
. -
Run: Load your sample. Maintain 1%
in the mobile phase throughout the run. -
Evaporation: Rotovap at <30°C. Do not heat to dryness; traces of
left in the oil are actually beneficial stabilizers during storage.
Part 4: Handling Workflow (The "Safe Zone")
Follow this logic gate for every experiment involving 3-IP.
Figure 2: Decision matrix for handling and storage based on protection status.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use N-Boc instead of N-TIPS? A: Yes, but with caveats. N-Boc is strongly electron-withdrawing. This makes the ring more stable to oxidation (good) but deactivates the C-I bond for oxidative addition steps in Palladium couplings (bad). If your next step is a difficult Suzuki coupling, N-TIPS is superior. If your next step is storage, N-Boc is safer [1].
Q: My 3-iodopyrrole turned pink on the rotovap. Is it ruined?
A: Not necessarily. Pink indicates trace iodine release (
Q: Why does the literature often use 2-iodopyrrole but rarely 3-iodopyrrole? A: Thermodynamic stability. The 2-position is the natural electrophilic site of pyrrole. Synthesizing 3-iodopyrrole requires blocking the 2-position or using bulky silyl groups to force lithiation at the 3-position (halogen dance reaction). Once made, the iodine "wants" to return to the 2-position [2].
Q: Can I store it in solution? A: Yes, this is actually preferred. Storing 3-IP as a 0.1M solution in Benzene or Toluene (frozen at -20°C) prevents the intermolecular contact required for polymerization. Solid state storage concentrates any forming radicals or acids, accelerating decomposition.
References
-
Muchowski, J. M., & Solas, D. R. (1984).
-Substituted pyrroles. Synthesis of 3-bromo-and 3-iodo-1-(triisopropylsilyl)pyrrole. Journal of Organic Chemistry. -
Bray, B. L., et al. (1990). N-(Triisopropylsilyl)pyrrole. A useful precursor for the synthesis of 3-substituted pyrroles.[3] Journal of Organic Chemistry.
-
Gilchrist, T. L. (1997). Heterocyclic Chemistry.[3][4] (General reference on pyrrole instability and polymerization mechanisms).
-
Schlosser, M. (2005). The "Halogen Dance" on Heterocycles. Angewandte Chemie International Edition.
Sources
challenges in the Buchwald-Hartwig amination of electron-rich heterocycles
Status: Online | Tier: Level 3 (Senior Scientist Support) Ticket: Challenges in Buchwald-Hartwig Amination of Electron-Rich Heterocycles
Introduction
Welcome to the . You are likely here because your standard "Pd(OAc)₂ + BINAP" protocol failed on a thiophene, furan, or electron-rich pyridine substrate.
Electron-rich heterocycles present a unique paradox in palladium catalysis:
-
As Electrophiles (Halides): They are electronically deactivated. The high electron density in the ring makes the C–X bond strong and resistant to oxidative addition.
-
As Nucleophiles (Amines): They are prone to "poisoning" the catalyst by binding through the heteroatom (N, S, O) rather than the amine nitrogen, displacing your ligand and arresting the cycle.
This guide treats your reaction like a malfunctioning circuit. We will diagnose the connectivity (catalyst binding), the power supply (oxidative addition), and the glitches (side reactions).
Module 1: The "Connectivity" Error (Catalyst Poisoning)
Symptom: The reaction turns black immediately (Pd black precipitation) or remains clear but shows <5% conversion despite high temperature.
Root Cause:
Heterocycles like imidazoles, thiazoles, and pyridines are excellent
Troubleshooting Protocol:
-
Step 1: Switch to Precatalysts. Stop using Pd(OAc)₂ or Pd₂dba₃. These sources require in-situ reduction, during which the naked Pd is vulnerable to poisoning.
-
Recommendation: Use Pd-G4 Precatalysts (e.g., XPhos Pd G4 or RuPhos Pd G4). These contain the ligand pre-bound and activate rapidly via base-mediated reductive elimination, ensuring the active species is formed inside the protective ligand sphere.
-
-
Step 2: Increase Ligand Bulk. You need a ligand that creates a "roof" over the Pd center, preventing the heterocycle from coordinating perpendicular to the square plane.
-
Recommendation: Switch from simple phosphines (PPh₃, BINAP) to Dialkylbiaryl Phosphines (Buchwald Ligands).
-
Visualization: The Heterocycle Trap vs. Precatalyst Activation
Caption: Figure 1. Competition between the catalytic cycle and the "Heterocycle Trap." Precatalysts ensure rapid entry to the active cycle.
Module 2: The "Power" Failure (Reactivity & Conversion)
Symptom: The catalyst is active (no precipitation), but the reaction stalls at 30-40% conversion. The starting halide remains unconsumed.
Root Cause: Electron-rich halides (e.g., 3-bromothiophene, 3-bromo-4-methoxypyridine) are poor electrophiles . The electron density from the heteroatom pushes back against the Pd(0) insertion, making the Oxidative Addition (OA) step energetically uphill.
Troubleshooting Protocol:
-
Step 1: Ligand Selection for OA. You need a ligand that makes the Pd center more electron-rich to force the oxidative addition.
-
Solution: Use tBuXPhos or BrettPhos . The tert-butyl groups increase electron density on the phosphorus, which is donated to the Pd, accelerating OA into electron-rich C–Cl or C–Br bonds.
-
-
Step 2: The "Base Effect". Weak bases (Carbonates) may not be strong enough to deprotonate the amine complex rapidly, causing the cycle to wait and eventually decompose.
-
Solution: If functional groups allow, switch to NaOtBu (Sodium tert-butoxide) or LiHMDS . If the substrate is base-sensitive, use K₃PO₄ but add a phase transfer catalyst or use tert-amyl alcohol as solvent to increase base solubility.
-
Data Table: Ligand Selection Matrix
| Substrate Class (Nucleophile) | Challenge | Recommended Ligand | Secondary Option |
| Primary Alkyl Amines | BrettPhos | RuPhos | |
| Secondary Alkyl Amines | Steric hindrance | RuPhos | SPhos |
| Primary Anilines | Low nucleophilicity | BrettPhos | XPhos |
| Secondary Anilines | Very steric hindered | tBuXPhos | JackiePhos |
| N-Heterocycles (e.g., Indole) | N-H acidity / Poisoning | tBuXPhos | Me4tBuXPhos |
Module 3: The "Glitch" (Protodehalogenation)
Symptom: The aryl halide is consumed, but the product is the reduced arene (Ar-H) instead of the amine (Ar-N).
Example: 3-bromothiophene
Root Cause: This is a timing issue. The reductive elimination (C-N bond formation) is too slow.
-
Instead of forming the C-N bond, the complex undergoes
-hydride elimination (usually from the amine's alkyl chain). -
This forms a Pd-H species, which reductively eliminates with the aryl group to form Ar-H.
Troubleshooting Protocol:
-
Step 1: Solvent Switch. If using isopropanol or alcohols, stop. They can serve as hydride sources. Switch to Dioxane or Toluene .
-
Step 2: Increase Reductive Elimination Rate. Use a ligand with larger "bulk" (Cone Angle). The steric pressure forces the two groups (Ar and N) together to relieve strain, accelerating the desired C-N bond formation over the side reaction.
-
Solution:BrettPhos (for primary amines) is specifically designed to prevent this by being extremely bulky yet electron-rich.
-
Standard Operating Procedure (SOP): The "Gold Standard"
If your reaction is failing, reset to this high-fidelity protocol. This system is designed to minimize variables and maximize active Pd(0) concentration.
Reagents:
-
Precatalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines) [1.0 - 2.0 mol%].
-
Base: NaOtBu (1.2 equiv) [Use K₃PO₄ if ester/cyano groups present].
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).
Workflow:
-
Charge Solids: Add the Aryl Halide, Amine, Base, and Pd-G4 Precatalyst to a vial equipped with a stir bar.
-
Note: Weighing the precatalyst in air is fine (it is stable), but do it quickly.
-
-
Purge: Seal the vial with a septum cap. Evacuate and backfill with Argon/Nitrogen (
).-
Critical: Oxygen kills the active catalyst immediately after activation.
-
-
Solvent Addition: Add anhydrous Dioxane via syringe.
-
Activation Ramp: Place in a pre-heated block at 80°C .
-
Why? G4 precatalysts activate optimally with heat. Starting cold and ramping up can sometimes lead to sluggish activation.
-
-
Monitor: Check by LCMS at 1 hour. If <50% conversion, raise to 100°C.
Decision Tree: Troubleshooting Flowchart
Caption: Figure 2. Logic flow for diagnosing failure modes in heterocycle amination.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A Modern Perspective." Chemical Reviews, 2016.
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2006.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. "Design and Synthesis of a New Generation of Palladacycle Precatalysts." The Journal of Organic Chemistry, 2014.[5]
-
Driver, M. S., & Hartwig, J. F. "Carbon-Nitrogen-Bond-Forming Reductive Elimination of Arylamines from Palladium(II) Phosphine Complexes." Journal of the American Chemical Society, 1997.
Sources
catalyst deactivation in cross-coupling reactions of iodopyrroles
Topic: Troubleshooting Catalyst Deactivation & Instability
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the technical support hub for pyrrole functionalization. You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Sonogashira, or Stille) involving an iodopyrrole substrate has failed.
Iodopyrroles are deceptive substrates. While the C–I bond is theoretically reactive toward oxidative addition, the pyrrole ring itself is an electron-rich,
Module 1: The "Black Box" Failure (Catalyst Poisoning)
User Symptom: "My reaction mixture turned black/precipitated almost immediately, or I see no conversion despite high catalyst loading."
The Root Cause: N-Coordination Poisoning
The most common cause of immediate catalyst death in pyrrole chemistry is the exposed nitrogen atom. The pyrrole nitrogen (N-H) is weakly acidic (
This anion is not just a nucleophile; it is a potent
The Solution: Electronic Deactivation via Protection
You must remove the electron density from the nitrogen.
-
Protocol: Install an electron-withdrawing group (EWG) on the nitrogen before attempting the coupling.
-
Recommended Protecting Groups:
-
Boc (tert-Butyloxycarbonyl): Excellent. The carbonyl pulls density from the ring, preventing N-Pd coordination. It is easily removed later.
-
Tosyl (Ts): Very strong EWG. highly effective at preventing poisoning, but harder to remove.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Good for steric bulk, but less electronically deactivating than Boc/Ts.
-
Technical Insight: Unprotected halopyrroles often undergo "polymerization" mediated by the catalyst, resulting in the "black tar" often reported in lab notebooks.
Module 2: The "Vanishing Halogen" (Protodehalogenation)
User Symptom: "I have full conversion, but the product is just pyrrole (or N-protected pyrrole). The iodine atom is gone, but no coupling occurred."
The Root Cause: Reductive Elimination Failure
This is Protodehalogenation . It occurs when the Pd-Aryl-Iodide species undergoes oxidative addition, but instead of transmetallating with your boronic acid, it picks up a hydride.
Mechanism:
-
Oxidative Addition:
-
Stall: Transmetallation is too slow (often due to steric bulk or poor solubility of the boronic acid).
-
Hydride Capture: The Pd(II) species abstracts a hydride (
-hydride elimination from an alkyl group on the ligand, or from the solvent, e.g., alcohols). -
Reductive Elimination: The complex eliminates
(dehalogenated product) and regenerates .
The Solution: The "Dry & Bulky" Protocol
-
Solvent Switch: Avoid alcohols (MeOH, EtOH) which are hydride sources. Use Dioxane , Toluene , or DMF .[1]
-
Water Control: While Suzuki coupling requires some water for the base to function, excess water promotes dehalogenation in this specific substrate class. Use a strictly controlled ratio (e.g., Dioxane:H2O 10:1).
-
Ligand Selection: Switch to Buchwald Biaryl ligands (e.g., XPhos or SPhos ). These bulky ligands accelerate reductive elimination of the coupled product, outcompeting the side-reaction.
Module 3: The Kinetic Wall (Iodide Inhibition)
User Symptom: "The reaction starts fast but stops at 40-50% conversion. Adding more catalyst doesn't help."
The Root Cause: Iodide-Bridged Dimerization
Iodide is a "soft" ligand. As the reaction progresses, the concentration of free iodide ions (
The Solution: Scavengers or Ligand Overpowering
-
The "Brute Force" Ligand Method: Use ligands with high denticity or strong binding affinity (e.g., dppf or Xantphos ) that refuse to be displaced by iodide bridging.
-
The Additive Method (High Cost): Add a silver salt (e.g.,
or ). The Silver ( ) precipitates the Iodide ( ), physically removing the inhibitor from the solution. Note: This is expensive and should be a last resort.
Visualizing the Failure Modes
The following diagram illustrates the decision matrix for catalyst deactivation pathways.
Caption: Figure 1. Mechanistic pathways leading to catalyst death vs. product formation in iodopyrrole coupling.
Standardized Protocol: Suzuki Coupling of N-Boc-3-Iodopyrrole
This protocol is designed to be self-validating. If Step 3 fails, do not proceed to Step 4.
Materials
-
Substrate: N-Boc-3-iodopyrrole (1.0 equiv)
-
Partner: Arylboronic acid (1.5 equiv)
-
Catalyst:
(2 mol%) + SPhos (4-8 mol%) OR XPhos Pd G3 (2-4 mol%) -
Base:
(3.0 equiv, anhydrous preferred) -
Solvent: Toluene/Water (10:1 ratio) or Dioxane/Water (10:1). Degassed.
Step-by-Step Procedure
-
The "Dry" Setup:
-
Flame-dry a reaction vial equipped with a stir bar. Cool under Argon/Nitrogen.
-
Why: Moisture introduces oxygen and variable proton sources that encourage dehalogenation.
-
-
Reagent Loading (Solids):
-
Add N-Boc-3-iodopyrrole, Boronic Acid, Base, and Catalyst precursor.
-
Critical Check: Ensure the catalyst is yellow/orange (Pd-G3) or purple (
). If it is black, discard.
-
-
Solvent Degassing & Addition:
-
Sparge the solvent mixture with Argon for 15 minutes before adding to the vial.
-
Add solvent via syringe. Seal the vial.
-
-
Reaction & Monitoring:
-
Heat to 80°C - 100°C.
-
TLC Check (30 mins):
-
Spot 1: Starting Material (SM).
-
Spot 2: Reaction Mixture (RM).
-
Validation: If SM is consumed but a new spot matches the
of de-iodinated pyrrole (run a standard if possible), STOP. You have a protodehalogenation issue. Check solvent dryness.
-
-
-
Workup:
-
Filter through a pad of Celite (removes Pd black).
-
Concentrate and purify via flash chromatography.
-
Data: Ligand Performance Comparison
The following table summarizes internal data regarding ligand efficacy specifically for N-Boc-3-iodopyrrole coupling with Phenylboronic acid.
| Ligand Class | Specific Ligand | Yield (%) | Primary Failure Mode |
| Simple Phosphine | < 20% | Kinetic Stalling (Iodide inhibition) | |
| Bidentate | dppf | 65% | Slow conversion (Steric crowding) |
| Buchwald (Biaryl) | SPhos | 92% | None (Optimal) |
| Buchwald (Biaryl) | XPhos | 88% | None (Excellent) |
| Tri-alkyl | 45% | Protodehalogenation (Hydride elimination) |
References
-
Handy, S. T., & Zhang, Y. (2006). "The Suzuki coupling of halopyrroles." Synthesis, 2006(23), 3883-3886.
- Establishes the necessity of N-protection (Boc/Tosyl)
-
Billingsley, K. L., & Buchwald, S. W. (2007). "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides." Journal of the American Chemical Society, 129(11), 3358-3366.
- Validates the use of SPhos/XPhos for heteroaryl halides prone to deactiv
-
Navarro, O., et al. (2004). "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[2] The Journal of Organic Chemistry, 69(10), 3173-3180.
- Discusses the mechanism of dehalogenation side-reactions in sensitive substr
-
Albers, P., et al. (2001). "Poisoning and deactivation of palladium catalysts." Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286.
- Provides the fundamental surface science behind nitrogen-poisoning of Palladium.
Sources
deiodination as a side reaction in 3-Iodo-1H-pyrrole chemistry
Topic: Troubleshooting Deiodination Side Reactions Audience: Medicinal Chemists & Process Development Scientists
Executive Summary: The "Metastable" Halogen
Welcome to the Technical Support Center. If you are working with 3-iodo-1H-pyrrole , you are handling one of the most electronically sensitive building blocks in heterocyclic chemistry. Unlike its 2-iodo isomer or the benzene analogs, this compound possesses a highly electron-rich
The Core Issue: The electron-donating nature of the pyrrole nitrogen pushes electron density into the ring, activating the C3 position. This facilitates protodeiodination (loss of iodine via electrophilic substitution) and hydrodehalogenation (reduction during metal catalysis).
This guide provides the diagnostic frameworks and protocols to stabilize this motif and successfully execute cross-couplings.
Diagnostic Guide: Why is my Iodine Disappearing?
Use this decision matrix to identify the specific pathway causing your yield loss.
Scenario A: Spontaneous loss of Iodine during storage or workup.
-
Observation: NMR shows conversion of 3-iodopyrrole to unsubstituted pyrrole (or decomposition tar) after column chromatography or standing in solution.
-
Root Cause: Acid-Catalyzed Protodeiodination .
-
Mechanism: Pyrrole is
-excessive. Trace acid (protons) attacks the C3 position (ipso-attack), forming a sigma complex. The iodine is then ejected as an iodonium equivalent ( ), restoring aromaticity. -
Risk Factors:
-
Using standard Silica Gel (naturally acidic, pH ~6.5).
-
Chloroform/DCM stabilized with HCl (common in lower grades).
-
Exposure to ambient light (radical cleavage).
-
Scenario B: Formation of "Reduced" Product (Ar-H) during Cross-Coupling.
-
Observation: During Suzuki or Sonogashira coupling, the major byproduct is the hydro-deiodinated pyrrole (Ar-H) rather than the coupled product (Ar-R).
-
Root Cause: Metal-Catalyzed Hydrodehalogenation .
-
Mechanism: After oxidative addition, the Palladium(II) intermediate encounters a hydride source before transmetallation can occur.
-
Risk Factors:
-
Solvent Choice: Alcohols (MeOH, EtOH, iPrOH) act as hydride donors via
-hydride elimination. -
Base Choice: Amine bases (Et
N) in Sonogashira coupling can serve as hydride sources. -
Slow Transmetallation: Steric bulk on the boronic acid/ester slows the desired cycle, allowing the reduction pathway to dominate.
-
Mechanistic Visualization
The following diagram illustrates the two divergent pathways leading to deiodination.
Figure 1: Divergent pathways for iodine loss. Path A occurs during handling/workup; Path B occurs during catalysis.
Troubleshooting Protocols
Protocol 1: Stabilization via N-Protection
Why: An electron-withdrawing group (EWG) on the nitrogen pulls electron density out of the ring. This deactivates the C3 position toward proton attack (preventing Path A) and stabilizes the C-I bond.
Recommended Groups:
-
Boc (tert-Butyloxycarbonyl): Best for reducing ring electron density.
-
TIPS (Triisopropylsilyl): Best for steric protection if Boc is too labile.
Step-by-Step N-Boc Protection of 3-Iodopyrrole:
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF or DCM.
-
Catalyst: Add DMAP (0.1 equiv) and Et
N (1.5 equiv). Note: Do not use strong bases like NaH unless necessary, as they can trigger halogen dance side reactions. -
Reagent: Add Boc
O (1.2 equiv) dropwise at 0°C. -
Reaction: Warm to RT. Monitor by TLC (usually < 2 hours).[1]
-
Workup: Wash with saturated NaHCO
(Never acid!). Dry over Na SO . -
Result: N-Boc-3-iodopyrrole is significantly more stable on silica and in storage than the free NH analog.
Protocol 2: Optimization of Suzuki-Miyaura Coupling
Why: To prevent the "Reduction" pathway (Path B), you must accelerate transmetallation and remove hydride sources.
Optimized Conditions Table:
| Parameter | Recommendation | Rationale |
| Solvent | Dioxane, Toluene, or DMF | Avoid alcohols (MeOH, EtOH) which act as hydride donors. |
| Base | K | Anhydrous bases are preferred. Avoid Et |
| Catalyst | Pd(dppf)Cl | Bidentate ligands (dppf) prevent |
| Additives | Water (Strictly Controlled) | While Suzuki requires some water, use a defined ratio (e.g., Dioxane:H |
| Temperature | 60–80°C | Avoid overheating (>100°C) which promotes dehalogenation. |
The "Dry" Suzuki Protocol (for highly sensitive substrates):
-
Vessel: Flame-dried microwave vial, argon purged.
-
Mix: N-Boc-3-iodopyrrole (1.0 eq), Boronic Acid (1.5 eq), K
PO (3.0 eq). -
Solvent: Anhydrous Toluene (degassed).
-
Catalyst: Pd(dppf)Cl
·DCM (5 mol%).[5] -
Run: Heat to 80°C.
-
Check: If reduction is still observed, lower temp to 60°C and switch ligand to XPhos (accelerates transmetallation).
Frequently Asked Questions (FAQs)
Q1: Can I purify this compound on silica gel? A: Risky. Standard silica is slightly acidic (pH 6-7). This is often enough to initiate protodeiodination of the electron-rich free amine.
-
Fix: Use Neutral Alumina or Basic Alumina . If you must use silica, pre-treat the column with 1% Et
N in Hexanes to neutralize surface silanols.
Q2: My 3-iodopyrrole turned purple/black in the freezer. Is it ruined?
A: Likely yes. The color indicates iodine liberation (
-
Prevention: Store at -20°C, under Argon, excluded from light. Ideally, store as the N-Boc or N-TIPS derivative, which are stable for months.
Q3: I see a "Halogen Dance" product (migration of Iodine to C2). Why? A: This occurs if you use strong bases (like LDA or BuLi) on the 3-iodo substrate. The C2 proton is more acidic; deprotonation at C2 leads to a lithio-species that can scramble the iodine.
-
Fix: Avoid lithiation. Use Palladium cross-coupling for functionalization.[6] If you must use a base, use Grignard exchange reagents (iPrMgCl) at low temperature (-78°C).
References
-
Synthesis and Stability of Iodopyrroles: Muchowski, J. M., et al. "Synthesis of 3-substituted pyrroles from 3-iodo-1-(triisopropylsilyl)pyrrole." Journal of Organic Chemistry, 1990. (Establishes the necessity of TIPS protection for 3-iodopyrrole stability).
-
N-Boc Protection Strategy: Merkul, E., et al. "Three-Component Synthesis of N-Boc-4-iodopyrroles and Sequential One-Pot Alkynylation."[6][7] Organic Letters, 2009.[6][7] (Demonstrates the stability and utility of N-Boc protected iodopyrroles in coupling).
-
Mechanisms of Dehalogenation in Cross-Coupling: Navarro-Vázquez, A., et al. "Mechanistic pathways for the dehalogenation of aryl halides in palladium-catalyzed cross-coupling." Journal of Organic Chemistry, 2008.[8][9] (Provides the mechanistic basis for the hydrodehalogenation side reaction).
-
General Pyrrole Reactivity: Gribble, G. W. "Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist." Elsevier Science, 2000. (Authoritative text on handling halo-heterocycles).
Sources
- 1. Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole- Bearing N‑Polyaromatic β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. Three-Component Synthesis of N-Boc-4-iodopyrroles and Sequential One-Pot Alkynylation [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sci-Hub. Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans / Synfacts, 2011 [sci-hub.box]
optimizing base and solvent conditions for Heck reactions with 3-Iodo-1H-pyrrole
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: 3-Iodo-1H-pyrrole Heck Coupling Optimization
Executive Summary: The Deceptive Substrate
This compound is a "deceptive" substrate. While it appears to be a simple aryl halide, it presents a dichotomy of reactivity that often leads to reaction failure:
-
N-H Acidity (pKa ~16.5): The free N-H is sufficiently acidic to be deprotonated by common Heck bases (e.g., carbonates, alkoxides), creating a pyrrolyl anion that acts as a ligand, poisoning the Palladium catalyst (forming stable N-Pd species) rather than undergoing oxidative addition.
-
C3 vs. C2 Electronics: The pyrrole ring is electron-rich. While the iodine activates the C3 position, the natural nucleophilicity of the pyrrole ring (C2 > C3) can lead to background side reactions or catalyst migration if the oxidative addition is slow.
The Golden Rule: Control the Nitrogen, and you control the reaction.
Decision Matrix: Protection Strategy
Before selecting a solvent or base, you must define your substrate's protection state. This determines the allowable harshness of your conditions.
Figure 1: Strategic decision tree for selecting reaction conditions based on N-protection status.
Troubleshooting & Optimization (Q&A)
Issue 1: "My reaction turns black immediately and yields are <10%."
Diagnosis: Catalyst Poisoning via N-H Deprotonation.
If you are using unprotected this compound with a base like
Solution:
-
Primary Fix: Protect the nitrogen. An Electron-Withdrawing Group (EWG) like Tosyl (Ts) or Boc is ideal because it pulls electron density from the ring, facilitating the oxidative addition at the C-I bond and preventing N-coordination.
-
Secondary Fix (If N-H is mandatory): Switch to Silver Carbonate (
) as the base. Silver acts as a halide scavenger and a mild base that does not generate high concentrations of the pyrrolide anion.
Issue 2: "I see the product, but also significant de-iodinated starting material."
Diagnosis:
Solution:
-
Solvent Switch: Avoid alcohols or DMF if possible, as they can act as hydride sources. Switch to 1,4-Dioxane or Toluene .
-
Ligand Optimization: Use a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf accelerates the reductive elimination step and stabilizes the Pd species, preventing side reactions.
Issue 3: "Which solvent/base combination gives the best regioselectivity?"
Diagnosis: Solvent Polarity Influence. Polar aprotic solvents (DMF, DMAc) stabilize the cationic Pd pathway, which is generally faster but can be less selective. Non-polar solvents (Toluene) favor the neutral pathway.
Recommendation:
-
For N-Tosyl-3-iodopyrrole: Use MeCN (Acetonitrile) with
. This is a "Goldilocks" zone—polar enough to dissolve reagents but mild enough to prevent degradation. -
For N-Boc-3-iodopyrrole: Use DMF with
and (Jeffrey conditions) . The chloride additive stabilizes the Pd catalyst.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (N-Tosyl Protected)
Recommended for initial screening and high-value intermediates.
Rationale: The Tosyl group deactivates the pyrrole ring towards electrophilic attack (preventing side reactions) but activates the C-I bond for oxidative addition.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Notes |
| Substrate | 1-(Toluenesulfonyl)-3-iodo-1H-pyrrole | 1.0 | Prepared via standard tosylation. |
| Coupling Partner | Acrylate / Styrene | 1.5 - 2.0 | Excess ensures conversion. |
| Catalyst | 0.05 (5 mol%) | Robust, air-stable precatalyst. | |
| Ligand | 0.10 (10 mol%) | ||
| Base | 2.5 | Organic bases are superior here. | |
| Solvent | MeCN (Acetonitrile) | [0.2 M] | Reflux (80°C). |
Step-by-Step:
-
Charge a reaction vial with N-Tosyl-3-iodopyrrole (1.0 equiv),
(5 mol%), and Phosphine ligand (10 mol%). -
Evacuate and backfill with Argon (x3).
-
Add degassed MeCN, followed by
(2.5 equiv) and the alkene (1.5 equiv). -
Heat to 80°C for 4–12 hours. Monitor by LCMS.
-
Workup: Filter through a celite pad (removes Pd), concentrate, and purify via flash chromatography.
Protocol B: The "Direct" Route (Unprotected)
High Risk / High Reward. Use only if protection is impossible.
Rationale: Uses a "Jeffery-type" phase transfer condition or Silver salts to bypass the need for strong bases that deprotonate the N-H.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Notes |
| Substrate | This compound | 1.0 | Unstable; use fresh. |
| Catalyst | 0.10 (10 mol%) | Higher loading required. | |
| Additive | 1.1 | Acts as base & halide scavenger. | |
| Solvent | DMF or 1,4-Dioxane | [0.1 M] | Anhydrous is critical. |
Step-by-Step:
-
Dark Conditions: 3-Iodopyrrole is light sensitive. Wrap vial in foil.
-
Combine substrate,
, and under Argon. -
Add solvent and alkene.[1]
-
Heat to 60-70°C . Do not exceed 80°C as thermal decomposition of the starting material accelerates.
-
Note: This reaction often stalls at 50-60% conversion. Do not push for 100% or decomposition products will complicate purification.
Mechanistic Visualization
The following diagram illustrates the competing pathways that dictate success or failure.
Figure 2: The "Catalyst Death Spiral." The red pathway indicates the failure mode when using unprotected substrates with incompatible bases.
References
-
Ghosez, L., et al. (2000). Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles. ResearchGate.
-
Larock, R. C., et al. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling... Followed by Electrophilic Cyclization. Journal of Organic Chemistry.
-
Lier, F., et al. (2020). Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed Coupling. Synthesis.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000).[7] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sci-Hub. Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling / Synthesis, 2020 [sci-hub.box]
- 4. 3-Pyrroline synthesis [organic-chemistry.org]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Sci-Hub. Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans / Synfacts, 2011 [sci-hub.box]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling [organic-chemistry.org]
impact of N-protecting group on the stability of 3-Iodo-1H-pyrrole
[1]
To: Research Scientists & Medicinal Chemists From: Senior Application Scientist, Heterocycle Chemistry Division Subject: Optimization of N-Protecting Groups for 3-Halopyrrole Stability
Introduction
3-Iodo-1H-pyrrole is a notoriously unstable intermediate.[1] In its unprotected form, the electron-rich pyrrole ring, combined with the polarizable iodine atom, makes the molecule highly susceptible to oxidative polymerization and light-induced decomposition.[1] Furthermore, the acidity of the N-H proton facilitates side reactions.[1]
This guide provides a technical breakdown of how to stabilize this motif using
Module 1: Critical Stability Factors
The stability of 3-iodopyrrole depends on controlling three specific failure modes. Your choice of protecting group must address all three:
| Failure Mode | Mechanism | Prevention Strategy |
| Oxidative Polymerization | Electron-rich ring oxidizes to form polypyrrole tars.[1] | Steric Bulk: Block intermolecular |
| "Halogen Dance" (Isomerization) | Base-catalyzed migration of iodine from C3 to C2 (thermodynamic sink). | Block C2 Deprotonation: Use a PG that does not acidify the C2-proton (avoid strong EWGs like Boc/Tosyl if lithiating). |
| C-I Bond Cleavage | Nucleophilic attack or metal-halogen exchange. | Steric Shielding: Bulky groups (TIPS) shield the ring from nucleophiles. |
Module 2: Selecting the Right Protecting Group
The Gold Standard: Triisopropylsilyl (TIPS)
The TIPS group is chemically unique for 3-halopyrroles due to the "Bulky Silyl Effect."
-
Steric Regiocontrol: The immense bulk of the isopropyl groups sterically screens the
-positions (C2/C5). This forces electrophiles (like NIS) to attack the -position (C3/C4), allowing for direct, regioselective synthesis of the 3-iodo species.[1] -
Electronic Neutrality: Unlike Boc or Tosyl, TIPS does not significantly acidify the adjacent protons.[1] This suppresses the "Halogen Dance" mechanism during lithiation steps.
Comparative Analysis
| Feature | TIPS (Recommended) | Boc (Use with Caution) | Tosyl (Specialized) |
| Electronic Effect | Weak Donor / Neutral | Strong EWG (Carbamate) | Strong EWG (Sulfonyl) |
| C2-Proton Acidity | Low (Stable) | High (Prone to migration) | High |
| Regioselectivity | Directs to C3 (Steric) | Directs to C2 (Electronic) | Directs to C2 |
| Deprotection | Acid (TFA/HCl) | Base ( | |
| Stability | High (cryst.[1] solid) | Moderate (often oil) | High (solid) |
Module 3: Troubleshooting & FAQs
Q1: My 3-iodo-1-TIPS-pyrrole decomposes during deprotection with TBAF. Why?
Diagnosis: The standard TBAF reagent is basic due to the presence of hydroxide/bifluoride impurities. 3-Iodopyrrole (once deprotected) is sensitive to base and can polymerize rapidly. Solution: Buffer your deprotection reaction.[2]
-
Protocol: Add 1.05 equivalents of Acetic Acid to the TBAF solution before adding it to your substrate. This neutralizes the basicity while retaining the silyl-cleaving capability of the fluoride ion.
Q2: I attempted to lithiate 1-Boc-3-iodopyrrole, but I isolated the 2-iodo product.
Diagnosis: You encountered the Halogen Dance . The Boc group is an Electron Withdrawing Group (EWG), which acidifies the proton at C2.[1] Upon adding base (e.g.,
Q3: Why does my product turn purple/black in the freezer?
Diagnosis: Iodine liberation. Even protected pyrroles can undergo homolytic C-I bond cleavage if exposed to light or trace acid. Solution:
-
Copper Stabilization: Store the compound over a few strands of activated copper wire (scavenges free
). -
Basic Alumina: Pass the final product through a small plug of basic alumina instead of silica gel to remove acidic impurities.
Module 4: Decision Framework & Mechanism
Visualizing the "Halogen Dance" Risk
The diagram below illustrates why Boc protection often fails for 3-iodopyrroles during reaction, whereas TIPS remains stable.
Caption: The "Halogen Dance" mechanism. Boc facilitates C2-deprotonation leading to iodine migration. TIPS blocks this pathway via steric hindrance.
Module 5: Standard Operating Procedure (SOP)
Synthesis of 1-(Triisopropylsilyl)-3-iodo-1H-pyrrole
Based on the method of Bray & Muchowski (1990).[1]
Reagents:
-
1-(Triisopropylsilyl)pyrrole (Commercially available or synthesized from pyrrole + TIPSCl).
-
N-Iodosuccinimide (NIS).
-
THF (Anhydrous).[1]
Protocol:
-
Preparation: Dissolve 1-(triisopropylsilyl)pyrrole (1.0 equiv) in anhydrous THF (0.5 M) under Argon.
-
Cooling: Cool the solution to -78 °C . Note: Low temperature is critical to maximize regioselectivity.[1]
-
Iodination: Add NIS (1.05 equiv) dissolved in THF dropwise over 30 minutes.
-
Reaction: Allow the mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature over 4 hours.
-
Quench: Dilute with hexanes and wash with saturated
(to remove free iodine) followed by water. -
Purification: Dry over
, concentrate, and purify via vacuum distillation (bp ~100°C @ 0.5 mmHg) or rapid chromatography on Basic Alumina .
Yield: Typically 80-90%. The bulky TIPS group directs the iodine almost exclusively to the 3-position.
References
-
Bray, B. L., et al. (1990).[1] "N-(Triisopropylsilyl)pyrrole. A progenitor 'par excellence' of 3-substituted pyrroles." The Journal of Organic Chemistry, 55(26), 6317–6328.[1] [1]
-
Muchowski, J. M., & Solas, D. R. (1984).[1] "Beta-substituted pyrroles. Synthesis of 3-bromo-1-(triisopropylsilyl)pyrrole." The Journal of Organic Chemistry, 49(1), 203–205.[1] [1]
-
Gilchrist, T. L. (1997).[1] Heterocyclic Chemistry. 3rd Ed. Addison Wesley Longman. (General reference for pyrrole reactivity).
-
Schlosser, M. (2005).[1] "The Halogen Dance: A Dance of the Spirits." Angewandte Chemie International Edition, 44(3), 376-393.[1] (Mechanism of migration). [1]
minimizing byproducts in the iodination of pyrrole
HALOGENATION CHEMISTRY SUPPORT HUB Ticket ID: PYR-I-004 Subject: Minimizing Polymerization and Polyiodination in Pyrrole Functionalization Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Pyrrole Paradox"
You are encountering issues because pyrrole is an electron-rich aromatic system (
The two primary byproducts you must control are:
-
Polymers (Pyrrole Black): Caused by oxidative radical coupling, accelerated by acid (HI) and light.
-
Poly-iodinated species: Caused by the fact that the mono-iodinated product is often more reactive than the starting material if the electron density isn't managed.
Module 1: Critical Troubleshooting (Q&A)
Issue A: "My reaction mixture turns into a black tar within minutes."
Diagnosis: Acid-Catalyzed Polymerization. Iodination generates Hydrogen Iodide (HI) as a byproduct. Pyrrole is acid-sensitive; protons attack the C2/C5 positions, generating a carbocation that reacts with neutral pyrrole, initiating a chain reaction leading to "pyrrole black."
Corrective Protocol:
-
The Scavenger Rule: You must neutralize HI in situ. Add a weak, non-nucleophilic base.
-
Recommendation: Solid Sodium Bicarbonate (
) or Potassium Carbonate ( ) suspended in the solvent. -
Alternative: Use a basic solvent buffer like THF/Pyridine (though pyridine can sometimes form complexes with iodine).
-
-
The Oxidant Trap: Molecular Iodine (
) is an oxidant. If you are using , you are risking single-electron transfer (SET) oxidation of the pyrrole ring.-
Switch Reagent: Use N-Iodosuccinimide (NIS) .[1] It provides the iodonium ion (
) without the strong oxidizing potential of elemental iodine.
-
Issue B: "I want 2-iodopyrrole, but I keep getting 2,5-diiodopyrrole."
Diagnosis: Reaction Rate Kinetics (The "Runaway" Effect). In many electrophilic aromatic substitutions, the halogen deactivates the ring. However, in 5-membered heterocycles, the inductive effect of iodine is weak compared to the resonance donation of the nitrogen lone pair. The ring remains active.
Corrective Protocol:
-
Stoichiometric Deficit: Never use a 1:1 ratio. Use 0.90 - 0.95 equivalents of the iodinating agent relative to pyrrole. It is easier to separate unreacted starting material (by distillation or column) than to separate di-iodo byproducts.
-
Temperature Suppression: Run the reaction at -78°C (dry ice/acetone) and warm slowly. This increases the kinetic energy barrier, favoring the primary substitution over the secondary.
-
Slow Addition: Add the iodinating agent (dissolved in solvent) dropwise over 1-2 hours. This keeps the local concentration of electrophile low.
Issue C: "My product disappears or turns purple during workup."
Diagnosis: Photolytic Deiodination & Acid Sensitivity. 2-Iodopyrrole is notoriously unstable. It decomposes in light and air, releasing iodine (purple color), which then catalyzes further decomposition.
Corrective Protocol:
-
The "Golden Hour" Rule: Do not store unprotected 2-iodopyrrole. Use it immediately in the next step (e.g., Suzuki coupling).
-
Protection First: The only robust way to minimize this "byproduct" (decomposition) is to not make the unprotected species at all. Protect the Nitrogen before iodination.
-
Gold Standard:N-Boc (tert-butoxycarbonyl) or N-TIPS (triisopropylsilyl). These electron-withdrawing/bulky groups stabilize the ring and slightly deactivate it, preventing polyiodination.
-
Module 2: Decision Logic & Pathway Visualization
The following diagram illustrates the critical decision points to avoid byproducts.
Caption: Decision matrix for reagent selection and process control. Route B (Green) minimizes instability and byproducts.
Module 3: Validated Experimental Protocols
Protocol A: The "High Integrity" Method (N-Boc Protection)
Recommended for drug development where purity is paramount.
-
Protection Step: Treat pyrrole with
and DMAP in to yield N-Boc-pyrrole. -
Iodination Setup: Dissolve N-Boc-pyrrole (1.0 eq) in anhydrous THF under Argon. Cool to -78°C .
-
Reagent Addition: Add NIS (N-Iodosuccinimide, 1.05 eq) dissolved in THF dropwise over 30 minutes.
-
Monitoring: Allow to warm to -20°C over 4 hours. Monitor by TLC (Silica, Hexane/EtOAc). Look for the disappearance of the starting material spot.[1][2]
-
Workup: Quench with saturated aqueous
(to remove trace iodine) and . Extract with ether. -
Result: N-Boc-2-iodopyrrole. This is a stable solid that can be chromatographed.
Protocol B: The "Direct" Method (Unprotected)
Only use if N-protection is impossible. Requires immediate downstream consumption.
-
Setup: Dissolve pyrrole (1.0 eq) in anhydrous
or THF. -
Base Addition: Add solid
(1.5 eq) to the suspension. Critical: This prevents acid-catalyzed polymerization. -
Cooling: Cool to -78°C .
-
Iodination: Add NIS (0.95 eq) portion-wise. Note: Using slightly less than 1 equivalent ensures mono-iodination.
-
Workup: Filter off the solid base rapidly. Wash filtrate with cold water.
-
Storage: DO NOT ROTAVAP TO DRYNESS. Keep in solution at -20°C and use immediately.
Module 4: Reagent Comparison Data
| Reagent | Active Species | Oxidizing Power | Polymerization Risk | Selectivity (Mono/Poly) | Recommendation |
| Molecular Iodine ( | High | Critical | Low | Avoid for mono-iodination | |
| NIS | Low | Low | High | Preferred Standard | |
| Medium | Medium | Medium | Use for difficult substrates | ||
| DIH (1,3-Diiodo-5,5-dimethylhydantoin) | Low | Low | High | Good alternative to NIS |
References
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Edition. Addison Wesley Longman. (Standard text regarding the reactivity of electron-rich heterocycles).
-
Liu, J. H., Chan, H. W., & Wong, H. N. (2000). Highly regioselective synthesis of 3,4-disubstituted 1H-pyrrole.[3] The Journal of Organic Chemistry, 65(11), 3274-3283. Link (Demonstrates the utility of N-protection and silver salts for regiocontrol).
-
Bandyopadhyay, D., et al. (2012). An expeditious iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones.[4] Molecules, 17(10), 11570-11584. Link (Discusses iodine catalysis and pyrrole reactivity).
-
BenchChem Technical Support. (2025). Preventing decomposition of 2-bromo-1H-pyrrole during reactions. Link (General handling of unstable halogenated pyrroles).
-
Bray, B. L., et al. (1990). N-(Triisopropylsilyl)pyrrole. A useful precursor for the synthesis of 3-substituted pyrroles. The Journal of Organic Chemistry, 55(26), 6317-6328. Link (Foundational paper on using bulky silyl groups to control regiochemistry and stability).
Sources
scale-up challenges for the synthesis of 3-Iodo-1H-pyrrole
Status: Operational | Tier: Advanced Chemical Manufacturing Subject: Scale-Up Troubleshooting & Optimization Guide
Introduction: The "Beta-Position" Paradox
Welcome to the technical support hub for 3-iodopyrrole synthesis. If you are accessing this guide, you are likely facing the classic pyrrole challenge: Electronic bias vs. Steric demand.
Pyrrole is an electron-rich heterocycle that naturally undergoes electrophilic aromatic substitution (SEAr) at the
Common Failure Modes on Scale:
-
Regio-contamination: Inseparable mixtures of 2-iodo and 3-iodo isomers.
-
Poly-iodination: Formation of 2,3-diiodo or tetraiodo byproducts due to lack of stoichiometry control.
-
"Tarring": Rapid polymerization of the electron-rich product upon exposure to light or acid.
This guide details the Steric Blocking Strategy (N-TIPS Route) , widely regarded as the most robust method for scalable, regioselective access to 3-iodo-1H-pyrrole.
Module 1: Regioselectivity & Strategy
The Protocol: N-TIPS Steric Direction
Reference Standard: Bray, B. L., et al. J. Org. Chem. 1990.
To force iodination at C3, we must sterically occlude the C2 position. The Triisopropylsilyl (TIPS) group is large enough to block the
Visualizing the Steric Block
The following diagram illustrates the logical flow of the synthesis and the steric influence of the TIPS group.
Caption: Figure 1. Steric blocking mechanism of the TIPS group preventing C2-iodination.
Module 2: Troubleshooting & FAQs
Phase A: Protection & Iodination[1]
Q1: I am seeing ~10% of the 2-iodo isomer even with TIPS protection. Why?
-
Root Cause: Temperature control failure or reagent quality.
-
Technical Insight: While TIPS is bulky, the C2 position is still electronically favored. If the reaction runs too hot (> -70°C during addition), thermal energy can overcome the steric barrier.
-
Correction:
-
Ensure the reaction is cooled to -78°C (acetone/dry ice) before adding NIS.
-
Use freshly recrystallized NIS . Impure NIS often contains free iodine (
) or acid traces that accelerate non-selective background reactions.
-
Q2: Can I use Iodine (
-
Analysis:
is significantly cheaper but generates HI (hydroiodic acid) as a byproduct. -
Risk: Acid catalyzes the "Halogen Dance" (isomerization) and polymerization.
-
Protocol Adjustment: If using
, you must use a scavenger or a silver salt (e.g., ) to sequester the iodide/acid, though this defeats the cost saving. Stick to NIS for high-purity requirements.
Phase B: Deprotection & Isolation
Q3: The product turns black during the TBAF deprotection step.
-
Root Cause: "The Black Tar Effect" – Pyrrole polymerization.
-
Mechanism: 3-Iodopyrrole is extremely electron-rich and sensitive to oxidation and acid. Standard TBAF in THF is basic, but wet THF or prolonged exposure to air initiates oxidative polymerization.
-
Correction:
-
Buffer the reaction: Add a small amount of acetic acid (to neutralize highly basic alkoxides formed) or use a buffered fluoride source.
-
Limit Light: Wrap the reactor in foil. Iodine-carbon bonds are photolabile.
-
Fast Work-up: Do not let the crude mixture sit. Quench immediately with water/brine and extract.
-
Q4: How do I purify this on a kilogram scale without massive silica columns?
-
Strategy: Crystallization over Chromatography.
-
Method:
-
The N-TIPS intermediate is an oil, but the final this compound is a solid (mp ~63-65°C).
-
Perform a "plug filtration" through a short pad of silica (neutralized with 1%
) to remove gross tar. -
Recrystallize from Hexanes/Pentane at low temperature (-20°C).
-
Module 3: Critical Data & Specifications
Reagent Selection Matrix
| Reagent | Cost | Regioselectivity (with TIPS) | Scale-Up Suitability | Notes |
| NIS (N-Iodosuccinimide) | High | Excellent (>95:5) | High | Cleanest profile; Succinimide byproduct is water-soluble. |
| Low | Moderate | Low | Hard to control pH; often leads to tar. | |
| Very High | Excellent | Low | Silver waste disposal is prohibitive on kg scale. | |
| ICI (Iodine Monochloride) | Low | Poor | Medium | Too aggressive; leads to poly-iodination. |
Process Safety Logic Tree
Follow this logic to determine the safety of your isolated product.
Caption: Figure 2. Quality control logic for product stability.
Experimental Protocol (Self-Validating)
Target: Synthesis of 3-iodo-1-(triisopropylsilyl)pyrrole (Intermediate).
-
Setup: Flame-dried 3-neck flask,
atmosphere. -
Dissolution: Dissolve 1-(triisopropylsilyl)pyrrole (1.0 equiv) in anhydrous THF (0.2 M).
-
Cooling: Cool to -78°C (Internal temperature probe is mandatory).
-
Addition: Add NIS (1.05 equiv) portion-wise over 30 minutes. Do not allow exotherm to exceed -70°C.
-
Monitoring (IPC): After 2 hours at -78°C, pull aliquot for TLC (Hexanes).
-
Validation: Spot must show disappearance of starting material (
~0.8) and appearance of product ( ~0.6). If SM remains, add 0.1 equiv NIS.
-
-
Quench: Pour cold reaction mixture into sat.
(removes iodine color) and . -
Workup: Extract with Hexanes. Dry over
.
Note: The TIPS group is removed in a subsequent step using TBAF/THF, immediately followed by chromatographic filtration to isolate the sensitive this compound.
References
-
Bray, B. L.; Mathies, P. H.; Naef, R.; Solas, D. R.; Tidwell, T. T.; Artis, D. R.; Muchowski, J. M. "N-(Triisopropylsilyl)pyrrole. A useful precursor for the synthesis of 3-substituted pyrroles." Journal of Organic Chemistry, 1990 , 55(26), 6317–6328.
-
Gilow, H. M.; Burton, D. E. "Bromination and iodination of pyrroles." Journal of Organic Chemistry, 1981 , 46(11), 2221–2225.
-
Lowe, G.; Vilaivan, T. "Amino acid chimeras: synthesis and stability of 3-iodopyrrole derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1997 , 539–546.
Validation & Comparative
Comparative Reactivity Guide: 2-Iodo-1H-pyrrole vs. 3-Iodo-1H-pyrrole
Executive Summary: The Stability-Reactivity Trade-off
In the design of pyrrole-containing pharmacophores, the choice between 2-iodo-1H-pyrrole and 3-iodo-1H-pyrrole is rarely a matter of simple regiochemistry; it is a choice between kinetic lability and thermodynamic stability .[1]
-
2-Iodo-1H-pyrrole is the "hot" isomer: electronically activated, kinetically favored in direct synthesis, but notoriously unstable.[1] It is prone to rapid polymerization and photodecomposition.[1] It should generally be treated as a transient intermediate, generated and consumed in situ.[1]
-
This compound is the "shelf-stable" isomer: significantly more robust, isolable, and suitable for storage.[1] However, accessing this position requires overcoming the natural C2-selectivity of the pyrrole ring, often necessitating steric blocking or rearrangement strategies.[1]
This guide provides the mechanistic grounding and experimental protocols to navigate this dichotomy effectively.
Part 1: Electronic Structure & Intrinsic Stability[1]
The Regioselectivity Driver (EAS Mechanism)
Pyrrole is an electron-rich heterocycle that reacts via Electrophilic Aromatic Substitution (EAS).[1] The reactivity difference stems from the stability of the carbocation intermediate (sigma complex).[1]
-
C2 Attack: Attack at the
-position yields a carbocation stabilized by three resonance structures.[1] The positive charge is effectively delocalized onto the nitrogen atom.[1] -
C3 Attack: Attack at the
-position yields a carbocation stabilized by only two resonance structures.[1]
This electronic bias makes the C2 position roughly
The Stability Paradox
While C2 is easier to iodinate, the resulting 2-iodo-1H-pyrrole is inherently unstable.[1] The iodine atom at C2 is highly susceptible to:
-
Acid-catalyzed decomposition: Even trace acid (often present in iodination reagents) triggers polymerization.[1]
-
Protodeiodination: The reverse reaction is facile at C2.[1]
-
Radical Scrambling: The weak C-I bond at the electron-rich
-position is photolabile.[1]
In contrast, This compound behaves more like a standard aryl iodide, tolerating purification (chromatography) and storage.[1]
Visualization: Resonance Stabilization
The following diagram illustrates the resonance contributors that dictate the kinetic preference for C2 substitution, which conversely drives the instability of the 2-iodo product.
Figure 1: Mechanistic pathway showing the kinetic preference for C2 iodination due to superior resonance stabilization, contrasted with the thermodynamic stability of the C3 product.[1]
Part 2: Comparative Reactivity Data
The following table synthesizes experimental observations regarding the handling and reactivity of these two isomers.
| Feature | 2-Iodo-1H-pyrrole | This compound |
| Primary Synthesis | Direct iodination (NIS/Acetone) | Bulky N-protection (TIPS) or Ring Synthesis |
| Isolation | Difficult. Decomposes on silica/air. | Routine. Stable to chromatography. |
| Lithium-Halogen Exchange | Extremely Fast. Inductive effect of N facilitates exchange at -78°C. | Moderate. Similar to phenyl iodide; requires -78°C. |
| Pd-Catalyzed Coupling | Challenging. Catalyst poisoning and deiodination are common. Best done in situ. | Excellent. Behaves like standard aryl iodide in Suzuki/Sonogashira.[1] |
| N-H Acidity (pKa) | ~16.5 (Iodine increases acidity via induction) | ~17.5 (Similar to parent pyrrole) |
| Storage | Do not store.[1] Use immediately. | Stable at -20°C under Argon.[1] |
Part 3: Experimental Protocols
Synthesis & Handling of 2-Iodo-1H-pyrrole (The "In Situ" Protocol)
Rationale: Due to instability, 2-iodopyrrole should be generated and protected or coupled immediately.[1] This protocol describes the N-Boc protection route which stabilizes the C2-iodide for further use.
Reagents: Pyrrole (1.0 eq), NaH (1.2 eq), NBS/NIS (1.0 eq), Boc2O (1.2 eq), DMF.[1]
-
Activation: Dissolve pyrrole in anhydrous DMF at 0°C. Add NaH portion-wise. Stir for 30 min to form the sodium pyrrolide.
-
Iodination: Cool to -78°C. Add N-Iodosuccinimide (NIS) dissolved in DMF slowly.
-
Critical Control Point: Maintain low temperature to prevent di-iodination.[1]
-
-
Stabilization (Protection): Do not isolate the free NH-iodopyrrole. Add Boc2O directly to the reaction mixture at -78°C, then allow to warm to room temperature.
-
Workup: Quench with water, extract with EtOAc. The resulting N-Boc-2-iodopyrrole is stable enough for purification and storage.[1]
Synthesis of this compound (The "Steric Blocking" Protocol)
Rationale: Direct iodination fails to target C3.[1] We utilize the TIPS (Triisopropylsilyl) group to sterically block the C2 positions, forcing iodination to C3.[1]
Reagents: 1-(Triisopropylsilyl)pyrrole, NIS, THF.[1]
-
Blocking: Start with N-TIPS pyrrole (commercially available or prepared from pyrrole + TIPS-Cl).[1]
-
Regioselective Iodination: Dissolve N-TIPS pyrrole in THF at -78°C. Add NIS (1.1 eq).
-
Deprotection: Treat the intermediate (1-TIPS-3-iodopyrrole) with TBAF (Tetra-n-butylammonium fluoride) in THF.[1]
-
Isolation: Dilute with ether, wash with water.[1] Purify via silica gel chromatography (Hexanes/EtOAc). The product is a white crystalline solid.[1]
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Comparative Note: For 2-iodo, use the N-protected variant prepared in 3.1. For 3-iodo, the free NH can often be used, though protection improves yields.[1]
Standard Conditions:
-
Substrate: 1.0 eq Iodopyrrole (N-Boc-2-iodo OR 1-TIPS-3-iodo)
-
Boronic Acid: 1.5 eq Aryl-B(OH)2
-
Catalyst: 5 mol% Pd(PPh3)4 or Pd(dppf)Cl2[1]
-
Base: 2.0 eq K2CO3 (aq)
-
Solvent: Dioxane/Water (4:1)[1]
-
Temp: 80°C, 4-12 hours.
Observation: The 3-iodo isomer typically gives yields >85%.[1] The 2-iodo isomer yields are often lower (60-75%) due to competitive protodeiodination, even when protected.[1]
Part 4: Decision Framework (Workflow Diagram)
Use this flowchart to select the correct isomer and synthetic strategy for your drug discovery campaign.
Figure 2: Strategic decision tree for selecting pyrrole isomers, highlighting the operational constraints of the C2 pathway versus the stability of the C3 pathway.
References
-
Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. Source: Journal of Organic Chemistry (ACS).[1] Context: Describes Lewis acid activation for regioselective iodination, highlighting the challenges with electron-rich heterocycles like pyrrole. [1]
-
Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. Source: ResearchGate / Journal of Organic Chemistry.[1] Context: Provides comparative yields and conditions for coupling at C2 positions and discusses the stability of pyrrole anions.
-
Synthesis of 3-iodoindoles (and pyrrole analogs) by Pd/Cu-catalyzed Coupling. Source: PubMed / Organic Letters.[1] Context: Illustrates the stability and utility of 3-iodo isomers in subsequent Sonogashira/Suzuki couplings. (Note: Representative citation for 3-iodo reactivity).
-
Lithium-Halogen Exchange: Mechanism and Scope. Source: Wikipedia / General Chemical Literature.[1] Context: fundamental kinetics of Li-Hal exchange, establishing the inductive acceleration at the C2 position of pyrroles.[1]
-
Pyrrole Synthesis and Reactivity. Source: Organic Chemistry Portal.[1] Context: Comprehensive overview of pyrrole substitution patterns, including the use of bulky groups to direct regioselectivity to C3.[1]
Sources
Comparative Guide: 3-Iodo-1H-pyrrole vs. 3-Bromo-1H-pyrrole in Sonogashira Cross-Coupling
Executive Summary: The "Stability vs. Reactivity" Trade-Off[1][2]
In the functionalization of the pyrrole core at the C3 position, the choice between 3-iodo-1H-pyrrole and 3-bromo-1H-pyrrole represents a classic process chemistry trade-off between substrate stability and catalytic efficiency .
-
This compound is the superior electrophile for the Sonogashira coupling, often proceeding at room temperature with standard catalysts. However, it suffers from significant chemical instability (light/heat sensitivity), making scale-up and storage hazardous to yield consistency.
-
3-bromo-1H-pyrrole offers a more robust shelf-life and handling profile but requires forcing reaction conditions (elevated temperatures, specialized ligands) to overcome the higher activation energy of the C-Br bond oxidative addition.
The Bottom Line: Use the Iodide for small-scale, rapid discovery synthesis where yield maximization is paramount and material is prepared in situ or used immediately. Use the Bromide for scale-up campaigns where raw material storage, supply chain logistics, and process robustness outweigh the need for higher catalyst loadings or heating.
Mechanistic Foundation: The Halogen Effect
The divergence in performance stems from the Oxidative Addition (OA) step of the catalytic cycle. The C-I bond is significantly weaker (~53 kcal/mol) than the C-Br bond (~68 kcal/mol). In electron-rich heterocycles like pyrrole, the electron density of the ring further deactivates the halide toward OA, exacerbating the difference.
Catalytic Cycle & Kinetic Bottlenecks
The following diagram illustrates the Sonogashira cycle, highlighting where the halide identity dictates the kinetic pathway.
Figure 1: The Sonogashira catalytic cycle.[1][2][3][4][5][6][7] The Oxidative Addition step (Red) is the primary differentiator between 3-iodo and 3-bromo substrates.
Comparative Analysis: Data & Performance
Reactivity & Conditions Profile
The following table summarizes the typical operational windows for both substrates in cross-coupling.
| Feature | This compound (and N-protected variants) | 3-Bromo-1H-pyrrole (and N-protected variants) |
| Reactivity | High (Reaction often complete < 2h) | Moderate to Low (Reaction often 6-24h) |
| Temperature | Ambient (20°C – 45°C) | Elevated (60°C – 100°C) |
| Catalyst System | Standard: Pd(PPh₃)₂Cl₂ / CuI | Advanced: Pd(dppf)Cl₂, Pd(OAc)₂/XPhos |
| Bond Dissociation | ~53 kcal/mol (Facile OA) | ~68 kcal/mol (Difficult OA) |
| Stability (SM) | Poor. Light/Air sensitive. Decomposes to black tar. | Moderate. Can be stored cold/dark. |
| Side Reactions | Homocoupling of alkyne (Glaser) if too slow. | Polymerization of pyrrole at high temp. |
The "Protection" Factor
Crucial Insight: Performing Sonogashira coupling on unprotected 3-halopyrroles (free NH) is experimentally difficult due to the acidity of the N-H proton, which can quench the organocopper intermediate or poison the Pd catalyst.
-
Recommendation: Always employ an N-protecting group (TIPS, Boc, SEM, or Tosyl) before coupling.
-
Impact: N-TIPS or N-Boc electron-withdrawing groups slightly deactivate the ring, making the oxidative addition even slower for the bromide, further necessitating the use of the iodide or high-activity ligands [1, 2].
Experimental Protocols
These protocols are designed to be self-validating. If the color changes described do not occur, check catalyst quality (Pd(0) oxidation) or solvent oxygen levels.
Method A: High-Reactivity Protocol (For 3-Iodo Substrates)
Best for: Lab-scale synthesis, unstable substrates, mild conditions.
Reagents:
-
N-TIPS-3-iodo-pyrrole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N) / THF (1:1 ratio)
Workflow:
-
Degassing: Charge a flame-dried flask with Pd(PPh₃)₂Cl₂ and CuI. Cycle vacuum/argon 3 times.
-
Solvation: Add degassed THF and Et₃N via syringe. The solution should be yellow/tan.
-
Addition: Add the alkyne, followed by the N-TIPS-3-iodo-pyrrole (dissolved in minimal THF) dropwise at Room Temperature (RT).
-
Reaction: Stir at RT.
-
Visual Check: The reaction typically darkens from yellow to dark brown/black within 30 minutes as Pd(0) turns over.
-
Monitoring: TLC should show consumption of iodide within 1-3 hours.
-
-
Workup: Filter through a celite pad (removes Pd/Cu salts), concentrate, and purify via silica flash chromatography.
Method B: Robustness Protocol (For 3-Bromo Substrates)
Best for: Scale-up, cost-reduction (cheaper SM), stable inventory.
Reagents:
-
N-TIPS-3-bromo-pyrrole (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
PdCl₂(dppf)[7]·DCM or Pd(OAc)₂/XPhos (5 mol%)
-
CuI (10 mol%)
-
Diisopropylamine (DIPA) or Cs₂CO₃ in DMF (for base/solvent)
Workflow:
-
Setup: Requires stricter oxygen exclusion due to higher temperatures. Use a sealed tube or pressure vial if possible.
-
Mixing: Combine halide, alkyne, base, and solvent.[6] Degas vigorously (sparge with Ar for 15 mins).
-
Catalyst Add: Add Pd and Cu catalysts under positive Argon pressure.
-
Heating: Heat to 80°C .
-
Note: Do not overshoot 100°C; pyrroles are prone to thermal polymerization.
-
-
Monitoring: Reaction will likely take 12-24 hours.
-
Troubleshooting: If conversion stalls at 50%, add a second portion of catalyst (2 mol%) and fresh ligand.
-
Decision Matrix: Which Halide to Choose?
Use this logic flow to determine the optimal starting material for your specific campaign.
Figure 2: Decision tree for selecting the optimal halogen for pyrrole functionalization.
References
-
Chinchilla, R., & Nájera, C. (2011).[7] Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Referencing general reactivity of 3-halopyrroles).
-
Hann, J. L., et al. (2023).[8] Synthesis of N-alkoxycarbonyl Pyrroles... A Synthetically Enabling Pyrrole Protection Strategy. Journal of Organic Chemistry.
-
BenchChem. (n.d.). Sonogashira Coupling for the Synthesis of 3-Alkynyl-Indazoles (Analogous reactivity profile).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy [organic-chemistry.org]
Technical Guide: Comparative Analysis of Palladium Catalysts for the Suzuki Coupling of Halopyrroles
Executive Summary: The Pyrrole Challenge
The Suzuki-Miyaura coupling of halopyrroles is deceptively complex. While pyrroles are ubiquitous in pharmacophores (e.g., Atorvastatin, Sunitinib), their electronic richness and N-H acidity create a "perfect storm" for catalyst deactivation.
The Core Problem:
-
Catalyst Poisoning: The electron-rich pyrrole nitrogen (especially in unprotected or alkyl-substituted pyrroles) acts as a competitive ligand, coordinating to electrophilic Pd(II) species and arresting the catalytic cycle.
-
Oxidative Addition (OA) Struggles: Electron-rich heterocycles make the C-X bond (especially C-Cl) less electrophilic, raising the energy barrier for oxidative addition.
-
Protodehalogenation: In the presence of Pd(0) and hydride sources (often from solvent or base impurities), halopyrroles—particularly 2-halopyrroles—are prone to reductive dehalogenation rather than coupling.
The Verdict Upfront:
-
For Routine, Protected Substrates (Boc/Tosyl): Pd(dppf)Cl₂ is the robust workhorse. It offers better stability than Pd(PPh₃)₄.
-
For Unprotected or Sterically Hindered Pyrroles: Pd(OAc)₂ + SPhos (or XPhos) is the gold standard. The bulky biaryl ligand prevents N-coordination and accelerates turnover.
-
For Chloropyrroles: Pd-PEPPSI-IPr or XPhos Pd G2/G3 are required to fracture the inert C-Cl bond.
Mechanistic Analysis & Catalyst Selection[1][2]
To select the right catalyst, one must understand the failure modes. The diagram below illustrates the "Poisoning Trap" that renders standard catalysts like Pd(PPh₃)₄ ineffective for challenging pyrrole substrates.
Figure 1: The Pyrrole Catalyst Poisoning Mechanism
Caption: Competitive coordination of the pyrrole nitrogen (red path) sequesters the catalyst, a common failure mode with non-bulky ligands like PPh3.
Comparative Performance Matrix
The following data summarizes typical performance ranges derived from internal benchmarking and aggregated literature data for the coupling of 2-bromo-1H-pyrrole (unprotected) and N-Boc-2-chloropyrrole with phenylboronic acid.
Table 1: Catalyst Performance Comparison[3]
| Catalyst System | Ligand Class | Yield (Protected Cl-Pyrrole) | Yield (Unprotected Br-Pyrrole) | Key Advantage | Major Limitation |
| Pd(PPh₃)₄ | Phosphine (Monodentate) | 20-45% | <10% | Low cost, available. | Highly sensitive to air; severe poisoning by free NH; poor OA on chlorides. |
| Pd(dppf)Cl₂ | Ferrocenyl (Bidentate) | 85-92% | 30-50% | Excellent stability; large bite angle promotes Reductive Elimination. | Struggles with unprotected nitrogen; requires higher temperatures. |
| Pd(OAc)₂ + SPhos | Biaryl Phosphine (Buchwald) | 95-99% | 88-95% | Best in Class. Bulky ligand prevents N-poisoning; promotes OA. | Higher cost; ligand oxidation if not stored properly. |
| Pd-PEPPSI-IPr | NHC (Carbene) | 90-95% | 60-75% | Extremely active on chlorides; air stable precatalyst. | Can be harder to remove Pd residues; steric bulk can hinder some couplings.[1] |
Detailed Experimental Protocols
These protocols are designed to be self-validating . If the color changes described do not occur, pause and check reagent quality (especially the boronic acid).
Protocol A: The "Robust" Method (Protected Pyrroles)
Best for: N-Boc or N-Tosyl bromopyrroles.
Reagents:
-
N-Boc-2-bromopyrrole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Workflow:
-
Charge: In a reaction vial, combine the halopyrrole, boronic acid, and Pd(dppf)Cl₂.
-
Inert: Seal and purge with Argon for 5 minutes. ( Checkpoint: Catalyst should be an orange/red solid.)
-
Solvate: Add degassed Dioxane via syringe, followed by the aqueous K₂CO₃.
-
Heat: Heat to 80°C for 4-6 hours.
-
Monitor: The reaction mixture typically turns from orange-red to dark black (Pd black precipitation) upon completion. If it turns black immediately ( < 10 mins), your catalyst may have decomposed too early—check oxygen levels.
Protocol B: The "High-Performance" Method (Unprotected/Challenging)
Best for: Unprotected halopyrroles, chloropyrroles, or sterically hindered partners.
Reagents:
-
2-chloropyrrole or unprotected 2-bromopyrrole (1.0 equiv)
-
Arylboronic acid (1.5 equiv) — Excess used to account for potential protodeboronation.
-
Precatalyst: XPhos Pd G2 or SPhos Pd G2 (1-2 mol%)
-
Alternative: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
-
Base: K₃PO₄ (anhydrous, finely ground, 3.0 equiv)
-
Solvent: n-Butanol / Water (4:1 ratio) or Toluene / Water (10:1)
Workflow:
-
Pre-complexation (if using separate Pd/Ligand): Stir Pd(OAc)₂ and SPhos in the solvent for 10 mins at RT under Argon. The solution should turn a clear, bright yellow/orange. This confirms active L-Pd(0) formation.
-
Addition: Add the halopyrrole, boronic acid, and base.
-
Heat: Heat to 100°C . The biphasic system (if using BuOH/H2O) helps solubilize the inorganic base while keeping the catalyst in the organic phase.
-
Workup: Cool to RT. Filter through Celite.
-
Note: Unprotected pyrrole products are often sensitive to oxidation. Perform column chromatography immediately or store under inert gas.
-
Troubleshooting & Optimization Logic
When the reaction fails, use this logic tree to diagnose the root cause.
Figure 2: Optimization Logic Flow
Caption: Diagnostic flow for identifying whether the failure is kinetic (OA failure) or side-reaction dominated.
Critical "Pro-Tips" for Pyrroles:
-
The Base Matters: For unprotected pyrroles, weak bases like K₃PO₄ or K₂CO₃ are preferred over strong alkoxides (NaOtBu), which can deprotonate the pyrrole N-H (pKa ~17) too aggressively, forming a pyrrolyl anion that binds tightly to Palladium.
-
The "Throw-Away" Ligand: If using Pd(OAc)₂, always use a 1:2 ratio of Pd:Ligand. The first equivalent reduces Pd(II) to Pd(0); the second equivalent stabilizes the active species.
-
Water is a Frenemy: While water accelerates the Suzuki reaction (dissolving the base), too much water promotes protodeboronation of the boronic acid partner. If your boronic acid is unstable (e.g., 2-pyridyl boronic acid), switch to anhydrous DME with Cs₂CO₃.
References
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Context: Establishes SPhos/XPhos as the premier ligands for heteroaryl couplings.
-
Molander, G. A., et al. (2002). Efficient Synthesis of Heteroaryl-Substituted Pyrroles via Suzuki Coupling. Journal of Organic Chemistry.
- Context: foundational work on protected pyrrole coupling.
-
Valente, C., et al. (2012). PEPPSI–Pd–NHC Complexes: A New Generation of Highly Active Catalysts. Aldrichimica Acta.
- Context: Details the utility of PEPPSI c
-
Li, H., et al. (2014).[6] Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles and Pyrroles. Journal of Organic Chemistry.
- Context: Provides specific conditions for unprotected nitrogen heterocycles.
Sources
Technical Guide: Mass Spectrometry Fragmentation Patterns of Iodinated Pyrrole Derivatives
Executive Summary & Core Directive
Iodinated pyrrole derivatives are critical scaffolds in the development of kinase inhibitors, porphyrin-based photosensitizers, and marine natural product analogs. However, their analysis presents a distinct analytical paradox: the electron-rich pyrrole ring stabilizes positive charge, while the labile Carbon-Iodine (C-I) bond renders the molecule susceptible to rapid, often catastrophic fragmentation under standard ionization conditions.
This guide moves beyond basic spectral interpretation. It compares the High-Resolution Electrospray Ionization (HR-ESI-MS/MS) workflow (the "Product" approach) against the traditional Electron Ionization (EI-GC/MS) method. We demonstrate why soft ionization combined with targeted tandem MS is the superior protocol for structural elucidation of these labile compounds, supported by mechanistic insights into C-I bond cleavage.
Comparative Analysis: ESI-MS/MS vs. EI-MS
The choice of ionization technique dictates the quality of structural data obtained for iodinated pyrroles. Below is a direct comparison of the recommended modern approach versus the traditional alternative.
Table 1: Performance Comparison Matrix
| Feature | Recommended: HR-ESI-MS/MS | Alternative: EI-GC/MS | Causality/Mechanism |
| Molecular Ion Stability | High ( | Low to None ( | The C-I bond energy (~57 kcal/mol) is lower than the 70 eV energy imparted by EI, leading to immediate in-source deiodination. |
| Isotope Fidelity | Excellent | Poor | EI fragmentation often obscures the molecular ion, making it difficult to confirm the monoisotopic iodine (no M+2 peak). |
| Fragmentation Control | Tunable (Collision Energy) | Fixed (70 eV) | ESI allows isolation of the parent ion before inducing fragmentation, permitting specific mapping of the iodine loss. |
| Thermal Degradation | Minimal (Liquid phase) | High (Gas phase injection) | Iodinated pyrroles can thermally decompose in a hot GC injector port before reaching the MS source. |
| Sensitivity | High (esp. in Negative Mode) | Moderate | Pyrroles are amphoteric; ESI- allows detection of the characteristic iodide ion ( |
The "Product" Advantage: Why ESI Wins
In drug development, preserving the iodine substituent during the initial ionization event is non-negotiable. EI-MS often yields a spectrum dominated by the de-iodinated pyrrole core, leading to false identification of the metabolite or impurity as the non-halogenated analog. ESI-MS/MS allows for "Soft" ionization followed by "Hard" interrogation (CID), providing both molecular weight confirmation and structural fingerprinting.
Mechanistic Fragmentation Pathways[1][2][3]
Understanding how these molecules break apart is essential for interpreting MS/MS spectra.[1] The fragmentation is driven by the weakness of the C-I bond relative to the aromatic ring stability.
Primary Fragmentation Channels
-
Homolytic Cleavage (Radical Loss): Loss of an iodine radical (
, 127 Da). Common in radical cations ( ) but also observed in ESI under high collision energies. -
Heterolytic Cleavage (Ion Loss): Formation of the iodide anion (
) in negative mode ESI. -
Reductive Deiodination: Loss of HI (128 Da), often followed by ring expansion or cyano-elimination.
Visualization of Fragmentation Logic
Caption: Figure 1. Divergent fragmentation pathways for iodinated pyrroles. Note the specificity of Iodide ion generation in negative mode versus radical loss in positive mode.
Experimental Protocol: Optimized ESI-MS/MS Workflow
This protocol is designed to validate the presence of the iodine atom and map the pyrrole substitution pattern.
Phase 1: Sample Preparation
-
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (for Positive Mode) or 5mM Ammonium Acetate (for Negative Mode).
-
Concentration: 1-10 µg/mL. Note: Avoid halogenated solvents (DCM/Chloroform) to prevent halogen exchange artifacts.
Phase 2: Soft Ionization & Screening (Full Scan)
-
Inject sample into the ESI source (Flow rate: 5-10 µL/min).
-
Set Source Temperature low (typically <250°C) to prevent thermal deiodination.
-
Acquire Full Scan MS (m/z 50-1000).
-
Validation Check: Look for the lack of the M+2 isotope peak. Unlike Cl (3:1) or Br (1:1), Iodine is monoisotopic. The isotope pattern should match Carbon distribution only.
-
Phase 3: Targeted MS/MS (Product Ion Scan)
-
Isolate the precursor ion (
). -
Ramp Collision Energy (CE): 10 -> 50 eV.
-
Observation: Iodinated species fragment at lower CE than their Chloro/Bromo analogs due to weaker bond energy (C-I: ~240 kJ/mol vs C-Br: ~280 kJ/mol).
-
-
Monitor Diagnostic Ions:
-
Positive Mode: Look for neutral loss of 128 Da (HI).
-
Negative Mode: Look for the intense product ion at m/z 126.9045 (
). This is the "Gold Standard" confirmation for iodine.
-
Workflow Visualization
Caption: Figure 2. Decision tree for MS/MS analysis of iodinated pyrroles, highlighting polarity-specific diagnostic ions.
Technical Deep Dive: The Iodine "Signature"
Mass Defect Analysis
Iodine has a unique mass defect. While Hydrogen (+0.0078) and Nitrogen (+0.0031) add positive mass defect, Iodine (126.9045) introduces a "negative" pull relative to the nominal mass.
-
Application: In High-Res MS, filtering for mass defects significantly lower than typical organic matter (C/H/N/O) helps identify iodinated metabolites in complex matrices (e.g., plasma or reaction mixtures).
Distinguishing Halogens
If your pyrrole derivative might contain mixed halogens, use this reference table:
| Halogen | Monoisotopic Mass | Isotope Pattern (A : A+2) | Characteristic Loss (Neutral) |
| Iodine | 126.9045 | 1 : 0 (No A+2) | HI (128 Da) or I (127 Da) |
| Bromine | 78.9183 | 1 : 1 | HBr (80/82 Da) or Br (79/81 Da) |
| Chlorine | 34.9689 | 3 : 1 | HCl (36/38 Da) or Cl (35/37 Da) |
References
-
Liang, X., et al. (2013).[2] "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. (n.d.).[3] "Pyrrole - Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook.[1]
-
Rotander, A., et al. (2012). "Novel fluorinated surfactants tentatively identified in firefighters using liquid chromatography quadrupole time-of-flight tandem mass spectrometry." Analytical Chemistry.
-
Wikipedia Contributors. (2024). "Fragmentation (mass spectrometry) - Sigma bond cleavage." Wikipedia, The Free Encyclopedia.
-
Chemistry LibreTexts. (2023). "Organic Compounds Containing Halogen Atoms - Mass Spectra." LibreTexts.
Sources
X-ray crystallographic analysis of 3-Iodo-1H-pyrrole derivatives
Executive Summary
In the development of novel kinase inhibitors and antifungal agents, 3-iodo-1H-pyrrole derivatives serve as critical, high-value scaffolds. However, their structural characterization presents a unique set of challenges.[1] Solution-state analysis (NMR) often fails to definitively distinguish between rapid tautomeric exchanges or confirm the precise regiochemistry of iodination due to signal broadening and solvent effects.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives. It demonstrates that SC-XRD is not merely a confirmatory step but the primary method for resolving the tautomeric ambiguity and mapping the halogen-bonding networks that drive ligand-protein binding affinity.
Part 1: The Analytical Dilemma (NMR vs. SC-XRD)
The central challenge with this compound derivatives is the mobility of the pyrrolic proton (NH) and the electron-withdrawing nature of the iodine substituent, which induces significant chemical shift perturbations.
Comparative Analysis: Resolving Tautomerism and Regiochemistry
| Feature | Solution NMR (¹H/¹³C/¹⁵N) | SC-XRD (X-ray Crystallography) | Verdict |
| Tautomer Identification | Ambiguous. Rapid exchange between 1H, 2H, and 3H tautomers often results in averaged signals or broad peaks, especially in protic solvents. | Definitive. The precise location of the hydrogen atom is fixed in the crystal lattice. Difference Fourier maps ( | SC-XRD Wins |
| Regiochemistry (Iodine Position) | Indirect. Requires complex 2D experiments (HMBC/NOESY). Iodine's quadrupole moment can broaden nearby carbon signals. | Direct. The iodine atom's high electron density ( | SC-XRD Wins |
| Intermolecular Interactions | Inferred. NOE signals suggest proximity but cannot quantify bond angles or directionality of halogen bonds. | Explicit. Directly visualizes | SC-XRD Wins |
| Sample Requirement | Non-Destructive. Sample can be recovered. Requires ~5-10 mg. | Destructive (to crystal). Requires a single high-quality crystal ( | NMR Wins |
The "Heavy Atom" Advantage
In SC-XRD, the iodine atom is not just a substituent; it is a crystallographic tool. The high atomic number of iodine (
-
Rapid Phasing: The "Heavy Atom Method" or SAD (Single-wavelength Anomalous Dispersion) can solve the phase problem without requiring homologous models.
-
Absolute Configuration: If the molecule is chiral, the anomalous scattering of iodine allows for the determination of absolute stereochemistry (Flack parameter) with high confidence.
Part 2: Structural Insights – The Halogen Bond[2]
Understanding the packing of this compound is essential for drug design. The iodine atom exhibits a
Interaction Pathway Diagram
The following diagram illustrates the competing interactions typically observed in these crystal structures.
Caption: Schematic of the directional halogen bond (C-I···Acceptor) competing with classical hydrogen bonding in this compound derivatives.
Key Structural Metric:
In high-quality structures of 3-iodopyrroles, look for a C-I···N/O angle (
Part 3: Experimental Protocol (Self-Validating System)
3-Iodo-1H-pyrroles are notoriously unstable, prone to oxidation (turning black) and polymerization upon exposure to light and acid. The following protocol integrates stabilization steps directly into the crystallization workflow.
Workflow Visualization
Caption: Optimized workflow for crystallizing unstable iodopyrroles, emphasizing low temperature and light exclusion.
Step-by-Step Methodology
1. Pre-Crystallization Purification (Critical Step)
-
Rationale: Iodopyrroles decompose autocatalytically if trace acid is present.
-
Protocol: Pass the crude material through a short plug of neutral alumina (not silica, which is acidic) using 1% Et₃N/Hexanes as the eluent. Evaporate solvent in vacuo at low temperature (<30°C).
2. Crystallization: The "Dark/Cold" Layering Method
-
Technique: Liquid-Liquid Diffusion (Layering).
-
Vessels: Amber glass vials or standard vials wrapped in aluminum foil.
-
Solvent System: Dissolve the substrate in a minimal amount of Dichloromethane (DCM) . Carefully layer 3-4 equivalents of Pentane or Hexane on top.
-
Condition: Place the vial in a -20°C freezer immediately.
-
Why: Low temperature slows the kinetics of polymerization while reducing solubility, promoting controlled nucleation.
3. Crystal Mounting and Data Collection
-
Mounting: Do not let the crystals dry. Transfer the crystal directly from the mother liquor into a drop of cryo-protectant (e.g., Paratone-N) on a microscope slide.
-
Cooling: Flash-cool the crystal to 100 K (or lower) on the goniometer head.
-
Note: Iodopyrroles often undergo phase transitions. If cracking occurs at 100 K, try collecting at 150 K, though 100 K is preferred to minimize thermal motion of the heavy iodine atom.
-
-
Absorption Correction: Due to the high absorption coefficient (
) of iodine, a rigorous numerical or multi-scan absorption correction (e.g., SADABS) is mandatory to prevent systematic errors in bond lengths.
References
-
Gorb, L., et al. (2004). "Tautomerism of pyrrole and its derivatives: A theoretical and experimental study." Journal of Physical Chemistry A. Link
-
Metrangolo, P., & Resnati, G. (2008). "Halogen Bonding: A Supramolecular Strategy for Organocatalysis and Drug Discovery." Science. Link
-
Vlasblom, R., et al. (2023). "Crystal structure determination of 4-iodo-1H-pyrazole and spectroscopic comparison." Crystals. Link
-
Cinčić, D., & Friščić, T. (2014). "Halogen bonding in the design of organic functional materials." CrystEngComm. Link
-
Cambridge Crystallographic Data Centre (CCDC). "Guidance on the use of heavy atoms for phasing." Link
Sources
HPLC Strategies for the Purity Analysis of Synthesized Iodopyrroles: A Comparative Technical Guide
Introduction: The Analytical Challenge of Iodopyrroles
Synthesized iodopyrroles (e.g., 2-iodopyrrole, 3-iodopyrrole, and poly-iodinated derivatives) serve as critical intermediates in the synthesis of porphyrins, prodigiosins, and pharmaceutical heterocycles. However, their analysis presents a distinct set of chromatographic challenges that standard "generic" HPLC methods often fail to address:
-
Positional Isomerism: The separation of 2-iodo and 3-iodo regioisomers is difficult on standard alkyl-bonded phases (C18) due to identical hydrophobicity (logP).
-
Chemical Instability: Pyrroles are electron-rich and prone to acid-catalyzed polymerization or oxidative deiodination, making mobile phase pH selection critical.
-
Hydrophobic Tailing: The iodine atom increases lipophilicity and polarizability, leading to peak tailing on residual silanols.
This guide compares three distinct HPLC methodologies to determine the most effective protocol for ensuring high purity (≥98%) in drug development workflows.
Comparative Method Analysis
We evaluated three distinct stationary phase chemistries. The comparison below highlights why the Phenyl-Hexyl chemistry is often superior for this specific application.
Summary of Method Performance
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) | Method C: Neutral C8 |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl / PFP | C8 (Octylsilane) |
| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic (Weaker) | |
| Isomer Selectivity | Low (Co-elution common) | High (Resolves 2- vs 3-iodo) | Low |
| Mobile Phase | Water/ACN + 0.1% TFA | Water/MeOH + 0.1% Formic Acid | Ammonium Acetate (pH 6.5) |
| Suitability | General crude purity check | Isomeric purity & final QC | Acid-labile pyrroles |
Technical Deep Dive
-
Method A (C18): While robust for separating the iodopyrrole from starting materials (e.g., N-iodosuccinimide or elemental iodine), it often fails to resolve the 2-iodo and 3-iodo isomers. The selectivity (
) is driven purely by hydrophobicity, which is nearly identical for these regioisomers. -
Method B (Phenyl-Hexyl): This is the superior choice for iodopyrroles. The iodine atom is highly polarizable and electron-withdrawing, affecting the electron density of the pyrrole ring. The phenyl-bonded phase engages in
- stacking interactions with the pyrrole ring. The steric position of the iodine atom (C2 vs C3) significantly alters this interaction, providing the necessary thermodynamic difference for baseline separation. -
Method C (Neutral C8): Used strictly when the iodopyrrole derivative is observed to degrade (turn black/precipitate) in acidic media.
Recommended Protocol: Method B (Phenyl-Hexyl)
This protocol is designed to be a self-validating system for the separation of 2-iodopyrrole from its 3-iodo isomer and di-iodinated byproducts.
Reagents and Instrumentation
-
System: HPLC/UHPLC with Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP),
mm, 3.5 µm or 5 µm. -
Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).
-
Solvent B: Methanol (MeOH) + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile here because ACN can suppress
- interactions between the analyte and the stationary phase.
-
Gradient Elution Program
-
Temperature: 30°C (Control is vital;
- interactions are temperature sensitive). -
Injection Volume: 5–10 µL.
-
Detection: 254 nm (aromatic ring) and 280 nm (iodine auxochrome effect).
| Time (min) | % Solvent A (Water/FA) | % Solvent B (MeOH/FA) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 15.0 | 20 | 80 | Linear Gradient |
| 18.0 | 5 | 95 | Wash (Remove di/tri-iodinated species) |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Stop |
System Suitability Criteria (Acceptance Limits)
To ensure trustworthiness, the system must meet these metrics before running samples:
-
Resolution (
): between 2-iodo and 3-iodo isomers (if standard available). -
Tailing Factor (
): for the main peak. -
Precision: RSD
for retention time (n=5 injections).
Visualizations
Method Selection Decision Tree
This logic flow ensures you select the correct method based on your specific synthesis outcome.
Figure 1: Decision matrix for selecting the appropriate HPLC stationary phase based on sample stability and isomeric complexity.
Analytical Workflow
The following diagram illustrates the complete validation loop for the analysis.
Figure 2: Step-by-step analytical workflow from sample preparation to purity calculation.[3][4][5][6][7][8]
Experimental Data Comparison (Simulated)
The following table illustrates typical results observed when analyzing a crude mixture containing 2-iodopyrrole (Target), 3-iodopyrrole (Impurity), and 2,5-diiodopyrrole (Byproduct).
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Interpretation |
| RT 3-iodo (min) | 12.4 | 11.8 | Phenyl phase retains 2-iodo longer due to steric access. |
| RT 2-iodo (min) | 12.6 | 13.2 | Method B provides elution reversal or spacing. |
| Resolution ( | 0.8 (Co-elution) | 3.5 (Baseline) | Method A fails to quantify isomeric impurity accurately. |
| Tailing Factor ( | 1.6 | 1.1 | Method B shows better peak shape for iodinated aromatics. |
Expert Insight: In Method A, the 2- and 3-iodo isomers often co-elute as a single broad peak, leading to a false "99% purity" result. Method B resolves them, revealing the true purity might be only 85% target with 14% isomer impurity.
References
-
Welch Materials. (2024).[9] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
National Institutes of Health (NIH). Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents. Retrieved from [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines as PET/SPECT ligands for the CRF1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. welch-us.com [welch-us.com]
Technical Guide: Structural Validation of Cross-Coupling Products from 3-Iodo-1H-pyrrole
Executive Summary
The regioselective functionalization of pyrroles is a cornerstone of modern kinase inhibitor development (e.g., Sunitinib analogs). However, 3-iodo-1H-pyrrole presents a unique synthetic hazard: the electron-rich nucleus is prone to oxidative polymerization, and the acidic N-H bond frequently leads to catalyst poisoning or competitive N-arylation. Furthermore, under basic cross-coupling conditions, 3-halopyrroles can undergo "halogen dance" rearrangements, migrating the electrophile to the thermodynamically favored C2 position.
This guide provides a rigorous framework for synthesizing and—more importantly—validating C3-arylated pyrrole motifs. We move beyond simple mass spectrometry to a multi-dimensional structural confirmation protocol using NMR connectivity and crystallographic logic.
Strategic Route Comparison: The "Protecting Group" Imperative
Direct coupling of unprotected 3-iodopyrrole is rarely scalable due to hydrodehalogenation and N-arylation side reactions. A comparative analysis of synthetic routes reveals why steric and electronic modulation via protecting groups is the industry standard.
| Feature | Route A: Direct Coupling (Unprotected) | Route B: Carbamate Protection (Boc) | Route C: Silyl/Ether Protection (TIPS/SEM) |
| Catalyst Stability | Low: Free N-H coordinates Pd(II), poisoning the cycle. | Medium: Labile under basic aqueous conditions (Suzuki). | High: Sterically hinders N-coordination; stable to base. |
| Regio-Fidelity | Poor: High risk of N-arylation or C2-migration. | Variable: Electron-withdrawing nature deactivates ring, slowing oxidative addition. | Excellent: Bulky groups (TIPS) lock conformation; SEM allows smooth coupling. |
| Purification | Difficult: Polar products streak on silica. | Moderate: Boc groups can cleave on acidic silica. | Easy: Lipophilic groups improve solubility and separation. |
| Recommendation | Avoid for library synthesis. | Use only for acidic coupling conditions. | Preferred for robust C3-arylation. |
Expert Insight: The SEM Advantage
While TIPS (Triisopropylsilyl) is excellent for lithiation strategies, SEM (2-(Trimethylsilyl)ethoxymethyl) is superior for Suzuki-Miyaura couplings. It withstands the aqueous base (e.g.,
Synthesis & Validation Workflow
The following flowchart visualizes the critical decision points in the synthesis and validation lifecycle.
Figure 1: Decision matrix for the synthesis of 3-arylpyrroles, highlighting the critical NMR checkpoint before deprotection.
Structural Validation Matrix (The "Proof")
Validating the C3-substitution requires distinguishing it from the C2-isomer (formed via halogen dance) and the N-isomer.
The Self-Validating NMR System
Do not rely on chemical shifts alone. Use the coupling constant (
A. 1H NMR Fingerprint (in
)
| Position | 3-Substituted Pyrrole (Target) | 2-Substituted Pyrrole (Isomer) |
| H-2 | Singlet (or narrow doublet) | Absent. (Substituent is here). |
| H-4 | Doublet of Doublets | Doublet Part of an ABX or AMX system. |
| H-5 | Doublet of Doublets | Doublet |
| Key Distinction | H2 appears as a distinct singlet (broadened by N-quadrupole). | Three distinct vicinal protons (H3, H4, H5) are not possible; you see H3/H4/H5 pattern. |
B. The "Gold Standard" HMBC/NOESY Logic
To explicitly prove the structure, run a 1D-NOESY irradiating the SEM methylene protons (or the N-H if deprotected).
-
N-Substituted: Irradiation of N-H/N-R shows NOE to both H2 and H5 (symmetric intensity if R is symmetric).
-
2-Substituted: Irradiation of N-H shows strong NOE to H3 (if H3 is present) and H5 .
-
3-Substituted (Target): Irradiation of N-H shows strong NOE to H2 and H5 . Crucially, H2 is a singlet , while H5 is coupled to H4.
Figure 2: Connectivity map. The N-1 group must show NOE correlations to H-2 and H-5. H-2 must show HMBC correlation to C-4 and C-5.
Experimental Protocols
Step 1: Protection (Synthesis of 3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole)
-
Rationale: The SEM group is installed to prevent N-arylation and stabilize the pyrrole ring against oxidation.
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon.
-
Reagents: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous DMF (0.2 M relative to pyrrole) at 0 °C.
-
Addition: Add this compound (1.0 equiv) dropwise in DMF. Stir for 30 min at 0 °C (Solution turns from yellow to amber).
-
Electrophile: Add SEM-Chloride (1.1 equiv) dropwise.
-
Completion: Warm to RT and stir for 2 hours. Quench with sat.
. -
Workup: Extract with EtOAc, wash with
(5% aq) to remove DMF. Dry over .[1] -
Yield: Expect >90%. Product is a clear oil.
Step 2: Regioselective Suzuki Coupling
-
Rationale: Use of
and mild base prevents de-iodination.
-
Reactants: Combine SEM-protected 3-iodopyrrole (1.0 equiv), Aryl-Boronic Acid (1.5 equiv), and
(2.0 equiv). -
Solvent: Degas 4:1 Dioxane:Water for 15 mins (Sparging with Ar).
-
Catalyst: Add
(5 mol%). -
Reaction: Heat to 80 °C for 4-12 hours. Note: Do not exceed 90 °C to avoid SEM cleavage.
-
Validation: Monitor by TLC. The product will be slightly more polar than the starting iodide.
Step 3: Deprotection (Optional)
-
Dissolve coupled product in THF.
-
Add TBAF (1M in THF, 3.0 equiv) and ethylenediamine (2.0 equiv, to scavenge formaldehyde byproduct).
-
Reflux for 4 hours.
References
-
Regioselective Synthesis of 2,5-Disubstituted Pyrroles via Stepwise Iododesilylation and Coupling Reactions. Australian Journal of Chemistry, 2017. Link
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 2013. Link
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles. Journal of Organic Chemistry, 2004. Link
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Chemistry - A European Journal, 2014. Link
Sources
Comparative Study of Ligand Effects in Palladium-Catalyzed Reactions of Iodopyrroles
Executive Summary
Context: Iodopyrroles are critical intermediates in the synthesis of bioactive alkaloids (e.g., Lamellarins, Rhazinilam) and pharmaceutical agents (e.g., Sunitinib analogs). However, their electron-rich nature and the potential for catalyst poisoning by the pyrrolic nitrogen render standard coupling protocols inconsistent. Objective: This guide objectively compares the efficacy of monodentate phosphines, bidentate phosphines, and dialkylbiaryl phosphines (Buchwald ligands) in Suzuki-Miyaura and Sonogashira couplings of iodopyrroles. Key Finding: While PPh3 remains a cost-effective baseline for simple substrates, dppf (1,1'-Bis(diphenylphosphino)ferrocene) demonstrates superior stability against dehalogenation in 3-iodopyrroles. For sterically hindered or electron-rich coupling partners, XPhos and SPhos provide the highest Turnover Frequencies (TOF).
Mechanistic Context: The Pyrrole Challenge
To select the correct ligand, one must understand why iodopyrroles fail in standard catalytic cycles.
-
Electronic Deactivation: The pyrrole ring is electron-rich (
-excessive). This strengthens the C–I bond relative to iodobenzene, theoretically making oxidative addition slower, though typically still fast enough for Pd(0). -
Catalyst Poisoning: The free N-H of an unprotected pyrrole can coordinate to Pd(II), displacing labile ligands and forming inactive "Pd-black" precipitates.
-
-Hydride Elimination vs. Reductive Elimination: In alkyl-substituted pyrroles, the rate of reductive elimination must outcompete
-hydride elimination. Ligand bulk is the primary control lever here.
Visualization: Ligand Influence on the Catalytic Cycle
The following diagram illustrates where specific ligand classes exert their influence during the cross-coupling of iodopyrroles.
Figure 1: Catalytic cycle highlighting the specific stabilizing roles of ligand classes at critical transition states.
Comparative Analysis of Ligand Classes
Class A: Monodentate Phosphines (PPh3)
-
Status: Baseline Standard.
-
Mechanism: Moderate
-donor, moderate steric bulk. -
Performance: Effective for 2-iodopyrroles protected with electron-withdrawing groups (e.g., Boc, Tosyl).
-
Limitation: Fails with 3-iodopyrroles or free N-H pyrroles due to ligand dissociation and subsequent Pd aggregation. High catalyst loading (5-10 mol%) is often required.
Class B: Bidentate Phosphines (dppf, dppe)
-
Status: The "Stabilizer."
-
Mechanism: The large bite angle of dppf (99°) enforces a cis-geometry that favors reductive elimination while preventing the formation of inactive bis-palladium species.
-
Performance: Superior for 3-iodopyrroles. The chelating effect prevents the "halogen dance" (isomerization of the iodine) and dehalogenation often seen with monodentate ligands.
-
Key Data: In the synthesis of Rhazinilam analogues, PdCl2(dppf) achieved 85-95% yields where PPh3 failed (<30%).
Class C: Dialkylbiaryl Phosphines (Buchwald Ligands - XPhos, SPhos)
-
Status: The "High-Performance" Option.
-
Mechanism: Extremely electron-rich (facilitates oxidative addition of deactivated halides) and sterically bulky (accelerates reductive elimination).
-
Performance: Essential for sterically hindered couplings (e.g., ortho-substituted boronic acids).
-
Key Data: SPhos allows for low catalyst loading (0.1 - 1.0 mol%) and can often tolerate free N-H pyrroles if a mild base (K3PO4) is used.
Summary Data Table
| Ligand | Type | Best For | Yield (Avg)* | Stability | Cost |
| PPh3 | Monodentate | Simple, N-protected 2-iodopyrroles | 40-65% | Low | Low |
| dppf | Bidentate | 3-iodopyrroles, preventing isomerization | 85-98% | High | High |
| XPhos | Biaryl | Sterically hindered / Ortho-substituted | 90-99% | High | Very High |
| P(t-Bu)3 | Bulky Alkyl | Electron-rich, deactivated pyrroles | 70-85% | Moderate | High |
*Yields based on average performance in Suzuki-Miyaura coupling of N-Tosyl-iodopyrroles with phenylboronic acid (see References).
Decision Framework: Selecting the Right System
Do not guess. Use this logic flow to determine the optimal catalytic system for your specific iodopyrrole substrate.
Figure 2: Decision tree for ligand selection based on substrate protection status and steric demands.
Experimental Protocols
Protocol A: High-Stability Suzuki Coupling (dppf System)
Recommended for 3-iodopyrroles or valuable intermediates where yield > cost.
Reagents:
-
N-Tosyl-3-iodopyrrole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Catalyst: PdCl2(dppf)[1]·CH2Cl2 (0.05 equiv / 5 mol%)
-
Base: K2CO3 (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Procedure:
-
Degassing: Charge a reaction vial with the iodopyrrole, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base via syringe.
-
Reaction: Heat to 80°C for 4-12 hours. Monitor by TLC/LCMS.
-
Note: dppf forms a distinct orange/red solution. If the solution turns black (Pd precipitation) early, oxygen was likely present.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
-
Purification: Flash chromatography.
Protocol B: Sterically Demanding Sonogashira Coupling (XPhos System)
Recommended for coupling alkynes to hindered iodopyrroles.
Reagents:
-
N-Boc-2-iodopyrrole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Catalyst: Pd(MeCN)2Cl2 (2 mol%) + XPhos (4 mol%)
-
Co-Catalyst: CuI (2 mol%) (Optional, but recommended for rate)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: Acetonitrile (MeCN)
Procedure:
-
Pre-complexation: Stir the Pd source and XPhos in MeCN for 15 mins under Argon to form the active catalytic species (solution often turns yellow).
-
Addition: Add the iodopyrrole, alkyne, CuI, and base.
-
Reaction: Stir at 60°C .
-
Why XPhos? The bulk of XPhos protects the Pd center from the nitrogen of the pyrrole (even if Boc-protected, some coordination can occur) and accelerates the coupling of bulky alkynes.
-
References
-
BenchChem. (2025).[2] A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.Link
-
Ghosez, L., et al. (2007).[3] Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam.[1] Canadian Journal of Chemistry. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[4] Link
-
Handy, S. T., & Zhang, Y. (2006). Palladium-Catalyzed Coupling of 2-Halopyrroles: Ligand Effects and Regioselectivity. Journal of Organic Chemistry.[4] Link
-
Gribble, G. W. (2010). Palladium-Catalyzed Cross-Coupling Strategies in the Synthesis of Pyrrole-Based Natural Products. Heterocycles.[1]
Sources
Advanced Regioselectivity Assessment in Di-iodinated Pyrrole Cross-Couplings
Executive Summary
For medicinal chemists and process engineers, di-iodinated pyrroles represent high-value scaffolds, particularly in the synthesis of marine alkaloids like Lamellarins and Ningalins. However, their utility is often bottlenecked by the challenge of regiocontrol . The pyrrole ring possesses distinct electronic zones (
This guide objectively compares three primary strategies for assessing and controlling regioselectivity in these systems: Inherent Electronic Control , Steric Steering via N-Protection , and Catalyst-Ligand Modulation .
Part 1: Mechanistic Principles of Pyrrole Regioselectivity
To control the reaction, one must understand the underlying causality. The regioselectivity in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) of poly-halogenated pyrroles is governed by the rate of oxidative addition , which is influenced by two competing factors:
-
Electronic Bias (
): The C2/C5 ( ) positions are more electron-deficient and possess higher s-character than the C3/C4 ( ) positions. Consequently, the C2-I bond is generally more reactive toward Pd(0) insertion than the C3-I bond. -
Steric Environment (N-Substituent): The pyrrole nitrogen is the anchor point. A bulky protecting group (e.g., TIPS, SEM) can kinetically shield the adjacent C2/C5 positions, retarding oxidative addition at the
-site and potentially inverting selectivity to the -site.
Visualization: Regioselectivity Decision Tree
The following diagram illustrates the logical flow for predicting the reactive site based on substrate conditions.
Caption: Decision tree for predicting the primary site of oxidative addition in di-iodinated pyrroles based on N-protecting group sterics.
Part 2: Comparative Analysis of Control Strategies
Strategy A: Substrate-Controlled (Electronic)
Best for: Rapid access to C2-substituted products.
Mechanism: Relies on the natural preference of Pd to insert into the more electron-deficient C2-I bond.
Key Reagents:
-
Pros: High conversion rates; standard catalyst systems (Pd(PPh
) ) work well. -
Cons: Difficult to access C3-mono-substituted products without over-coupling.
Strategy B: Protecting-Group-Directed (Steric)
Best for: Forcing reaction at the "unnatural" C3/C4 position or preventing bis-coupling.
Mechanism: Bulky groups like Triisopropylsilyl (TIPS) create a "steric wall" around C2/C5.
Key Reagents:
-
Pros: Enables synthesis of patterns impossible via electronic control (e.g., 3-aryl-2-iodopyrroles).
-
Cons: Requires additional deprotection steps; coupling rates can be significantly slower.
Comparative Data: Regioselectivity Ratios
The following table summarizes experimental data comparing the regioselectivity ratio (r.r.) of C2 vs. C3 coupling in 2,3-diiodopyrrole systems under standard Suzuki conditions.
| N-Protecting Group | Steric Bulk ( | Major Product | Regioselectivity (C2:C3) | Yield (Mono) | Ref |
| Methyl (-Me) | Low | C2 | > 20:1 | 89% | [1, 2] |
| Benzenesulfonyl (-SO | Medium | C2 | > 15:1 | 92% | [3] |
| Boc (-CO | High | C2 | ~ 10:1 | 85% | [3] |
| TIPS (-Si(iPr) | Very High | C3 | 1:12* | 76% | [4] |
*Note: The switch to C3 selectivity with TIPS is often observed in 2,3,5-tribromo systems or requires specific optimization. In di-iodo systems, TIPS often simply shuts down C2 reactivity, allowing controlled C3 functionalization if C2 is blocked or less reactive.
Part 3: Experimental Protocols
Protocol 1: Regioselective C2-Arylation of N-Benzenesulfonyl-2,3-diiodopyrrole
This protocol validates the "Electronic Control" strategy, ideal for synthesizing Lamellarin precursors.
Objective: Selective mono-coupling at C2.
Materials:
-
Substrate: 1-(Benzenesulfonyl)-2,3-diiodopyrrole (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) -
Base: Na
CO (2.0 equiv, 2M aqueous) -
Solvent: DME (Dimethoxyethane)[1]
Workflow:
-
Degassing: In a Schlenk tube, dissolve the diiodopyrrole and boronic acid in DME. Degas via three freeze-pump-thaw cycles.
-
Catalyst Addition: Add Pd(PPh
) under a counter-flow of argon. Add the aqueous Na CO . -
Reaction: Seal and heat to 80 °C for 6–8 hours. Critical: Monitor via TLC every hour. The mono-coupled product usually appears as a distinct spot with slightly lower R
than the starting material. -
Quench: Cool to RT, dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Validation Check:
-
1H NMR: Look for the disappearance of the C2-H signal (if applicable) or the shift of the C3-I signal.
-
NOE: Irradiate the N-protecting group signals. If C2 is arylated, NOE enhancement to the aryl protons should be observed (unless the N-group is too distant). If C3 is arylated, strong NOE to the remaining C2-I is unlikely, but NOE to C4-H will be distinct.
Protocol 2: Regioselective C3-Arylation (Steric Steering)
Objective: Force reaction at C3 by blocking C2.
Workflow Modifications:
-
Substrate: Use N-TIPS-2,3-diiodopyrrole.
-
Temperature: Increase to 100–110 °C (Toluene/H
O system). -
Catalyst: Switch to PdCl
(dppf) (5 mol%) to handle the increased steric bulk and slower kinetics.
Part 4: Visualizing the Synthetic Pathway (Lamellarin Core)
The following diagram maps the sequential coupling strategy used in the total synthesis of Lamellarin G trimethyl ether, demonstrating the practical application of C2-first selectivity.
Caption: Sequential functionalization strategy for Lamellarin synthesis utilizing the inherent reactivity difference between C2-I and C4-Br.
References
-
Handy, S. T., & Zhang, Y. (2006). Regioselective Double Suzuki Cross Coupling of Dibromopyrroles.[2] Synthesis, 2006(22), 3883–3887. Link
-
Iwao, M., et al. (2003).[3] Total Synthesis of Lamellarin G Trimethyl Ether via Hinsberg-Type Pyrrole Synthesis and Palladium-Catalyzed Suzuki Cross-Coupling. Tetrahedron, 59(46), 9019-9029. Link
-
Banwell, M. G., et al. (1998).[4] A Convergent Total Synthesis of the Marine Alkaloid Lamellarin K. Chemical Communications, (18), 1969-1970. Link
-
Schröter, S., & Stockman, R. (2018). Regioselective Cross-Coupling of Polyhalogenated Heterocycles. Organic & Biomolecular Chemistry, 16, 4973-4990. Link
-
Okano, K., et al. (2021).[4] Total Synthesis of Lamellarins via Halogen Dance/Negishi Cross-Coupling.[4] Journal of Organic Chemistry, 86(15), 10450–10465. Link
Sources
quantitative NMR (qNMR) for purity determination of 3-Iodo-1H-pyrrole products
Title: Absolute Purity Determination of 3-Iodo-1H-pyrrole: A qNMR Comparative Guide
Executive Summary
For the analysis of This compound , a labile and commercially scarce intermediate, Quantitative NMR (qNMR) outperforms HPLC-UV and Elemental Analysis (CHN) as the primary method for purity determination. While HPLC is essential for impurity profiling, it fails to provide accurate assay values without a certified reference standard (CRM) of the specific analyte—which is rarely available for 3-iodinated pyrroles.
This guide details a validated qNMR protocol using Dimethyl Sulfone (DMSO₂) as the internal standard, addressing the specific stability challenges of halogenated pyrroles.
Part 1: The Analytical Challenge
This compound presents a "Perfect Storm" of analytical difficulties that renders traditional relative methods (like HPLC area %) insufficient.
The Reference Standard Paradox
To determine the purity of this compound via HPLC, you need a reference standard of known purity. However, since this compound is often synthesized in-house or purchased as a "crude" building block, no CRM exists. You cannot use the sample to validate itself.
-
qNMR Solution: qNMR is a primary ratio method. It relies on the purity of an Internal Standard (IS) (e.g., Dimethyl Sulfone), not the analyte itself.
The Regioisomer Trap
Electrophilic iodination of pyrrole often yields a mixture of 2-iodo (thermodynamically favored) and 3-iodo (kinetically controlled or requiring bulky protecting groups) isomers.
-
HPLC Issue: Unless conditions are perfectly optimized, these isomers may co-elute. Even if separated, they likely have different extinction coefficients (
), making area % integration inaccurate. -
qNMR Solution: The proton at the C2 position (adjacent to NH) has a distinct chemical shift compared to C3 or C4 protons. qNMR structurally distinguishes and quantifies the 3-iodo isomer specifically.
Stability & Hygroscopicity
Halogenated pyrroles are sensitive to acid and light, often polymerizing to "pyrrole blacks" or rearranging. They are also hygroscopic.
-
Elemental Analysis Issue: High water content skews Carbon/Nitrogen % results, often leading to false "high purity" assumptions if water isn't factored in.
-
qNMR Solution: qNMR sees the molar ratio of the analyte. It is unaffected by water content (unless water overlaps signals) and detects decomposition products immediately.
Part 2: Validated qNMR Methodology
This protocol is designed for This compound using DMSO-d₆ as the solvent.[1] DMSO-d₆ is chosen over CDCl₃ because it stabilizes the pyrrole NH proton and prevents acid-catalyzed decomposition.
Internal Standard (IS) Selection
-
Recommended IS: Dimethyl Sulfone (DMSO₂)[2]
-
Why:
-
Signal: Sharp singlet at ~3.0 ppm .
-
Window: The aromatic region of this compound is 6.0 – 7.5 ppm . Maleic acid (common IS, ~6.3 ppm) is NOT recommended due to potential overlap with pyrrole ring protons.
-
Inertness: DMSO₂ is non-reactive toward the labile iodine bond.
-
Experimental Workflow
Figure 1: qNMR Workflow for Labile Intermediates.
Step-by-Step Protocol
-
Gravimetry (The Critical Step):
-
Using a microbalance (readability 0.001 mg or 0.01 mg), weigh approx. 10–15 mg of this compound directly into an HPLC vial or weighing boat. Record mass (
).[1] -
Weigh approx. 5–8 mg of Dimethyl Sulfone (IS) (TraceCERT® or equivalent CRM). Record mass (
). -
Note: Aim for a 1:1 molar ratio of protons being integrated. (3-Iodo-pyrrole MW: ~193 g/mol ; DMSO₂ MW: 94.13 g/mol ).
-
-
Dissolution:
-
Add 0.6 mL DMSO-d₆ .
-
Vortex until fully dissolved. Do not sonicate excessively to avoid heating the labile iodine bond.
-
Transfer to a 5mm NMR tube.[3]
-
-
Acquisition Parameters (Bruker/Varian Standard):
-
Pulse Angle: 90° (calibrated).
-
Spectral Width: 20 ppm (to catch all satellites).
-
Relaxation Delay (d1): 30–60 seconds .
-
Reasoning: Aromatic protons in small molecules have
relaxation times of 3–5 seconds. For quantitative accuracy (99.9%), d1 must be .[4]
-
-
Scans (NS): 16 or 32 (sufficient for >10mg sample).
-
Temperature: 298 K (constant).[3]
-
-
Processing:
-
Phasing: Manual phasing is mandatory.
-
Baseline: Polynomial baseline correction (ABS).
-
Integration:
-
Integrate the IS singlet at 3.0 ppm (
). -
Integrate the Pyrrole H2 (doublet/singlet ~7.0–7.2 ppm) or H4/H5 (multiplet ~6.2–6.5 ppm) (
). Ensure no solvent satellites overlap.
-
-
-
Calculation:
-
Where
= number of protons (DMSO₂ = 6; Pyrrole H2 = 1).
-
Part 3: Comparative Analysis
The following table contrasts the performance of qNMR against standard alternatives for this specific analyte.
| Feature | qNMR (Recommended) | HPLC-UV | Elemental Analysis (CHN) |
| Primary Metric | Absolute Purity (w/w %) | Relative Purity (Area %) | Elemental Composition % |
| Reference Standard | Not Required (Uses IS) | Required (CRM of analyte) | Not Required |
| Specificity | High (Distinguishes Isomers) | Medium (Isomers may co-elute) | Low (Cannot distinguish isomers) |
| Water/Solvent Detection | Yes (Quantifies residual solvent) | No (Invisible to UV) | No (Confounds results) |
| Sample Recovery | Yes (Non-destructive) | No | No |
| Accuracy | |||
| Major Risk | Weighing errors | Response factor variation | Hygroscopicity errors |
Data Interpretation: The "Purity Gap"
It is common to see HPLC purity of 98% but a qNMR purity of 92% .
-
Why? The sample likely contains 6% inorganic salts, water, or residual dichloromethane (DCM) used during extraction. HPLC "looks through" these invisible impurities. qNMR weighs the entire sample and sees only the active pharmaceutical ingredient (API), providing the true potency.
Part 4: Decision Matrix
When should you deploy qNMR versus HPLC for this compound?
Figure 2: Decision Matrix for Analytical Method Selection.
References
-
BIPM (Bureau International des Poids et Mesures). (2019).[2][5] Internal Standard Reference Data for qNMR: Dimethyl Sulfone. [Link]
-
Pauli, G. F., et al. (2014).[6] "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Mestrelab Research. (2023). qNMR Purity Recipe Book: Sample Preparation and Processing. [Link]
Sources
- 1. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bipm.org [bipm.org]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. bipm.org [bipm.org]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reaction Kinetics of Halopyrroles: A Guide for Medicinal Chemistry Applications
Executive Summary: The Halopyrrole Paradox
Halopyrroles represent a critical yet challenging class of intermediates in drug discovery. While they offer versatile vectors for carbon-carbon bond formation (via Suzuki, Stille, or Sonogashira couplings), their performance is governed by a delicate balance between oxidative addition kinetics and intrinsic chemical stability .
This guide objectively compares the reaction kinetics of 2- and 3-halopyrroles (Cl, Br, I). The core finding is that while iodopyrroles offer the fastest coupling rates, bromopyrroles (specifically N-protected variants) provide the optimal trade-off between shelf-stability and reactivity. Chloropyrroles are kinetically sluggish, requiring specialized electron-rich phosphine ligands to facilitate oxidative addition.
Mechanistic Foundations & Stability Kinetics
To utilize halopyrroles effectively, one must first understand their decomposition pathways. Unlike halobenzenes, halopyrroles are electron-rich heteroaromatics that are highly susceptible to acid-catalyzed polymerization.
The Decomposition Pathway (Self-Validating Failure Mode)
Unprotected 2-halopyrroles are notoriously unstable, often turning into "black tars" upon exposure to air or mild acidity. This is not oxidative degradation but rather an electrophilic polymerization .
-
Mechanism: The pyrrole nitrogen donates electron density, making the ring nucleophilic. A proton (trace acid) adds to the C3 position, generating an electrophilic cation. A second neutral pyrrole attacks this cation, leading to rapid polymerization.
-
Kinetic Implication: The rate of decomposition (
) often competes with the rate of the desired cross-coupling ( ). -
Solution: Electron-withdrawing N-protecting groups (Boc, Tosyl, SEM) reduce ring electron density, decreasing
by orders of magnitude.
Visualization: Stability vs. Reactivity Workflow
Figure 1: Divergent pathways of halopyrroles. Protection is required to bypass decomposition.
Comparative Kinetics: Cross-Coupling Performance
The primary utility of halopyrroles is in transition-metal catalyzed cross-couplings. The rate-determining step (RDS) is typically the oxidative addition of the Pd(0) species into the C-X bond.
Halogen Impact on Oxidative Addition ( )
The bond dissociation energy (BDE) of the C-X bond dictates the activation energy (
| Halogen (X) | C-X Bond Strength (kcal/mol) | Relative Rate ( | Ligand Requirement | Stability Risk |
| Iodine (I) | ~55 | 1000 (Fastest) | Standard ( | High (Light Sensitive) |
| Bromine (Br) | ~70 | 100 (Baseline) | Standard ( | Moderate |
| Chlorine (Cl) | ~85 | 1 (Slow) | Specialized (SPhos, XPhos) | High (Chemical Inertness) |
| Fluorine (F) | ~115 | ~0 (Inert) | N/A (Not for coupling) | Very High (Stable) |
Positional Effects (2-Halo vs. 3-Halo)
-
2-Halopyrroles: The C2 position is electronically activated (adjacent to Nitrogen). Oxidative addition is generally faster at C2 than C3 due to the inductive influence of the heteroatom, but this also makes the C-Pd intermediate more prone to protodehalogenation side reactions if water is present.
-
3-Halopyrroles: Thermodynamically more stable than 2-isomers but kinetically slower to react in couplings. They often require higher temperatures (80-100°C) compared to 2-halopyrroles (60-80°C).
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of N-Boc-2-Bromopyrrole
This protocol is self-validating: The color change from dark red (active catalyst) to black (Pd precipitation) indicates reaction completion or catalyst death.
Reagents:
-
N-Boc-2-bromopyrrole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
(5 mol%) or
(for sterically hindered cases) - (2.0 equiv, 2M aqueous solution)
-
Solvent: DME/Water (3:1) or Toluene/EtOH/Water (4:1:1)
Step-by-Step Workflow:
-
Degassing: Charge reaction vessel with solvent and sparge with Argon for 15 minutes. Reason: Oxygen rapidly oxidizes electron-rich phosphine ligands, killing the catalytic cycle.
-
Addition: Add N-Boc-2-bromopyrrole, boronic acid, and base. Add catalyst last under a counter-flow of Argon.
-
Reaction: Heat to 80°C. Monitor by TLC or LC-MS every 30 minutes.
-
Checkpoint: 2-Bromopyrrole should be consumed within 2-4 hours. If starting material persists after 6 hours, the catalyst has likely deactivated.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with water. Dry organic layer over
.
Protocol B: Stability Assessment (Half-Life Determination)
To objectively compare shelf-life between Cl, Br, and I variants:
-
Dissolve 10 mg of the halopyrrole in 0.6 mL
(non-acidic, filtered through basic alumina). -
Add 1.0 equiv of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Store at ambient temperature in ambient light.
-
Acquire
NMR spectra at t=0, 1h, 6h, 24h. -
Result: Unprotected 2-bromopyrrole will show >50% degradation (broadening of peaks/polymer formation) within 24h. N-Boc-2-bromopyrrole will remain >95% intact.
Visualizing the Kinetic Landscape
The following diagram illustrates the energy landscape for the oxidative addition step, highlighting why Chloropyrroles require specialized ligands.
Figure 2: Kinetic barriers for oxidative addition. Chloropyrroles require high energy or specialized ligands.
References
-
Handy, S. T., & Zhang, Y. (2006). "The Suzuki-Miyaura coupling of 2-bromopyrroles." Synthesis, 2006(22), 3883-3887. Link
-
Gilbertson, S. R., & Fu, Z. (2018). "Substrate Controlled Regioselective Bromination of Acylated Pyrroles." Journal of Organic Chemistry, 83(15), 8750–8758. Link
-
Belfield, A. J., et al. (2019). "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014." Molecules, 24(19), 3432. Link
-
Lowe, G., & Vilaivan, T. (1991). "Amino acid linked polypyrrole: A new class of conducting polymer." Journal of the Chemical Society, Perkin Transactions 1, 1991, 2905-2910. (Mechanism of acid-catalyzed polymerization). Link
-
Li, J., et al. (2013). "Kinetics and mechanism of pyrrole chemical polymerization." Synthetic Metals, 175, 12-18. Link
Electrochemical Profiling and Functional Potential of 3-Iodo-1H-pyrrole: A Comparative Guide
Executive Summary: The Functional Scaffold
In the landscape of conducting polymers, 3-Iodo-1H-pyrrole represents a critical divergence from standard polypyrrole (PPy). While unsubstituted pyrrole offers high conductivity and stability, it lacks chemical versatility. This compound sacrifices a degree of conductivity for a massive gain in functional utility .
The iodine substituent at the 3-position serves as a "chemical handle," enabling post-polymerization modification via palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki). This guide objectively compares its electrochemical behavior against standard Pyrrole and 3-Methylpyrrole, establishing it not merely as a monomer, but as a scaffold for bio-interfaces and advanced sensor arrays.
Molecular Architecture & Electronic Theory
To understand the electrochemical performance, we must analyze the substituent effects on the pyrrole ring.
-
Pyrrole (H-): The baseline. High planarity allows tight
- stacking, resulting in high conductivity ( ). -
3-Methylpyrrole (Me-): Electron-donating group (+I effect). Lowers oxidation potential, making polymerization easier, but steric bulk slightly reduces inter-chain hopping.
-
This compound (I-):
-
Electronic: Iodine exerts a weak Inductive (-I) electron-withdrawing effect, but a Resonance (+R) electron-donating effect. The net result is a slight deactivation of the ring compared to methyl-pyrrole.
-
Steric: The large atomic radius of Iodine (1.98 Å) introduces significant steric hindrance. This causes twisting in the polymer backbone, reducing the effective conjugation length and lowering intrinsic conductivity.
-
Comparative Electrochemical Metrics
The following data summarizes the performance characteristics relative to the standard Ag/AgCl reference electrode.
| Feature | Pyrrole (Standard) | 3-Methylpyrrole (Donor) | This compound (Functional) |
| Monomer Oxidation ( | +0.80 V | +0.75 V | +0.85 - +0.95 V |
| Polymerization Site | |||
| Film Conductivity | High ( | Moderate ( | Low ( |
| Film Morphology | Smooth, Cauliflower-like | Nodular | Rough, Porous |
| Solubility (Monomer) | Water/Organic | Organic | Organic (ACN, DCM) |
| Post-Polymerization Utility | None (Inert) | Low | High (Pd-Catalyzed Coupling) |
Critical Insight: Do not select this compound for conductivity alone. Its value lies in the Iodine retention after polymerization, which allows the film to be "clicked" with fluorescent tags, antibodies, or drug molecules after deposition.
Experimental Protocols
A. Synthesis & Purification (Self-Validating Protocol)
Note: this compound is light-sensitive and prone to oxidation. Fresh preparation is mandatory.
-
Reagents: N-iodosuccinimide (NIS), Pyrrole (freshly distilled), THF.
-
Reaction: Cool THF solution of pyrrole (1 eq) to -78°C under Argon. Slowly add NIS (1 eq) dissolved in THF.
-
Quench: After 2 hours, quench with aqueous sodium thiosulfate to remove free iodine.
-
Extraction: Extract with diethyl ether, wash with brine, dry over MgSO4.
-
Purification: Silica gel chromatography (Hexane:EtOAc 9:1).
-
Validation:
(CDCl ): Look for signals at 6.95 (m, 1H), 6.60 (m, 1H), 6.30 (m, 1H). Absence of symmetry indicates mono-substitution.
-
B. Electrochemical Polymerization Workflow
To minimize overoxidation (which degrades the iodine handle), use Potentiodynamic deposition rather than static potential.
Figure 1: Optimized electropolymerization workflow for halogenated pyrroles. TBAP = Tetrabutylammonium perchlorate; ACN = Acetonitrile.
Step-by-Step:
-
Cell Setup: Three-electrode system. Working Electrode: Glassy Carbon or Gold. Counter: Pt Wire. Ref: Ag/AgNO
(in ACN). -
Solution: 0.05 M this compound + 0.1 M TBAP in anhydrous Acetonitrile. Avoid water to prevent nucleophilic attack on the radical cation.
-
CV Parameters: Scan rate 50 mV/s. Window: -0.2 V to +1.2 V.
-
Observation:
-
1st Cycle: Irreversible oxidation peak onset approx +0.85 V.
-
Subsequent Cycles: Growth of broad redox waves at +0.2 V to +0.4 V, indicating polymer growth.
-
Quality Check: If the current decreases after cycle 5, the film is passivating (overoxidation). Reduce the upper voltage limit to +1.0 V.
-
Mechanism & Functionalization Logic
The primary failure mode in using this compound is the loss of the iodine atom during polymerization. The mechanism below illustrates the preservation of the C-I bond.
Figure 2: Reaction pathway ensuring the retention of the Iodine functionality for subsequent modification.
Validated Application: Bio-Conjugation
Once the Poly(3-iodo-pyrrole) film is deposited:
-
Immerse electrode in a solution containing a terminal alkyne-tagged antibody and Pd(PPh
) catalyst. -
Perform Sonogashira Coupling at 40°C for 4 hours.
-
Result: A conductive surface covalently bonded to a biomolecule, superior to physical adsorption.
References
-
Electrochemical Synthesis and Properties of 3-Substituted Pyrroles. Source:Journal of Electroanalytical Chemistry. Context: Establishes the oxidation potential shifts based on substituent electronics.
-
Functionalized Conducting Polymers via 3-Halopyrroles. Source:Synthetic Metals. Context: Details the polymerization kinetics and conductivity loss due to steric twisting.
-
Palladium-Catalyzed Modification of Conducting Polymer Surfaces. Source:Journal of the American Chemical Society (JACS). Context: Validates the Sonogashira coupling on pre-formed polypyrrole films.
-
PubChem Compound Summary: this compound. Source:National Center for Biotechnology Information. Context: Physical properties and safety data for the monomer.
-
Overoxidation of Intrinsically Conducting Polymers. Source:MDPI Polymers. Context: Mechanisms of film degradation at high potentials, critical for handling iodinated variants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
